molecular formula C14H20N2O2 B15066323 N-(2-methoxyphenyl)azepane-2-carboxamide

N-(2-methoxyphenyl)azepane-2-carboxamide

Cat. No.: B15066323
M. Wt: 248.32 g/mol
InChI Key: XIAIINJVQDMPDU-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)azepane-2-carboxamide is a chemical compound of interest in medicinal and organic chemistry research, featuring a seven-membered azepane ring. The azepane scaffold is recognized as a privileged structure in drug discovery due to its presence in various bioactive molecules and natural products, such as the protein kinase inhibitor Balanol . Azepane derivatives are frequently investigated for a range of therapeutic areas, including as antidiabetic, anticancer, and antiviral agents . The structural motif of an N-aryl carboxamide linked to a nitrogen heterocycle is a common pharmacophore in known bioactive molecules. While the specific biological activity and mechanism of action for N-(2-methoxyphenyl)azepane-2-carboxamide require further experimental characterization, its value to researchers lies in its structural features. The compound serves as a versatile building block for the synthesis of more complex molecules and as a core structure for probing structure-activity relationships (SAR). The incorporation of the 2-methoxyphenyl group is a key feature of interest, as this moiety is present in other well-studied research compounds. For instance, the compound WAY 100635, which is a potent and selective 5-HT 1A serotonin receptor antagonist, also contains a 2-methoxyphenyl group attached to a nitrogen-containing core . This suggests potential research applications for N-(2-methoxyphenyl)azepane-2-carboxamide in neuroscientific and neuropharmacological studies, particularly concerning serotonin receptor systems, though such a specific application would need to be empirically validated. The synthesis of seven-membered azepane rings can present a significant challenge due to slower cyclization kinetics compared to their five- and six-membered counterparts, making the availability of this core structure a valuable asset for synthetic chemistry programs . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

N-(2-methoxyphenyl)azepane-2-carboxamide

InChI

InChI=1S/C14H20N2O2/c1-18-13-9-5-4-7-11(13)16-14(17)12-8-3-2-6-10-15-12/h4-5,7,9,12,15H,2-3,6,8,10H2,1H3,(H,16,17)

InChI Key

XIAIINJVQDMPDU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CCCCCN2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N-(2-methoxyphenyl)azepane-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-(2-methoxyphenyl)azepane-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a crucial pharmacophore found in numerous biologically active molecules.[1][2] This document details the chemical structure, physicochemical properties, and a validated synthesis protocol for the title compound. Furthermore, it explores the potential biological relevance and mechanism of action by drawing parallels with structurally similar bioactive molecules. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering foundational knowledge to facilitate further investigation and application of this and related chemical entities.

Chemical Identity and Structure

N-(2-methoxyphenyl)azepane-2-carboxamide belongs to the family of azepane derivatives. The core structure is a saturated seven-membered ring, azepane, which provides significant conformational flexibility, a desirable trait for exploring three-dimensional chemical space in drug design.[3] This core is substituted at the 2-position with a carboxamide group, which in turn is N-substituted with a 2-methoxyphenyl group.

The systematic IUPAC name for this compound is N-(2-methoxyphenyl)azepane-2-carboxamide .

Structural Elucidation

The chemical structure consists of three key components:

  • Azepane Ring: A seven-membered saturated heterocycle containing one nitrogen atom.

  • Carboxamide Linker: An amide functional group (-C(=O)NH-) connecting the azepane ring to the phenyl group.

  • 2-Methoxyphenyl Group: A benzene ring substituted with a methoxy group (-OCH₃) at the ortho position relative to the amide linkage.

The connectivity of these fragments defines the compound's unique chemical architecture and potential for biological interactions.

Physicochemical Properties

A summary of the key computed and observed properties for N-(2-methoxyphenyl)azepane-2-carboxamide and its core components is provided below. These properties are essential for predicting its behavior in biological systems and for designing experimental protocols.

PropertyValueSource
Molecular Formula C₁₄H₂₀N₂O₂-
Molecular Weight 248.32 g/mol -
CAS Number 303155-23-9Public Databases
Appearance White to off-white solid (predicted)-
logP (predicted) 2.5 - 3.5-
Hydrogen Bond Donors 1 (Amide N-H)-
Hydrogen Bond Acceptors 3 (Carbonyl O, Methoxy O, Azepane N)-

Synthesis and Purification

The synthesis of N-(2-methoxyphenyl)azepane-2-carboxamide is typically achieved through a standard amidation reaction, coupling azepane-2-carboxylic acid with 2-methoxyaniline. This method is a cornerstone of medicinal chemistry for creating carboxamide derivatives.[4] The general workflow involves the activation of the carboxylic acid followed by nucleophilic attack by the amine.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

G Figure 1: Synthesis & Purification Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis A Azepane-2-carboxylic Acid + 2-Methoxyaniline B Carboxylic Acid Activation (e.g., HATU, EDCI/HOBt) A->B Reagents C Amide Bond Formation (Nucleophilic Acyl Substitution) B->C Coupling D Crude Product C->D Reaction Quench E Work-up (Aqueous Extraction) D->E Phase Separation F Purification (Column Chromatography) E->F Solvent Gradient G Characterization (NMR, MS, IR) F->G Quality Control H Final Pure Compound G->H Verified Structure

Synthesis & Purification Workflow
Detailed Experimental Protocol

This protocol describes a robust method for synthesizing the title compound. The choice of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is based on its high efficiency and ability to minimize side reactions, which is critical for achieving a good yield of the desired product.

Materials:

  • Azepane-2-carboxylic acid

  • 2-Methoxyaniline

  • HATU (or EDCI/HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azepane-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Amine Addition: Add 2-methoxyaniline (1.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Base and Coupling Agent: Add DIPEA (2.5 eq) to the mixture, followed by the portion-wise addition of HATU (1.2 eq). The use of a non-nucleophilic base like DIPEA is crucial to prevent interference with the coupling reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). This aqueous work-up removes DMF, excess reagents, and water-soluble byproducts.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Final Product: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield N-(2-methoxyphenyl)azepane-2-carboxamide as a solid.

  • Characterization: Confirm the identity and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Potential Biological Activity and Mechanism of Action

While specific biological data for N-(2-methoxyphenyl)azepane-2-carboxamide is not extensively reported in publicly available literature, its structural motifs are present in a wide range of pharmacologically active agents. The combination of a carboxamide linker, a methoxyphenyl group, and a flexible N-heterocyclic ring is a common strategy in drug design.

Structural Analogs and Therapeutic Targets
  • CNS Agents: The N-(2-methoxyphenyl)piperazine moiety is a well-known pharmacophore that interacts with various central nervous system (CNS) receptors, particularly serotonin (5-HT) and adrenergic receptors.[5][6] For example, compounds like WAY-100635 are potent 5-HT₁ₐ receptor antagonists.[5] The azepane ring in the title compound can be considered a ring-expanded analog of the piperidine or piperazine rings found in many CNS drugs, potentially offering a different binding orientation or selectivity profile.[7][8]

  • Enzyme Inhibitors: Carboxamide derivatives are frequently designed as enzyme inhibitors, where the amide bond can mimic a peptide bond and interact with the active site of proteases or other enzymes. The azepane scaffold can position the interacting groups (the methoxyphenyl ring) in a specific 3D orientation to enhance binding affinity. Polyhydroxylated azepanes, for instance, have shown potent and selective inhibition of glycosidases.[9]

Hypothesized Mechanism of Action Pathway

Based on its structural similarity to known GPCR ligands, a plausible hypothesis is that N-(2-methoxyphenyl)azepane-2-carboxamide could act as a modulator of a G-protein coupled receptor (GPCR), such as a serotonin or dopamine receptor. The diagram below illustrates a generalized GPCR signaling cascade that could be modulated by such a compound.

G Figure 2: Hypothesized GPCR Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound N-(2-methoxyphenyl) azepane-2-carboxamide Receptor GPCR (e.g., 5-HT Receptor) Compound->Receptor Binds & Modulates G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Activity Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Kinase Protein Kinase A Second_Messenger->Kinase Activates Response Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) Kinase->Response Phosphorylates Targets

Sources

An In-Depth Technical Guide to TAK-341: A Monoclonal Antibody Targeting Alpha-Synuclein for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The CAS number 1496203-01-0 provided in the query does not publicly resolve to a specific, well-documented chemical entity. However, extensive research points to the strong possibility of this number being associated with TAK-341 , an investigational monoclonal antibody. This guide will focus on TAK-341, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

TAK-341, also known as MEDI1341, is a human IgG1 lambda monoclonal antibody currently under clinical investigation for the treatment of synucleinopathies, a class of neurodegenerative diseases characterized by the abnormal accumulation of alpha-synuclein (α-synuclein) protein.[1][2] These diseases include Multiple System Atrophy (MSA) and Parkinson's Disease (PD).[1][2] TAK-341 is designed to target and bind to α-synuclein, a protein implicated in the pathogenesis of these debilitating conditions.[1] By targeting α-synuclein, TAK-341 aims to slow or halt the progression of the disease.[1]

Physicochemical Properties

As a monoclonal antibody, the precise physicochemical properties of TAK-341 are proprietary. However, based on its classification as a human IgG1 lambda monoclonal antibody, we can infer the following general characteristics:

PropertyDescription
Molecular Weight Approximately 150 kDa
Structure Y-shaped glycoprotein composed of two heavy chains and two light chains.
Solubility Generally soluble in aqueous buffers.
Stability Typically stable under refrigerated and frozen conditions, specific formulation details are proprietary.
Administration Intravenous infusion.[1][3]

Mechanism of Action

The pathological hallmark of synucleinopathies is the aggregation of α-synuclein into insoluble fibrils that form Lewy bodies in Parkinson's disease and glial cytoplasmic inclusions in Multiple System Atrophy.[4] The prevailing hypothesis is that the cell-to-cell transmission of misfolded α-synuclein contributes to the spread of pathology throughout the brain.

TAK-341 is engineered for high-affinity binding to the C-terminal epitope of both monomeric and aggregated forms of human α-synuclein.[5] The proposed mechanism of action involves:

  • Extracellular Sequestration: Once administered, TAK-341 is thought to bind to extracellular α-synuclein, thereby preventing its uptake by neighboring neurons and glial cells.

  • Inhibition of Propagation: By sequestering extracellular α-synuclein, TAK-341 may inhibit the prion-like propagation of misfolded protein aggregates, a key driver of disease progression.[6]

  • Reduced Effector Function: The antibody has been engineered for reduced effector function, suggesting that its therapeutic effect is likely independent of antibody-mediated immune mechanisms.[2]

G cluster_0 Neuron 1 (Diseased) cluster_1 Extracellular Space cluster_2 Neuron 2 (Healthy) a Aggregated α-synuclein b Release of α-synuclein a->b c Extracellular α-synuclein b->c e TAK-341 binds to α-synuclein d TAK-341 d->e g Inhibition of Uptake e->g Prevents uptake f Uptake of α-synuclein

Proposed Mechanism of Action of TAK-341

Preclinical and Clinical Development

Preclinical Studies

Preclinical investigations in animal models have demonstrated that MEDI1341 (TAK-341) can cross the blood-brain barrier, reduce the levels of free extracellular α-synuclein in the brain and cerebrospinal fluid, and attenuate the spread of α-synuclein pathology.[6]

Clinical Trials

TAK-341 has progressed to clinical trials in humans.

Phase 1 Studies (NCT03272165 and NCT04449484)

Two Phase 1 studies were conducted: a single ascending dose study in healthy volunteers and a multiple ascending dose study in patients with Parkinson's disease.[7]

  • Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of TAK-341.[4]

  • Results: TAK-341 was found to be generally safe and well-tolerated.[8] Pharmacokinetics were dose-proportional. A significant, dose-dependent reduction in free α-synuclein was observed in the cerebrospinal fluid, with the highest doses leading to a reduction of over 50%.[4][7]

Phase 2 Study (NCT05526391)

A Phase 2, randomized, double-blind, placebo-controlled study is currently underway to evaluate the efficacy and safety of TAK-341 in patients with Multiple System Atrophy.[3][9]

  • Objective: The primary objective is to assess the efficacy of TAK-341 compared to placebo, as measured by the change from baseline on the Unified Multiple System Atrophy Rating Scale (UMSARS) Part I after 52 weeks of treatment.[9]

  • Design: Approximately 138 participants are being enrolled globally and will receive intravenous infusions of TAK-341 or placebo every four weeks for 52 weeks.[9] The study includes an early pharmacokinetic cohort and a main cohort.[3]

G cluster_0 Treatment Arms start Screening (≤42 days) randomization Randomization start->randomization tak341 TAK-341 randomization->tak341 placebo Placebo randomization->placebo treatment 52-Week Treatment Period (IV Infusion every 4 weeks) followup Follow-up Safety Visit treatment->followup end End of Study followup->end tak341->treatment placebo->treatment

Phase 2 Clinical Trial Design for TAK-341 in MSA

Safety and Tolerability

Based on the completed Phase 1 studies, TAK-341 has demonstrated a favorable safety and tolerability profile.[4]

Safety Data Summary from Phase 1 Trials
Adverse Events: Most treatment-emergent adverse events were mild to moderate in severity.[2]
Common Adverse Events: The most frequently reported adverse events included headache, falls, and nausea.[2]
Serious Adverse Events: No serious adverse events leading to treatment discontinuation were reported in the Phase 1 studies.[2]
Immunogenicity: The potential for the development of anti-drug antibodies is monitored in clinical trials.
Monitoring: In the ongoing Phase 2 trial, safety is being closely monitored through the evaluation of treatment-emergent adverse events, laboratory tests, vital signs, and electrocardiograms.[1]

Experimental Protocol: Alpha-Synuclein Sandwich ELISA

This protocol is a generalized procedure for the quantification of human α-synuclein in biological samples, such as cerebrospinal fluid or plasma, using a sandwich enzyme-linked immunosorbent assay (ELISA). This is a fundamental assay for assessing the pharmacodynamic effects of therapies targeting α-synuclein.

Materials:

  • 96-well microplate pre-coated with a capture antibody specific for human α-synuclein.

  • Human α-synuclein protein standard.

  • Biotinylated detection antibody specific for human α-synuclein.

  • Streptavidin-horseradish peroxidase (HRP) conjugate.

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Reagent Diluent (e.g., PBS with 1% BSA).

  • Substrate solution (e.g., TMB).

  • Stop Solution (e.g., 2N H₂SO₄).

  • Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as per the manufacturer's instructions. Allow all reagents to reach room temperature before use.

  • Standard Curve Preparation: Prepare a serial dilution of the human α-synuclein protein standard in Reagent Diluent to create a standard curve.

  • Sample Preparation: Dilute samples in Reagent Diluent to fall within the range of the standard curve.

  • Assay Procedure: a. Wash the pre-coated plate 2-3 times with Wash Buffer. b. Add 100 µL of standards and samples to the appropriate wells. c. Incubate for 2 hours at room temperature or overnight at 4°C. d. Wash the plate 4-6 times with Wash Buffer. e. Add 100 µL of the diluted biotinylated detection antibody to each well. f. Incubate for 1-2 hours at room temperature. g. Wash the plate 4-6 times with Wash Buffer. h. Add 100 µL of the diluted streptavidin-HRP conjugate to each well. i. Incubate for 20-30 minutes at room temperature in the dark. j. Wash the plate 4-6 times with Wash Buffer. k. Add 100 µL of the substrate solution to each well. l. Incubate for 15-20 minutes at room temperature in the dark, or until color develops. m. Add 50 µL of Stop Solution to each well. n. Read the absorbance at 450 nm within 30 minutes.

  • Data Analysis: a. Subtract the average zero standard optical density from all readings. b. Plot the standard curve with concentration on the x-axis and absorbance on the y-axis. c. Use the standard curve to determine the concentration of α-synuclein in the samples.

Conclusion

TAK-341 represents a promising immunotherapeutic approach for the treatment of synucleinopathies like Multiple System Atrophy and Parkinson's Disease. Its mechanism of targeting extracellular α-synuclein to prevent the propagation of pathology is a key strategy in the development of disease-modifying therapies for these devastating neurodegenerative disorders. The favorable safety and pharmacodynamic profile observed in Phase 1 studies has paved the way for the ongoing Phase 2 trial, which will provide crucial insights into its clinical efficacy. The data generated from these trials will be of significant interest to the scientific and medical communities dedicated to finding effective treatments for these challenging diseases.

References

  • Consensus. (n.d.). How do α-synuclein aggregates differ in MSA versus Parkinson's disease? Retrieved from [Link]

  • Neurology. (n.d.). Reducing α-Synuclein in Human CSF; An Evaluation of Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of MEDI1341, an α-Synuclein-specific antibody, in Healthy Volunteers and Parkinson's Disease Patients (P1-11.007). Retrieved from [Link]

  • Neurology. (n.d.). Study Design of TAK-341-2001: A Randomized, Double-blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of TAK-341 in Subjects With Multiple System Atrophy (P9-9.003). Retrieved from [Link]

  • MDPI. (2025, June 4). α-Synuclein Pathology in Synucleinopathies: Mechanisms, Biomarkers, and Therapeutic Challenges. Retrieved from [Link]

  • Clinicaltrials.eu. (n.d.). Human Igg1 Lambda Monoclonal Antibody Against Alfa-Synuclein. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). A Study of TAK-341 in Treatment of Multiple System Atrophy. Retrieved from [Link]

  • ALZFORUM. (2025, October 18). TAK-341. Retrieved from [Link]

  • NHS Health Research Authority. (n.d.). Phase 2 Study of TAK-341 for Multiple System Atrophy. Retrieved from [Link]

  • NYU Langone Health. (n.d.). A Randomized Double-blind Placebo-Controlled Phase 2 Study to Evaluate the Efficacy Safety Tolerability Pharmacokinetics and Pharmacodynamics of Intravenous TAK-341 in Subjects With Multiple System Atrophy. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). A Study of TAK-341 in Treatment of Multiple System Atrophy. Retrieved from [Link]

  • ScienceDaily. (2022, August 30). Researchers visualize alpha-synuclein pathology in living patients with a neurodegenerative disorder. Retrieved from [Link]

  • Springer. (2023, May 25). The 'α-synucleinopathy syndicate': multiple system atrophy and Parkinson's disease. Retrieved from [Link]

  • PubMed. (2019, December 15). Preclinical development of a high affinity α-synuclein antibody, MEDI1341, that can enter the brain, sequester extracellular α-synuclein and attenuate α-synuclein spreading in vivo. Retrieved from [Link]

  • PMC - NIH. (2024, December 12). An update on immune-based alpha-synuclein trials in Parkinson's disease. Retrieved from [Link]

  • Oxford Academic. (2025, August 19). Phase 1, randomized trials of MEDI1341: cerebrospinal fluid free α-synuclein lowered by >50%. Retrieved from [Link]

Sources

Azepane-2-Carboxamide Derivatives: Synthetic Architectures and Medicinal Utility in Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

The azepane-2-carboxamide scaffold (homoproline) represents a critical class of conformationally constrained peptidomimetics. By expanding the pyrrolidine ring of proline to a seven-membered azepane system, medicinal chemists gain access to a unique lipophilic volume and altered torsional angles (


) that differ significantly from their five-membered counterparts.

This guide analyzes the azepane-2-carboxamide moiety as a versatile template for drug discovery, specifically in the design of cysteine protease inhibitors (e.g., Cathepsin K, S) and integrin antagonists . Unlike the rigid proline scaffold which strongly favors specific


-turn geometries, the azepane ring introduces controlled flexibility, allowing for "induced fit" binding modes while maintaining enough rigidity to minimize the entropic penalty of binding.

Key Technical Takeaways:

  • Stereochemical Control: The 7-membered ring allows for unique substitution patterns (C3–C7) that can lock the amide bond in cis or trans conformations more effectively than proline.

  • Synthetic Access: Modern routes have moved beyond low-yielding Beckmann rearrangements to stereoselective ring expansions (e.g., NBS-mediated aziridine expansion) and Ring-Closing Metathesis (RCM).

  • Therapeutic Value: Primary utility lies in P2/P3 positions of protease inhibitors, where the hydrophobic bulk of the azepane ring fills the S2 pocket of enzymes like Cathepsin K.

Structural Pharmacology & Conformational Analysis

The Homoproline Effect

The azepane-2-carboxylic acid (homoproline) scaffold is the higher homolog of proline. While proline is known as a "helix breaker" and a rigidifier of peptide chains, azepane-2-carboxamide derivatives offer a nuanced conformational profile.

  • Ring Pucker: The seven-membered ring adopts a twist-chair or twist-boat conformation, which is energetically accessible at room temperature. This contrasts with the envelope conformation of proline.

  • Peptide Bond Isomerization: The barrier to cis-trans isomerization of the tertiary amide nitrogen is lower in azepane derivatives compared to proline, but the equilibrium population of the cis-isomer can be significantly higher depending on C2/C7 substitution.

  • Collagen Destabilization: Unlike proline, which stabilizes the collagen triple helix, incorporation of azepane-2-carboxylic acid destabilizes this structure due to steric clashes in the tightly packed helix core. This property is exploited in designing non-fibrous peptide mimics.

Binding Mode Logic

In protease inhibitors (e.g., Cathepsin K), the azepane ring often serves as a P2 surrogate .

  • Mechanism: The hydrophobic methylene groups of the ring (C4, C5, C6) engage in Van der Waals interactions with the S2 subsite of the enzyme.

  • Advantage: The larger ring size compared to proline allows the inhibitor to occupy more volume in the S2 pocket without requiring complex branching side chains.

Synthetic Architectures

The construction of chiral azepane-2-carboxamides has historically been challenging. We present two field-proven methodologies: the NBS-Induced Aziridine Ring Expansion (for high stereocontrol) and Ring-Closing Metathesis (for scalability).

Protocol A: NBS-Induced Aminocyclization - Aziridine Ring Expansion

Reference: Derived from Yeung et al., Organic Letters (2014).

This protocol is superior for generating functionalized azepanes with high enantiopurity, avoiding the racemization often seen in direct alkylation.

Reagents:

  • Substrate: Cinnamylaziridine derivative (chiral).

  • Promoter: N-Bromosuccinimide (NBS).[1][2]

  • Nucleophile: Sulfonamide (e.g.,

    
     or 
    
    
    
    ).
  • Solvent: Acetonitrile (MeCN) or THF.

Step-by-Step Methodology:

  • Pre-cooling: Dissolve the chiral cinnamylaziridine (1.0 equiv) in anhydrous MeCN (0.1 M concentration) under an inert atmosphere (

    
    ). Cool the solution to -20°C.
    
  • Activation: Add NBS (1.1 equiv) in a single portion. Stir for 15 minutes. Mechanism: NBS activates the alkene, forming a bromonium ion.

  • Nucleophilic Attack: Add the sulfonamide nucleophile (1.2 equiv).

  • Cascade Reaction: Allow the reaction to warm slowly to 0°C over 2 hours. The intramolecular attack of the aziridine nitrogen onto the bromonium ion, followed by ring opening, triggers the expansion to the 7-membered azepane.

  • Quench & Isolation: Quench with saturated aqueous

    
    . Extract with EtOAc. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc).

Self-Validation Check:

  • NMR Monitoring: Disappearance of aziridine protons (

    
     1.5-2.5 ppm) and appearance of azepane methylene signals.
    
  • Stereochemistry: The relative stereochemistry at C3/C4 is determined by the anti addition across the alkene.

Protocol B: Ring-Closing Metathesis (RCM)

For broader access to unsaturated azepanes (which can be hydrogenated to azepane-2-carboxamides).

  • Precursor Assembly: Couple

    
    -Boc-allylglycine with 4-bromo-1-butene (or similar alkenyl halide) to form the diene precursor.
    
  • Cyclization: Treat the diene (0.01 M in DCM) with Grubbs II catalyst (5 mol%) at reflux for 4-12 hours.

  • Hydrogenation: Pd/C,

    
     (1 atm) in MeOH to reduce the alkene to the saturated azepane.
    
Visualization of Synthetic Logic

Synthesis_Workflow Start Chiral Amino Acid (Proline/Allylglycine) Route1 Route A: Aziridine Formation Start->Route1 Stereocontrol Focus Route2 Route B: Diene Assembly Start->Route2 Scale Focus Inter1 Cinnamylaziridine Route1->Inter1 Inter2 N-Allyl-N-butenyl Precursor Route2->Inter2 Step1 NBS Activation (-20°C, MeCN) Inter1->Step1 Step2 Grubbs II RCM (DCM, Reflux) Inter2->Step2 Mechanism Bromonium Ion -> Ring Expansion Cascade Step1->Mechanism Product Functionalized Azepane Scaffold Step2->Product Hydrogenation Mechanism->Product Final Azepane-2-Carboxamide (Peptidomimetic) Product->Final Amide Coupling

Caption: Comparative synthetic workflows for accessing the azepane scaffold. Route A (Left) prioritizes stereochemical integrity via ring expansion; Route B (Right) utilizes RCM for rapid assembly.

Medicinal Chemistry & Therapeutic Targets[3]

Cathepsin K Inhibitors (Osteoporosis)

The most prominent application of the azepane-2-carboxamide motif is in the inhibition of Cathepsin K , a cysteine protease involved in bone resorption.

  • Case Study: While Odanacatib utilizes a fluorinated leucine core, related azepanone and azepane-2-carboxamide derivatives (e.g., Balicatib intermediates) have shown potent

    
     values.
    
  • SAR Insight: The C4-position of the azepane ring is a "hotspot" for substitution. An equatorial substituent at C4 can lock the ring into a conformation that maximizes contact with the S2 pocket while minimizing steric clash with the enzyme's "choke point."

Integrin Antagonists (RGD Mimetics)

Azepane-2-carboxylic acid is used as a scaffold to constrain the RGD (Arg-Gly-Asp) sequence.

  • Design: The azepane ring replaces the Gly residue or acts as a turn inducer.

  • Outcome: High affinity for

    
     integrins, useful in anti-angiogenic therapy.
    

Quantitative SAR Analysis

The following table summarizes the Structure-Activity Relationship (SAR) for N-substituted azepane-2-carboxamides against Cathepsin K (Generic data synthesized from literature trends).

Compound ClassN-Substituent (P3)C2-Carboxamide (P1')C4-SubstituentActivity (

, nM)
Notes
Basal Scaffold HBenzyl amideH> 1000Flexible, poor fit.
N-Capped Cbz / BocBenzyl amideH150 - 300Hydrophobic cap improves S3 binding.
Rigidified Leucine-mimicBenzyl amide4-Methyl (eq)10 - 50C4-Me locks conformation.
Optimized CyanophenylAmino-acetonitrile4,4-Difluoro< 5Covalent reversible inhibitor (Nitrile warhead).
SAR Decision Logic

SAR_Logic Core Azepane-2-Carboxamide Core N_Sub N-Substitution (P3) Core->N_Sub C2_Sub C2-Amide (P1') Core->C2_Sub Ring_Sub Ring Modification (C4-C7) Core->Ring_Sub Hydrophobic Cap\n(Boc, Cbz) Hydrophobic Cap (Boc, Cbz) N_Sub->Hydrophobic Cap\n(Boc, Cbz) S3 Occupancy Basic Amine Basic Amine N_Sub->Basic Amine Solubility Nitrile Warhead Nitrile Warhead C2_Sub->Nitrile Warhead Covalent Trap (Cathepsin K) Benzyl Amide Benzyl Amide C2_Sub->Benzyl Amide Non-covalent 4-Fluoro/Methyl 4-Fluoro/Methyl Ring_Sub->4-Fluoro/Methyl Conformational Lock Unsaturation Unsaturation Ring_Sub->Unsaturation Rigidity

Caption: Strategic modification points on the azepane scaffold for optimizing potency and pharmacokinetic properties.

References

  • Marquis, R. W., et al. (2001).[3] "Azepanone-Based Inhibitors of Human and Rat Cathepsin K." Journal of Medicinal Chemistry, 44(9), 1380–1395. Link

  • Zhou, J., & Yeung, Y. Y. (2014).[2] "N-Bromosuccinimide-Induced Aminocyclization-Aziridine Ring-Expansion Cascade: An Asymmetric and Highly Stereoselective Approach toward the Synthesis of Azepane." Organic Letters, 16(8), 2134–2137.[4] Link

  • Cowper, P., et al. (2015). "Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry." Bioorganic & Medicinal Chemistry, 23(10), 2368-2378. Link

  • BenchChem. (2025).[5] "Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery." BenchChem Technical Guides. Link

  • Cini, E., et al. (2012). "Synthesis of Enantiopure 7-Substituted Azepane-2-carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics." Chemistry – A European Journal, 18(10), 2879-2885. Link

Sources

Biological Targets of N-Aryl Azepane-2-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Azepane Scaffold in Medicinal Chemistry

The N-aryl azepane-2-carboxamide scaffold represents a critical area of "scaffold hopping" in medicinal chemistry. It is primarily characterized as a ring-expanded bioisostere of the pipecoloxylidide class of local anesthetics (e.g., bupivacaine, ropivacaine). By expanding the piperidine (6-membered) ring to an azepane (7-membered) ring, researchers modulate lipophilicity (


), conformational flexibility, and metabolic stability.

Beyond anesthesia, this scaffold serves as a privileged peptidomimetic core. The azepane ring constrains the


 and 

torsion angles of the peptide backbone, making it an ideal template for designing inhibitors of Serine/Cysteine Proteases (e.g., Factor Xa, Cathepsin K) and modulators of Transient Receptor Potential (TRP) channels.
Key Biological Targets
Target FamilySpecific Target(s)Mechanism of ActionTherapeutic Indication
Ion Channels Voltage-Gated Sodium Channels (Nav1.x)Pore Blockade / State-Dependent InhibitionLocal Anesthesia, Neuropathic Pain
Proteases Cathepsin K, Factor XaS2-P2 Peptidomimetic BindingOsteoporosis, Anticoagulation
TRP Channels TRPM8, TRPV1Allosteric AntagonismCold Allodynia, Chronic Pain
GPCRs Orexin Receptors (OX1R/OX2R)Orthosteric AntagonismInsomnia, Sleep Disorders

Primary Target: Voltage-Gated Sodium Channels (Nav)[1][2][3]

Mechanistic Basis

The most direct application of N-aryl azepane-2-carboxamides is as local anesthetics . These compounds are structural homologs of bupivacaine. The mechanism involves binding to the intracellular portion of the Nav channel pore (specifically the S6 transmembrane segment of domain IV), stabilizing the channel in the inactivated state .

  • Pharmacophore: The lipophilic aromatic ring (N-aryl) anchors the molecule near the intracellular gate, while the protonated tertiary amine of the azepane ring interacts with conserved residues (e.g., Phe1764 and Tyr1771 in Nav1.7).

  • Ring Expansion Effect: Expanding from piperidine to azepane increases the hydrophobic surface area and alters the pKa of the tertiary amine. This often results in:

    • Increased Potency: Due to higher lipid solubility facilitating membrane penetration.[1]

    • Altered Duration: Slower dissociation from the channel receptor site.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

To validate activity against Nav channels (e.g., Nav1.7 or Nav1.8), the following automated patch-clamp protocol is the industry standard.

Objective: Determine the


 and state-dependence (Resting vs. Inactivated) of the block.
  • Cell Preparation: Use HEK293 cells stably expressing hNav1.7.

  • Solutions:

    • Extracellular: 140 mM NaCl, 3 mM KCl, 10 mM HEPES, 1 mM

      
      , 1 mM 
      
      
      
      (pH 7.4).
    • Intracellular: 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 1 mM EGTA (pH 7.3).

  • Voltage Protocol (State-Dependence):

    • Resting State Block: Hold at -120 mV (hyperpolarized). Pulse to 0 mV for 20 ms at 0.1 Hz.

    • Inactivated State Block: Hold at -70 mV (induces ~50% inactivation). Pulse to 0 mV for 20 ms at 0.1 Hz.

  • Compound Application: Perfusion of N-aryl azepane-2-carboxamide (0.1

    
    M – 100 
    
    
    
    M) for 5 minutes.
  • Data Analysis: Calculate fractional inhibition (

    
    ). Fit to Hill equation.
    
Pathway Visualization: Nav Channel Blockade

Nav_Blockade Drug_Ext N-Aryl Azepane (Extracellular) Membrane Lipid Bilayer Diffusion Drug_Ext->Membrane Non-ionized form Drug_Int Protonated Drug (Intracellular) Membrane->Drug_Int Re-ionization (pH dependent) Nav_Open Nav Channel (Open State) Drug_Int->Nav_Open Access to Pore Nav_Inact Nav Channel (Inactivated State) Drug_Int->Nav_Inact High Affinity Binding (State Dependent) Nav_Open->Nav_Inact Depolarization Block Channel Blockade (No Na+ Influx) Nav_Inact->Block Stabilization

Figure 1: Mechanism of action for local anesthetic activity of N-aryl azepane derivatives, highlighting the critical intracellular access and state-dependent binding.

Secondary Target: Cysteine & Serine Proteases

Peptidomimetic Design

The azepane-2-carboxamide unit acts as a constrained mimic of Proline or Pipecolic acid . In protease inhibitors, this scaffold is often positioned at the P2 position.

  • Target: Cathepsin K (Cysteine protease, Osteoporosis target) or Factor Xa (Serine protease, Anticoagulant target).

  • Binding Mode: The azepane ring occupies the S2 hydrophobic pocket of the enzyme. The "N-aryl" amide moiety extends into the S1 or S1' region, providing specificity through

    
    -stacking or hydrogen bonding with residues like Gly216 (Factor Xa).
    
Experimental Protocol: FRET-Based Enzymatic Assay

Objective: Measure the


 of the azepane derivative against Factor Xa.
  • Reagents: Human Factor Xa (0.5 nM final), Fluorogenic Substrate (e.g., Boc-Ile-Glu-Gly-Arg-AMC, 50

    
    M).
    
  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM

    
    , 0.1% PEG-8000, pH 7.4.
    
  • Workflow:

    • Incubate Enzyme + Inhibitor (Azepane derivative) for 30 mins at 25°C.

    • Add Substrate to initiate reaction.

    • Monitor fluorescence (Ex: 360 nm, Em: 460 nm) for 20 mins.

  • Validation: Use Rivaroxaban as a positive control.

  • Calculation:

    
     (initial velocity) vs. [Inhibitor]. Fit to Morrison equation for tight-binding inhibitors.
    

Tertiary Target: TRP Channels (TRPM8 / TRPV1)

Modulation of Pain Pathways

N-aryl carboxamides are a established pharmacophore for TRPM8 (Cold/Menthol receptor) antagonists. The azepane ring provides a bulky hydrophobic core that fits into the transmembrane binding cleft of the TRP channel, blocking channel gating.

  • SAR Insight: The N-aryl group requires electron-withdrawing substituents (e.g.,

    
    , Cl) to maximize potency against TRPM8.
    
Pathway Visualization: Pain Signaling Inhibition

TRP_Pain Stimulus Cold/Chemical Stimulus TRP TRPM8/TRPV1 Channel Stimulus->TRP Activation Ca_Influx Ca2+ Influx TRP->Ca_Influx Gating Depol Neuronal Depolarization Ca_Influx->Depol Pain Pain Signal Transmission Depol->Pain Azepane N-Aryl Azepane (Antagonist) Azepane->TRP Allosteric Blockade

Figure 2: Signal transduction pathway for TRP channel-mediated pain and the intervention point of azepane antagonists.

Synthesis & Structural Validation

To ensure the integrity of the biological evaluation, the synthesis of the N-aryl azepane-2-carboxamide must yield high purity.

General Synthetic Scheme:

  • Starting Material:

    
    -amino- 
    
    
    
    -caprolactam or Azepane-2-carboxylic acid.
  • Coupling: Reaction of N-protected azepane-2-carboxylic acid (e.g., Boc-protected) with the appropriate Aniline (Ar-NH2) using coupling agents like HATU or T3P .

  • Deprotection: Removal of the Boc group (if necessary for N1 functionalization).

  • N1-Derivatization: Alkylation or acylation of the ring nitrogen to tune

    
    .
    

Data Presentation: SAR Summary (Hypothetical) | Compound ID | Ring Size | N-Aryl Substituent | Nav1.7 IC50 (


M) | LogP |
| :--- | :--- | :--- | :--- | :--- |
| Ref (Bupivacaine)  | Piperidine (6) | 2,6-dimethylphenyl | 12.5 | 3.4 |
| AZ-01  | Azepane (7) | 2,6-dimethylphenyl | 8.2 | 3.9 |
| AZ-02  | Azepane (7) | 2-chloro-6-methylphenyl | 5.1 | 4.1 |
| AZ-03  | Azepane (7) | 4-methoxyphenyl | >100 | 3.1 |

Note: The 2,6-disubstitution on the aryl ring is critical for preventing hydrolytic cleavage by amidases, ensuring sufficient half-life.

References

  • Scholz, A. (2002). "Mechanisms of (local) anaesthetics on voltage-gated sodium and other ion channels."[2] British Journal of Anaesthesia, 89(1), 52-61. Link

  • Catterall, W. A. (2000). "From ionic currents to molecular mechanisms: the structure and function of voltage-gated sodium channels." Neuron, 26(1), 13-25. Link

  • Leung, D., et al. (2000). "Protease inhibitors: current status and future prospects." Journal of Medicinal Chemistry, 43(3), 305-341. Link

  • Patapoutian, A., et al. (2009). "Transient receptor potential channels: targeting pain at the source." Nature Reviews Drug Discovery, 8(1), 55-68. Link

  • Han, C., et al. (2013). "Discovery of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 antagonists." Bioorganic & Medicinal Chemistry, 21(21), 6542-6553.[3] Link

Sources

N-(2-methoxyphenyl)azepane-2-carboxamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, structural characteristics, and synthetic methodologies for N-(2-methoxyphenyl)azepane-2-carboxamide . This document is structured for researchers and drug development professionals focusing on local anesthetic pharmacophores and heterocyclic chemistry.

Physicochemical Characterization & Synthetic Pathways

Executive Summary

N-(2-methoxyphenyl)azepane-2-carboxamide is a seven-membered heterocyclic amide structurally homologous to the pipecoloxylidide class of local anesthetics (e.g., Mepivacaine, Ropivacaine). Characterized by the expansion of the piperidine ring to an azepane (homopipecolic) ring, this molecule serves as a critical probe in Structure-Activity Relationship (SAR) studies investigating the impact of ring size on lipophilicity, sodium channel binding affinity, and cardiotoxicity profiles.

This guide provides the definitive molecular specifications, a self-validating synthesis protocol, and the mechanistic logic required for its application in medicinal chemistry.

Physicochemical Specifications

The core molecular data below is derived from stoichiometric calculation and structural analysis of the free base form.

Table 1: Molecular Identity & Properties[1]
PropertySpecification
IUPAC Name N-(2-methoxyphenyl)azepane-2-carboxamide
Chemical Class Homopipecoloxylidide / Azepane carboxamide
Molecular Formula C₁₄H₂₀N₂O₂
Molecular Weight 248.32 g/mol
Exact Mass 248.1525 Da
Elemental Analysis C: 67.71%, H: 8.12%, N: 11.28%, O: 12.89%
Chiral Center C2 of the azepane ring (Exists as (R), (S), or racemate)
Predicted LogP ~2.1 – 2.4 (Moderate Lipophilicity)
H-Bond Donors 2 (Amide NH, Azepane NH)
H-Bond Acceptors 3 (Amide Carbonyl, Methoxy O, Azepane N)

Structural Analysis & Logic

The molecule consists of a hydrophobic azepane ring (7-membered saturated amine) linked via an amide bond to an o-anisidine (2-methoxyaniline) moiety.

Mechanistic Implications of Structure
  • Ring Expansion (Azepane vs. Piperidine): The expansion from a 6-membered piperidine (as in Ropivacaine) to a 7-membered azepane increases the conformational flexibility of the lipophilic head group. This modification typically alters the pKa of the secondary amine and modifies the drug's distribution coefficient (LogD), potentially affecting blood-brain barrier penetration and duration of action in anesthetic applications.

  • Ortho-Substitution: The 2-methoxy group on the phenyl ring provides steric hindrance near the amide bond, protecting it from rapid hydrolysis by plasma amidases, a critical feature for prolonging the half-life of amide-type anesthetics.

Structural Visualization (DOT)

The following diagram illustrates the connectivity and functional domains of the molecule.

G cluster_0 Pharmacophore Domains Azepane Azepane Ring (C6H12N) ChiralCenter C2 Chiral Center Azepane->ChiralCenter Ring Integrity AmideLink Amide Bond (-CONH-) ChiralCenter->AmideLink Acylation Anisidine o-Anisidine Group (2-Methoxyphenyl) AmideLink->Anisidine N-Arylation

Figure 1: Structural connectivity of N-(2-methoxyphenyl)azepane-2-carboxamide highlighting the pharmacophore domains.[1][2]

Synthetic Methodology

The synthesis of N-(2-methoxyphenyl)azepane-2-carboxamide requires a controlled peptide coupling strategy to prevent racemization at the C2 position (if using chiral starting material) and to ensure high yield.

Protocol: Coupling of Azepane-2-Carboxylic Acid with o-Anisidine

Prerequisites:

  • Starting Material: N-Boc-azepane-2-carboxylic acid (CAS: 170116-46-8 for S-isomer or racemic equivalent).

  • Reagent: 2-Methoxyaniline (o-Anisidine).[3][4][5]

  • Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Step-by-Step Workflow:

  • Activation:

    • Dissolve N-Boc-azepane-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or DMF.

    • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) at 0°C under nitrogen atmosphere.

    • Stir for 30 minutes to form the active ester. Rationale: Pre-activation minimizes side reactions and racemization.

  • Coupling:

    • Add 2-methoxyaniline (1.1 eq) and a base such as Diisopropylethylamine (DIPEA, 2.0 eq).

    • Allow the reaction to warm to room temperature and stir for 12–18 hours.

    • Monitoring: Verify conversion via TLC (Thin Layer Chromatography) or LC-MS.

  • Work-up & Purification:

    • Dilute with Ethyl Acetate. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Purify the N-Boc intermediate via silica gel column chromatography (Hexane/EtOAc gradient).

  • Deprotection (Boc Removal):

    • Dissolve the intermediate in DCM.

    • Add Trifluoroacetic acid (TFA) (ratio 1:4 TFA:DCM). Stir for 2 hours at room temperature.

    • Concentrate to remove excess TFA. Neutralize with saturated NaHCO₃ to obtain the free base.

Synthesis Pathway Diagram[12][13]

Synthesis SM1 N-Boc-Azepane-2-COOH (Protected Amino Acid) Reagents EDC / HOBt / DIPEA (Coupling Agents) SM1->Reagents SM2 o-Anisidine (Amine Nucleophile) SM2->Reagents Inter Intermediate: N-Boc-Amide Reagents->Inter Amide Bond Formation Deprotect TFA / DCM (Deprotection) Inter->Deprotect Cleavage of Boc Product FINAL PRODUCT: N-(2-methoxyphenyl)azepane-2-carboxamide Deprotect->Product Neutralization

Figure 2: Synthetic route for N-(2-methoxyphenyl)azepane-2-carboxamide via standard peptide coupling.

Analytical Validation

To validate the identity of the synthesized compound, the following analytical signals are expected. This serves as a self-validating checklist for the chemist.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Region (6.8 – 8.0 ppm): 4H multiplet corresponding to the 1,2-disubstituted benzene ring.

    • Methoxy Group (~3.8 ppm): Strong singlet (3H) for -OCH₃.

    • Chiral Methine (~3.5 – 4.0 ppm): 1H multiplet at the C2 position of the azepane ring.

    • Azepane Ring Protons (1.4 – 3.0 ppm): Complex multiplets corresponding to the 10 protons of the azepane methylene groups (-CH₂-).

Mass Spectrometry (ESI-MS)
  • Target Ion [M+H]⁺: 249.33 m/z.

  • Fragmentation Pattern: Loss of the anisidine moiety may be observed, but the parent ion should be the base peak in soft ionization modes.

References

  • PubChem. Azepane-2-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • BindingDB. N-(4-methoxyphenyl)azepane-1-carboxamide Data (Structural Analog Reference). Binding Database.[6] Available at: [Link]

Sources

Structural Analogs of Mepivacaine Containing Azepane Rings

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

This technical guide explores the structural modification of the local anesthetic mepivacaine (1-methyl-2',6'-pipecoloxylidide) by expanding its saturated nitrogen heterocycle from a six-membered piperidine ring to a seven-membered azepane (homopiperidine) ring.

The resulting compound, 1-methyl-N-(2,6-dimethylphenyl)azepane-2-carboxamide (referred to herein as "Homomepivacaine" ), represents a strategic probe into the Structure-Activity Relationship (SAR) of amide-type anesthetics. This guide details the synthesis, physicochemical rationale, and projected pharmacological profile of this analog, intended for researchers in medicinal chemistry and anesthesiology.

Part 1: Theoretical Framework & SAR Rationale

The Homologation Principle

Local anesthetics of the amide class (Lidocaine, Mepivacaine, Bupivacaine) share a tripartite structure: a lipophilic aromatic head, an intermediate amide linker, and a hydrophilic amine tail.

In mepivacaine, the amine tail is a piperidine ring. Expanding this to an azepane ring introduces specific physicochemical shifts:

  • Lipophilicity Increase: The addition of a methylene (-CH2-) unit in the ring increases the partition coefficient (LogP). Higher lipophilicity correlates with increased potency and duration of action due to better membrane penetration and higher protein binding.

  • Conformational Flexibility: Azepane rings are more conformationally flexible than piperidines (which exist predominantly in a chair conformation). This increased entropy can alter binding affinity to the voltage-gated sodium channel (NaV) pore.

  • Steric Bulk: The larger ring volume may increase steric hindrance near the amide bond, potentially protecting the molecule from enzymatic hydrolysis (amidase activity), thereby prolonging half-life.

Target Molecule Profile
PropertyMepivacaine (Reference)Azepane Analog (Target)
Heterocycle Piperidine (6-membered)Azepane (7-membered)
Formula C15H22N2OC16H24N2O
Calc.[1] LogP ~1.95~2.45 (Predicted)
pKa 7.6~7.8 - 8.0 (Predicted)
Potency ModerateHigh (Predicted)

Part 2: Chemical Synthesis Protocols

The synthesis of the azepane analog requires a divergent approach from standard mepivacaine production. The core challenge is accessing the 1-methylazepane-2-carboxylic acid precursor.

Retrosynthetic Analysis

The target molecule is disassembled into two key fragments:

  • The Amine Core: 1-methylazepane-2-carboxylic acid.

  • The Aniline Coupler: 2,6-dimethylaniline (2,6-xylidine).

Synthesis Workflow (DOT Visualization)

SynthesisPath Start ε-Caprolactam Step1 alpha-Halogenation (CBr4/PPh3) Start->Step1 Step2 Favorskii-like Ring Contraction/Expansion (To Azepane-2-COOH) Step1->Step2 Inter1 Azepane-2-carboxylic acid Step2->Inter1 Step3 N-Methylation (HCHO / H2 / Pd/C) Inter1->Step3 Inter2 1-Methylazepane-2-COOH Step3->Inter2 Step4 Acid Chloride Formation (SOCl2) Inter2->Step4 Final Coupling w/ 2,6-Xylidine Step4->Final Product Homomepivacaine (Target) Final->Product

Figure 1: Synthetic pathway for the production of 1-methyl-N-(2,6-dimethylphenyl)azepane-2-carboxamide.

Detailed Experimental Protocol

Step 1: Preparation of 1-Methylazepane-2-carboxylic Acid Note: While 2-piperidinecarboxylic acid is commercially available, the azepane homolog is rarer. It can be synthesized via the Schmidt reaction on cyclic ketones or reduction of specific lactams.

  • Starting Material: Begin with Azepane-2-carboxylic acid (commercially sourced or synthesized via alpha-lithiation of N-Boc-azepane followed by CO2 quench).

  • Reductive Amination (N-Methylation):

    • Dissolve azepane-2-carboxylic acid (10 mmol) in Methanol (50 mL).

    • Add Formaldehyde (37% aq. solution, 20 mmol).

    • Add Pd/C (10% wt) catalyst.

    • Stir under H2 atmosphere (balloon pressure) for 12 hours at RT.

    • Purification: Filter through Celite, concentrate in vacuo. Recrystallize from Ethanol/Ether.

    • Yield Target: >85%.

Step 2: Acid Chloride Activation

  • Suspend 1-methylazepane-2-carboxylic acid (5 mmol) in anhydrous Dichloromethane (DCM).

  • Add Thionyl Chloride (SOCl2, 7.5 mmol) dropwise at 0°C.

  • Reflux for 2 hours until gas evolution (HCl/SO2) ceases.

  • Evaporate solvent and excess SOCl2 under reduced pressure to yield the crude acid chloride. Handle under inert atmosphere (Ar/N2).

Step 3: Amide Coupling (Schotten-Baumann Conditions)

  • Dissolve 2,6-dimethylaniline (5 mmol) in dry Acetone or DCM containing Pyridine (10 mmol) as an acid scavenger.

  • Add the crude acid chloride (dissolved in DCM) dropwise to the aniline solution at 0°C.

  • Allow to warm to room temperature and stir for 4 hours.

  • Workup: Quench with water. Extract with Ethyl Acetate. Wash organic layer with 1N HCl (to remove unreacted aniline), then Sat. NaHCO3, then Brine.

  • Final Purification: Recrystallize from Isopropanol/Water.

Part 3: Pharmacological & Toxicological Evaluation

Mechanism of Action

Like mepivacaine, the azepane analog functions by blocking voltage-gated sodium channels (NaV1.x) from the intracellular side.

Mechanism State1 Uncharged Base (B) Extracellular State2 Membrane Diffusion (Lipophilicity Dependent) State1->State2 Azepane ring increases permeability State3 Intracellular Protonation (B + H+ -> BH+) State2->State3 pKa ~7.9 State4 Binding to NaV Channel (Intracellular Pore) State3->State4 Cationic form binds State5 Blockade of Na+ Influx State4->State5

Figure 2: Mechanism of action emphasizing the role of lipophilicity in membrane diffusion.

Predicted Comparative Data

The following table summarizes the expected shifts in pharmacological properties based on the piperidine-to-azepane expansion.

ParameterMepivacaineHomomepivacaine (Azepane)Clinical Implication
Onset of Action Fast (2-4 min)Moderate (4-6 min)Higher pKa may slightly delay onset (less uncharged base at pH 7.4).
Duration Medium (90-180 min)Long (180-300 min)Higher lipophilicity prevents rapid washout from the nerve sheath.
Potency 1x (Reference)2x - 4xGreater lipid solubility usually correlates with higher potency.
Cardiotoxicity LowModerate/High"Fast-in, Slow-out" kinetics. Larger lipophilic drugs (e.g., Bupivacaine) are more cardiotoxic.
Toxicity Warning

Critical Note: The expansion to a 7-membered ring pushes the physicochemical profile closer to Bupivacaine . Researchers must anticipate cardiotoxicity similar to bupivacaine, where the drug binds avidly to cardiac NaV channels during diastole and dissociates slowly, potentially causing refractory arrhythmias.

Part 4: Validation Protocols

Determination of pKa (Potentiometric Titration)

To verify the ionization state at physiological pH:

  • Prepare a 0.01 M solution of the Azepane Analog hydrochloride salt in degassed water.

  • Titrate with 0.1 M NaOH at 25°C under N2 atmosphere.

  • Plot pH vs. Volume of NaOH.

  • Calculate pKa using the Henderson-Hasselbalch equation at the half-equivalence point.

Sciatic Nerve Block Assay (Rat Model)

To assess potency and duration in vivo:

  • Subjects: Male Wistar rats (200-250g).

  • Drug: 0.2 mL of 0.5%, 1.0%, and 2.0% solutions of Homomepivacaine vs. Mepivacaine controls.

  • Injection: Performed at the mid-thigh level near the sciatic nerve.

  • Measurement:

    • Motor Block: Evaluate using the "extensor postural thrust" (EPT) test.

    • Sensory Block: Evaluate using the withdrawal reflex to nociceptive stimulation (hot plate or pinch).

  • Endpoints: Time to onset (latency) and total duration of block.

References

  • Sveinbjornsson, A., & Vanderwerf, C. A. (1951). Synthesis of 1-Methyl-2-azepanecarboxylic Acid Derivatives. Journal of the American Chemical Society. Link

  • Becker, D. E., & Reed, K. L. (2006). Essentials of Local Anesthetic Pharmacology. Anesthesia Progress. Link

  • Hansen, T. V., et al. (2005). Synthesis of Azepane Derivatives via Ring Expansion.[2][3][4] Journal of Organic Chemistry. Link

  • Butterworth, J. F., & Strichartz, G. R. (1990). Molecular mechanisms of local anesthesia: a review. Anesthesiology. Link

  • Malamas, M. S., et al. (2010). Design and synthesis of azepane derivatives as novel inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

Sources

2-Methoxyaniline Derivatives in Medicinal Chemistry: Synthesis, SAR, and Toxicological Mitigation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, synthesis, and toxicological considerations of 2-methoxyaniline (o-anisidine) derivatives.

Executive Summary

The 2-methoxyaniline (o-anisidine) scaffold represents a "Janus-faced" moiety in drug discovery. While it serves as a critical pharmacophore in kinase inhibitors—particularly for VEGFR2 targeting—its structural similarity to genotoxic carcinogens necessitates rigorous optimization. This guide analyzes the strategic incorporation of 2-methoxyaniline derivatives, detailing the synthetic pathways to key intermediates like 5-(ethylsulfonyl)-2-methoxyaniline , outlining the metabolic activation pathways responsible for toxicity, and providing actionable medicinal chemistry strategies to mitigate these risks.

Structural Significance & Pharmacophore Analysis[1]

The Ortho-Methoxy Effect

In medicinal chemistry, the 2-methoxyaniline motif is rarely a passive bystander. Its value arises from two primary physicochemical contributions:

  • Conformational Locking: The intramolecular hydrogen bond between the amino hydrogen and the ortho-methoxy oxygen stabilizes a planar conformation. This pre-organization reduces the entropic penalty upon binding to protein pockets, particularly the hinge region of kinases.

  • Electronic Modulation: The methoxy group acts as a

    
    -withdrawing yet 
    
    
    
    -donating substituent. In the context of kinase inhibitors (e.g., Type II VEGFR2 inhibitors), this electron density modulation is critical for tuning the acidity of the aniline nitrogen (often part of a urea or amide linkage) to optimize hydrogen bonding with residues like Asp1046 or Glu885 in the DFG-motif.
Key Application: VEGFR2 Inhibitors

The derivative 5-(ethylsulfonyl)-2-methoxyaniline is a validated fragment for constructing "DFG-out" (Type II) kinase inhibitors. In the crystal structure of the inhibitor AAZ bound to VEGFR2 (PDB: 1Y6A), this aniline fragment forms the "tail" that extends into the allosteric hydrophobic back pocket, while the urea linkage (derived from the aniline nitrogen) anchors the molecule to the conserved glutamate and aspartate residues.

Toxicology & Metabolic Liabilities (The Structural Alert)

Mechanism of Bioactivation

The 2-methoxyaniline core triggers a structural alert for genotoxicity (Class 2B carcinogen). The toxicity is not intrinsic to the parent molecule but arises from metabolic bioactivation by Cytochrome P450 enzymes (primarily CYP2E1 and CYP1A2).

The Bioactivation Pathway:

  • N-Hydroxylation: CYP450 oxidizes the amine to an N-hydroxylamine.

  • Nitrenium Ion Formation: Under acidic conditions or via sulfotransferase conjugation (phase II), the N-hydroxyl species generates a highly electrophilic nitrenium ion.

  • DNA Adduct Formation: This electrophile attacks guanine residues (C8 position), leading to mutagenesis.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the critical step converting the stable drug fragment into a reactive metabolite.

MetabolicActivation Figure 1: Metabolic Bioactivation of o-Anisidine Scaffolds Parent 2-Methoxyaniline (Parent Drug) N_OH N-Hydroxylamine (Metabolite) Parent->N_OH CYP1A2 / CYP2E1 (Oxidation) Nitrenium Nitrenium Ion (Reactive Electrophile) N_OH->Nitrenium Acidic pH or Sulfotransferase Detox Phase II Conjugation (Glucuronidation) N_OH->Detox Safe Clearance DNA_Adduct DNA Adduct (Genotoxicity) Nitrenium->DNA_Adduct Covalent Binding to Guanine

Figure 1: The metabolic bioactivation pathway of 2-methoxyaniline leading to genotoxic DNA adducts.[1]

Mitigation Strategies in Drug Design

To utilize this pharmacophore safely, medicinal chemists employ specific substitution patterns:

  • Electron Withdrawal: Adding strong electron-withdrawing groups (EWGs) like sulfonyl (as seen in 5-ethylsulfonyl derivatives) or trifluoromethyl at the para or meta positions reduces the electron density on the nitrogen, making N-hydroxylation energetically unfavorable.

  • Steric Blockade: Substitution at the para position (relative to the amine) blocks the formation of quinone-imine intermediates.

  • Urea/Amide Capping: Converting the primary aniline into a urea (as in Sorafenib analogs) significantly raises the oxidation potential, preventing nitrenium ion formation.

Detailed Experimental Protocol: Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline

This protocol describes the synthesis of the key pharmacophoric intermediate used in VEGFR2 inhibitors.[2] It is superior to direct nitration methods due to higher regioselectivity and safety.

Target Compound: 5-(ethylsulfonyl)-2-methoxyaniline Starting Material: 4-methoxybenzenesulfonyl chloride Overall Yield: ~59% (4 steps)[2][3]

Synthetic Workflow Diagram

SynthesisRoute Figure 2: Synthetic Route for VEGFR2 Inhibitor Fragment SM 4-Methoxybenzenesulfonyl chloride (Starting Material) Step1 Sodium 4-methoxybenzenesulfinate SM->Step1 Na2SO3, NaHCO3 65°C, 98% Step2 1-(Ethylsulfonyl)-4-methoxybenzene Step1->Step2 EtI, DMF Reflux, 85% Step3 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene Step2->Step3 HNO3 (conc) 100°C, 90% Product 5-(Ethylsulfonyl)-2-methoxyaniline (Target) Step3->Product H2, Pd/C EtOH, 34°C, 89%

Figure 2: Step-wise synthesis of the 5-(ethylsulfonyl)-2-methoxyaniline intermediate.

Step-by-Step Methodology
Step 1: Reduction to Sulfinate Salt
  • Reagents: Dissolve

    
     (2.0 equiv) and 
    
    
    
    (2.0 equiv) in water (
    
    
    
    
    ).
  • Reaction: Cool to

    
    . Add 4-methoxybenzenesulfonyl chloride  (1.0 equiv) portion-wise over 10 minutes.
    
  • Process: Stir overnight, allowing the mixture to warm to room temperature (RT).

  • Workup: Extract impurities with

    
    . Evaporate the aqueous layer to dryness. Triturate the white solid with methanol to isolate sodium 4-methoxybenzenesulfinate .
    
    • Validation: Product should be a white solid.[3] Yield: >95%.

Step 2: S-Alkylation (Sulfone Formation)
  • Reagents: Dissolve the sulfinate salt (from Step 1) in DMF or Methanol. Add Ethyl Iodide (EtI, 1.5 equiv).

  • Reaction: Heat to reflux under Argon atmosphere for 4–6 hours.

  • Workup: Cool to RT. Pour into ice water. Filter the precipitate or extract with ethyl acetate.

    • Critical Note: Ensure complete removal of EtI to prevent side reactions in the next step.

Step 3: Regioselective Nitration
  • Reagents: Dissolve 1-(ethylsulfonyl)-4-methoxybenzene (from Step 2) in concentrated

    
     (
    
    
    
    ).
  • Reaction: Heat to

    
    . Monitor by TLC (approx. 2 hours).
    
    • Safety: This is an exothermic reaction. Use a blast shield.

  • Workup: Pour carefully into ice-cold water. The product, 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene , will precipitate as a white/yellow solid. Wash with water and

    
    .
    
Step 4: Catalytic Hydrogenation (Aniline Formation)
  • Reagents: Dissolve the nitro compound in Ethanol. Add

    
     Pd/C catalyst (
    
    
    
    ).[2][3]
  • Reaction: Stir under

    
     atmosphere (balloon pressure is sufficient) at 
    
    
    
    for 48 hours.
  • Purification: Filter through Celite to remove Pd/C. Evaporate solvent.

    • Result:5-(ethylsulfonyl)-2-methoxyaniline is obtained as a solid powder.[2]

    • Purity Check:

      
       should show the disappearance of aromatic nitro-associated shifts and appearance of the broad 
      
      
      
      peak.

Quantitative Data Summary

The following table summarizes the physicochemical properties and biological activity of the 5-(ethylsulfonyl)-2-methoxyaniline fragment when incorporated into the AAZ-class VEGFR2 inhibitors.

ParameterValue / DescriptionContext
Molecular Weight 215.27 g/mol Fragment only
LogP (Fragment) ~1.18Lipophilicity suitable for oral drugs
IC50 (VEGFR2) 22 nMAs part of AAZ inhibitor (PDB 1Y6A)
Selectivity High for VEGFR2 vs. EGFRDue to DFG-out binding mode
Toxicity Alert Ames Positive (Parent)Requires derivatization (e.g., urea) for safety

References

  • Synthesis and Biological Evaluation of VEGFR2 Inhibitors Source: Beilstein Journal of Organic Chemistry Title: Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors URL:[Link]

  • Toxicological Mechanisms of Anilines Source: National Institutes of Health (NIH) / PubChem Title: 2-Methoxyaniline Compound Summary (Toxicity and Safety) URL:[Link]

  • Structural Alerts in Medicinal Chemistry Source: Chemical Research in Toxicology Title: Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity URL:[Link]

  • VEGFR2 Inhibitor Structure (PDB 1Y6A) Source: RCSB Protein Data Bank Title: Crystal structure of the VEGFR2 kinase domain in complex with AAZ URL:[Link]

Sources

Pharmacophore Analysis of Azepane-Based Carboxamides: From Concept to Virtual Screening

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Introduction: The Convergence of a Privileged Scaffold and a Powerful Technique

In the landscape of modern medicinal chemistry, the azepane ring system has emerged as a "privileged scaffold"—a molecular framework that is capable of providing ligands for diverse biological targets.[1][2] Its seven-membered, saturated heterocyclic structure imparts a significant degree of three-dimensionality, offering an escape from the "flatland" of aromatic-heavy compounds and enabling complex and specific interactions within protein binding sites.[1] When functionalized as a carboxamide, the azepane scaffold gains hydrogen bonding capabilities and synthetic tractability, making it a cornerstone in the design of novel therapeutics for a range of diseases, including cancer, microbial infections, and Alzheimer's disease.[3]

However, the inherent flexibility of the azepane ring presents a unique challenge. How can we decipher the precise three-dimensional arrangement of chemical features—the pharmacophore—that is essential for biological activity? This is where pharmacophore modeling, a cornerstone of computational drug design, becomes indispensable.[4] A pharmacophore is an abstract representation of all the steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. By identifying this critical constellation of features, we can rationally guide the drug discovery process, from screening vast chemical libraries to optimizing the potency and selectivity of lead compounds.[5][6]

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the pharmacophore analysis of azepane-based carboxamides. We will move beyond procedural lists to explain the causality behind methodological choices, grounding our discussion in the principles of scientific integrity and field-proven insights.

Part 1: Strategic Foundations: Choosing the Right Path

Before any computational work begins, a clear strategy is paramount. The choice of pharmacophore modeling approach is dictated primarily by the available data on the biological target.

The Two Core Paradigms: Ligand-Based vs. Structure-Based Modeling

The first critical decision is whether to pursue a ligand-based or a structure-based approach. This choice is fundamentally dependent on the availability of a high-resolution 3D structure of the target protein.[7]

  • Ligand-Based Pharmacophore Modeling: This method is employed when the structure of the biological target is unknown, but a set of molecules with known activity (and preferably inactivity) is available.[6] The core assumption is that these active molecules share a common set of pharmacophoric features arranged in a specific 3D geometry that is responsible for their activity. The process involves superimposing the active compounds and extracting the shared chemical features.[7]

  • Structure-Based Pharmacophore Modeling: When a 3D structure of the target protein, typically from X-ray crystallography or NMR and available in the Protein Data Bank (PDB), exists, this is the preferred method.[8] The model is generated by analyzing the key interactions—hydrogen bonds, hydrophobic contacts, ionic interactions—between a bound ligand and the amino acid residues of the binding site.[9] This approach provides a more direct and often more accurate representation of the required interactions for binding.

The following diagram illustrates the decision-making process for selecting the appropriate modeling workflow.

G Start Start: Pharmacophore Project for Azepane-Based Carboxamides Decision High-Resolution 3D Structure of Target Available? Start->Decision LigandBased Pursue Ligand-Based Pharmacophore Modeling Decision->LigandBased  No StructureBased Pursue Structure-Based Pharmacophore Modeling Decision->StructureBased Yes   Input_L Input: Set of active/inactive azepane carboxamides LigandBased->Input_L Input_S Input: Target PDB structure (with or without bound ligand) StructureBased->Input_S

Caption: Decision workflow for choosing a pharmacophore modeling strategy.

Defining the Objective: What Question Are We Answering?

The goal of the analysis dictates the design of the study. Common objectives include:

  • Virtual Screening: To identify novel, structurally diverse compounds from large databases that match the pharmacophore and are likely to be active.[5]

  • Lead Optimization: To guide the chemical modification of an existing azepane-based carboxamide to enhance its potency, selectivity, or pharmacokinetic properties.[10]

  • Structure-Activity Relationship (SAR) Elucidation: To understand why certain structural modifications to the azepane-carboxamide scaffold increase or decrease biological activity.[3]

Part 2: The Ligand-Based Pharmacophore Modeling Workflow

In the absence of a target structure, the ligands themselves must tell the story. This workflow is a multi-step process that requires careful data curation and rigorous validation to yield a predictive model.

Step 1: Dataset Curation and Preparation

The quality of a ligand-based model is entirely dependent on the quality of the input data.

Protocol: Dataset Preparation

  • Compound Selection: Assemble a set of azepane-based carboxamides with a wide range of biological activities (e.g., IC50 or Ki values). A good dataset includes highly active, moderately active, and inactive compounds. A typical training set might consist of 15-30 diverse and potent molecules.

  • Structural Curation: Draw all molecules in 2D and convert them to 3D structures. Ensure correct protonation states, tautomers, and stereochemistry, typically at a physiological pH of 7.4.

  • Conformational Analysis: For each molecule, generate a diverse set of low-energy conformers. The azepane ring's flexibility makes this step critical, as the bioactive conformation may not be the global energy minimum. This is a computationally intensive but vital step.[11]

Step 2: Common Feature Pharmacophore Generation

This is the core of the ligand-based method, where software algorithms identify the shared chemical features among the active compounds.

Methodology:

  • Feature Definition: Chemical features are defined as points or spheres in 3D space. Common features include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (HY), Aromatic Ring (AR), and Positive/Negative Ionizable (PI/NI).[12]

  • Alignment and Hypothesis Generation: Algorithms align the conformers of the active molecules to find a common 3D arrangement of features. Multiple potential pharmacophore models (hypotheses) are generated and scored based on how well they map to the active compounds and, ideally, how poorly they map to known inactive compounds.[13]

  • Software: Several commercial and open-source software packages are available, including Phase (Schrödinger), Discovery Studio (BIOVIA), LigandScout, and MOE.[14][15][16]

Step 3: Rigorous Model Validation

A generated pharmacophore hypothesis is useless without validation; it must be proven to have predictive power.[13]

Protocol: Pharmacophore Model Validation

  • Test Set Preparation: A set of known active and inactive compounds that were not used in model generation (the training set) is required.

  • Database Screening: The test set is seeded into a larger database of decoy molecules (compounds with similar physicochemical properties but different topology).

  • Performance Evaluation: The pharmacophore model is used to screen this database. The model's quality is assessed by its ability to preferentially select the active molecules over the inactive and decoy molecules.[13]

  • Metrics: Key validation metrics include:

    • Sensitivity and Specificity: The ability to detect active compounds and exclude inactive ones, respectively.[8]

    • Enrichment Factor (EF): Measures how much better the model is at finding actives compared to random selection.

    • Güner-Henry (GH) Score: A metric that combines the percentage of actives found in the hit list and the enrichment.

    • Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate vs. the false positive rate, where a larger area under the curve (AUC) indicates a better model.[17] A model with an AUC greater than 0.7 is generally considered predictive.[17]

The following diagram outlines the complete ligand-based workflow.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Model Generation cluster_2 Phase 3: Validation A1 Select Training Set (Active Azepane Carboxamides) A3 Generate 3D Conformers A1->A3 A2 Select Test Set (Active & Inactive Compounds) C1 Create Decoy Database A2->C1 B1 Identify Common Features (HBA, HBD, HY, etc.) A3->B1 B2 Generate & Score Pharmacophore Hypotheses B1->B2 C2 Screen Database with Test Set using Hypothesis B2->C2 C1->C2 C3 Calculate Metrics (ROC, EF, GH Score) C2->C3 D1 Validated Pharmacophore Model C3->D1

Caption: Workflow for ligand-based pharmacophore modeling and validation.

Part 3: The Structure-Based Pharmacophore Modeling Workflow

With a target structure in hand, we can build a model based on the physical reality of the binding site, leading to a highly rational design process.

Step 1: Target and Ligand Preparation

The raw structural data from the PDB must be carefully prepared for analysis.

Protocol: Target Preparation

  • Structure Retrieval: Download the 3D coordinates of the target protein, preferably co-crystallized with a ligand, from the RCSB Protein Data Bank.[13]

  • Protein Cleanup: Remove all non-essential components, such as water molecules (unless they are known to mediate key interactions), co-factors, and duplicate protein chains.

  • Protonation and Optimization: Add hydrogen atoms and assign correct protonation states to amino acid residues. Perform a brief energy minimization to relieve any steric clashes in the structure.

Step 2: Binding Site Analysis and Feature Generation

The pharmacophore is derived directly from the interactions observed in the protein-ligand complex.

Methodology:

  • Interaction Mapping: Software automatically identifies and maps the key interactions between the ligand and the protein. For example, a hydrogen bond between the carboxamide oxygen of the ligand and a lysine residue in the protein would generate a Hydrogen Bond Acceptor feature.

  • Feature Placement: Pharmacophoric features are placed at the locations of these interactions. Excluded volumes can also be added to represent the space occupied by the protein, preventing clashes in subsequent screening.[13]

  • Apo-Pocket Modeling: If no co-crystallized ligand is available, features can be generated by analyzing the chemical properties of the binding pocket residues themselves (e.g., placing HBD features near aspartate/glutamate residues).[9]

Step 3: Model Refinement and Cross-Validation

Even structure-based models require validation to ensure they are robust.

Methodology:

  • Database Screening: Similar to the ligand-based approach, the model is validated by its ability to retrieve known active ligands from a decoy database.

  • Docking Studies: Molecular docking can be used as a complementary technique. Hits from a pharmacophore screen can be docked into the protein's binding site to confirm their binding mode and score their interactions. A good correlation between pharmacophore fit and docking score strengthens confidence in the model.[4][8]

The following diagram illustrates the structure-based workflow.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Model Generation cluster_2 Phase 3: Validation A1 Obtain Target 3D Structure (e.g., from PDB) A2 Prepare Protein: - Add Hydrogens - Assign Charges - Minimize A1->A2 B1 Analyze Ligand-Protein Interactions in Binding Site A2->B1 B2 Generate Pharmacophore Features & Excluded Volumes B1->B2 C1 Screen Database of Actives & Decoys B2->C1 C2 Cross-Validate with Molecular Docking B2->C2 C3 Assess Predictive Power C1->C3 C2->C3 D1 Validated Pharmacophore Model C3->D1

Caption: Workflow for structure-based pharmacophore modeling and validation.

Part 4: Application in the Drug Discovery Pipeline

A validated pharmacophore model is a powerful tool for accelerating the drug discovery process.

Virtual Screening for Hit Discovery

The most common application is to use the pharmacophore model as a 3D query to rapidly screen millions of compounds in commercial or proprietary databases.[5] This process filters the vast chemical space to a manageable number of compounds for acquisition and biological testing, significantly reducing the time and cost compared to high-throughput screening.[7]

Lead Optimization and Scaffold Hopping

For a known active azepane-based carboxamide, the pharmacophore model can highlight which features are essential for activity. This knowledge guides medicinal chemists in deciding which parts of the molecule to modify to improve properties like potency, selectivity, or metabolic stability.[7] Furthermore, the model can be used to find compounds with entirely different core structures (scaffolds) that still present the same pharmacophoric features, a process known as scaffold hopping.[18]

The diagram below shows the central role of pharmacophore modeling in the early stages of drug discovery.

G Target Target Identification & Validation Pharma Pharmacophore Model Development Target->Pharma HTS High-Throughput Screening (HTS) Target->HTS VS Virtual Screening Pharma->VS LeadOpt Lead Optimization Pharma->LeadOpt HitID Hit Identification VS->HitID HTS->HitID LeadGen Hit-to-Lead (Lead Generation) HitID->LeadGen LeadGen->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate

Caption: Role of pharmacophore modeling in the drug discovery pipeline.

Part 5: Hypothetical Case Study: Azepane-Carboxamide GPCR Antagonists

Let's consider a hypothetical project to discover novel antagonists for a G-Protein Coupled Receptor (GPCR) where several azepane-based carboxamide ligands are known, but no crystal structure for the target exists. This necessitates a ligand-based approach.

Objective: Develop a 3D pharmacophore model to guide virtual screening for novel scaffolds.

1. Dataset: A set of 25 known azepane-carboxamide antagonists is collected from the literature. 18 are used for the training set and 7 for the test set.

Table 1: Example Training Set Data for GPCR Antagonists

Compound ID Structure (Core) Ki (nM) Activity Class
AZ-01 Azepane-1-carboxamide 15 Active
AZ-02 Azepane-1-carboxamide 22 Active
AZ-03 Azepane-1-carboxamide 8 Active
AZ-04 Azepane-1-carboxamide 1500 Inactive
AZ-05 Azepane-1-carboxamide 45 Active

| ... | ... | ... | ... |

2. Model Generation: Using software like Phase, the 18 active training set molecules are used to generate hypotheses. The top-scoring hypothesis, named APCH.1, consists of five features:

  • One Hydrogen Bond Acceptor (HBA): Corresponding to the carboxamide oxygen.

  • One Hydrophobic (HY): Corresponding to a substituted aromatic ring attached to the carboxamide nitrogen.

  • One Aromatic Ring (AR): Same as the hydrophobic feature.

  • One Positive Ionizable (PI): Corresponding to the protonated azepane nitrogen.

  • One Hydrophobic (HY): An aliphatic hydrophobic feature on the azepane ring itself.

3. Validation: A database of 1,500 decoy compounds is created, and the 7 test set compounds are added. Screening with APCH.1 yields a GH score of 0.78 and an ROC AUC of 0.89, indicating a highly predictive model suitable for large-scale virtual screening.[13]

4. Application: The validated APCH.1 model is then used to screen a multi-million compound library (e.g., Enamine REAL database) to identify novel potential GPCR antagonists for acquisition and testing.

Conclusion and Future Outlook

Pharmacophore analysis is a powerful, versatile, and computationally efficient method that is exceptionally well-suited for navigating the chemical space of flexible molecules like azepane-based carboxamides. Whether used to mine databases for new hits in the absence of a target structure or to rationally design next-generation inhibitors based on detailed binding site interactions, it provides a logical framework for accelerating drug discovery.

The future of pharmacophore modeling will likely see even greater integration with machine learning and artificial intelligence.[4][6] These advanced computational methods can help refine feature selection, improve scoring functions, and build more predictive models from larger and more complex datasets. As computational power continues to grow, dynamic pharmacophore models derived from molecular dynamics simulations will also become more commonplace, allowing us to account for protein flexibility and water networks. For scaffolds like azepane-based carboxamides, these advanced approaches will undoubtedly unlock new therapeutic possibilities and continue to solidify their status as a truly privileged class of molecules.

References

  • Guttikonda, S. K., & Sivan, S. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. MDPI. Retrieved from [Link]

  • Protac. (n.d.). Applications and Limitations of Pharmacophore Modeling. Drug Discovery Pro. Retrieved from [Link]

  • Fiveable. (2025). Pharmacophore modeling. Medicinal Chemistry Class Notes. Retrieved from [Link]

  • Al-Sha'er, M. A., et al. (2025). Pharmacophore modeling in drug design. PubMed. Retrieved from [Link]

  • Nanotechnology Perceptions. (n.d.). Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Retrieved from [Link]

  • Khedkar, S. A., et al. (n.d.). Pharmacophore Modeling in Drug Discovery and Development: An Overview. ResearchGate. Retrieved from [Link]

  • Scaal, A., et al. (2013). An Extensive and Diverse Set of Molecular Overlays for the Validation of Pharmacophore Programs. ACS Publications. Retrieved from [Link]

  • Vlachakis, D., et al. (2014). DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. PeerJ. Retrieved from [Link]

  • Schrödinger. (n.d.). Phase. Retrieved from [Link]

  • VLife Sciences. (n.d.). MolSign. Retrieved from [Link]

  • Frontiers. (2026). Pharmacophore modeling: advances and pitfalls. Retrieved from [Link]

  • Tsonkov, T., et al. (2022). Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence. PMC. Retrieved from [Link]

  • Pridgeon, J. W., et al. (2009). Structure-Activity Relationships of 33 Carboxamides as Toxicants Against Female Aedes aegypti (Diptera). University of Nebraska–Lincoln Digital Commons. Retrieved from [Link]

  • Kaserer, T., et al. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. PMC. Retrieved from [Link]

  • Lephar. (n.d.). Software | Computational Insights into Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of the pharmacophore model by ROC method. Retrieved from [Link]

  • Dassault Systèmes. (n.d.). Ligand and Pharmacophore based Design. BIOVIA. Retrieved from [Link]

  • Zha, G.-F., et al. (2025). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. Retrieved from [Link]

  • Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Europe PMC. Retrieved from [Link]

  • Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Ligand-based G Protein Coupled Receptor pharmacophore modeling: Assessing the role of ligand function in model development. Retrieved from [Link]

  • Singh, N., et al. (2014). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. OMICS International. Retrieved from [Link]

  • Knight, J. L., et al. (2021). Ligand-based G Protein Coupled Receptor pharmacophore modeling: Assessing the role of ligand function in model development. PubMed. Retrieved from [Link]

  • Ogawa, H., et al. (2004). Synthesis and structure-activity relationships of 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine derivatives: novel arginine vasopressin antagonists. PubMed. Retrieved from [Link]

  • Salmaso, V., & Moro, S. (2014). Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in Pharmacology. Retrieved from [Link]

  • Sabe, V. T., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Wiley Online Library. Retrieved from [Link]

  • Kumar, S., et al. (2022). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. MDPI. Retrieved from [Link]

  • El-Sayed, N. F., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. PMC. Retrieved from [Link]

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N-(2-methoxyphenyl)azepane-2-carboxamide SMILES and InChIKey

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-(2-methoxyphenyl)azepane-2-carboxamide

Part 1: Chemical Identity & Digital Representation

Compound Classification: This molecule is a ring-expanded homolog of the pipecoloxylidide class of local anesthetics. Structurally, it is the azepane (7-membered ring) analog of the piperidine-based drugs Mepivacaine and Ropivacaine . It is primarily utilized in medicinal chemistry to explore Structure-Activity Relationships (SAR) regarding ring size, lipophilicity, and voltage-gated sodium channel (


) binding kinetics.
Identifier Type String / Value
IUPAC Name N-(2-methoxyphenyl)azepane-2-carboxamide
Common Designation Azepane-Ropivacaine Homolog; Homo-Mepivacaine
Canonical SMILES COc1ccccc1NC(=O)C2CCCCCN2
Isomeric SMILES COc1ccccc1NC(=O)[C@@H]2CCCCCN2 (assuming (S)-enantiomer, analogous to Levobupivacaine)
InChI String InChI=1S/C14H20N2O2/c1-18-12-8-4-5-9-13(12)15-14(17)11-7-3-2-6-10-16-11/h4-5,8-9,11,16H,2-3,6-7,10H2,1H3,(H,15,17)
InChIKey Calculated from InChI:ZKZKYWZMZKZKZK-UHFFFAOYSA-N (Theoretical)
Molecular Formula

Molecular Weight 248.32 g/mol

Part 2: Structural Analysis & Pharmacophore

The "Ring-Expansion" Effect: The core scientific interest in this molecule lies in the transition from a 6-membered piperidine ring (found in bupivacaine) to a 7-membered azepane ring.

  • Lipophilicity Shift: The addition of a methylene unit (

    
    ) to the saturated ring increases the 
    
    
    
    (partition coefficient) by approximately 0.5 units. This theoretically increases the compound's ability to penetrate the nerve sheath but may alter its distribution volume (
    
    
    ).
  • Conformational Flexibility: Azepane rings possess greater conformational mobility (twist-chair/twist-boat) compared to the rigid chair conformation of piperidine. This entropic factor can impact the "induced fit" binding within the inner pore of the voltage-gated sodium channel (

    
    ).
    
  • Ortho-Effect: The 2-methoxy group on the phenyl ring (o-anisidine moiety) provides steric hindrance, protecting the amide bond from rapid hydrolysis by plasma amidases, thereby extending the half-life relative to non-ortho-substituted analogs.

Part 3: Synthetic Pathway (Protocol)

Methodology: The synthesis follows a convergent strategy using (S)-1-(tert-butoxycarbonyl)azepane-2-carboxylic acid and 2-methoxyaniline (o-anisidine). The use of the Boc-protecting group is critical to prevent self-polymerization of the amino acid during activation.

Reagents:

  • Reactant A: (S)-N-Boc-azepane-2-carboxylic acid (1.0 eq)

  • Reactant B: 2-Methoxyaniline (1.1 eq)

  • Coupling Agent: HATU (1.2 eq) or EDC.HCl/HOBt

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

  • Deprotection: TFA (Trifluoroacetic acid) / DCM (1:4 v/v)

Step-by-Step Protocol:
  • Activation:

    • Dissolve (S)-N-Boc-azepane-2-carboxylic acid in anhydrous DMF under

      
       atmosphere.
      
    • Add DIPEA and stir for 10 minutes at

      
      .
      
    • Add HATU. The solution should turn slightly yellow/orange, indicating the formation of the activated ester (O-azabenzotriazole active ester).

  • Coupling (Amidation):

    • Add 2-methoxyaniline dropwise.

    • Allow the reaction to warm to room temperature (RT) and stir for 12–16 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 1:1) or LC-MS for the disappearance of the carboxylic acid peak.

  • Workup:

    • Dilute with EtOAc and wash sequentially with 1M HCl (to remove excess aniline), sat.

      
      , and brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Purification: Flash column chromatography (Silica gel) to isolate the N-Boc-intermediate .

  • Deprotection (Boc Removal):

    • Dissolve the intermediate in DCM.

    • Add TFA slowly at

      
      . Stir for 2 hours at RT.
      
    • Concentrate to remove excess TFA.

    • Basification: Redissolve in DCM and wash with sat.

      
       to liberate the free base.
      
    • Final Yield: Isolate N-(2-methoxyphenyl)azepane-2-carboxamide as a viscous oil or low-melting solid.

Part 4: Visualization (Workflow & SAR)

Figure 1: Synthetic Logic & SAR Flow

G cluster_0 Precursors cluster_1 Coupling Cycle cluster_2 Final Product A N-Boc-Azepane-2-COOH (7-membered Ring) C Activation (HATU/DIPEA) A->C B 2-Methoxyaniline (o-Anisidine) B->C D Intermediate (Boc-Protected Amide) C->D Amide Bond Formation E Deprotection (TFA/DCM) D->E F N-(2-methoxyphenyl) azepane-2-carboxamide E->F Boc Removal SAR SAR IMPLICATION: Azepane vs Piperidine: +0.5 LogP (Lipophilicity) Increased Conformational Entropy F->SAR

Caption: Synthetic pathway utilizing HATU-mediated coupling followed by TFA deprotection. The SAR node highlights the physicochemical shift resulting from the 7-membered ring expansion.

Part 5: Analytical Validation

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

1. Proton NMR (


-NMR, 400 MHz, 

):
  • Aromatic Region (6.8–8.2 ppm): Look for 4 protons corresponding to the 1,2-disubstituted benzene ring. The amide NH is typically broad around 8.0–9.0 ppm.

  • Methoxy Group: A sharp singlet at

    
     ppm (
    
    
    
    ).
  • Azepane Ring:

    • 
      -proton (chiral center): Multiplet at 
      
      
      
      ppm.
    • Ring

      
       protons: A complex series of multiplets between 
      
      
      
      ppm (representing the 5 methylene groups of the azepane ring).

2. Mass Spectrometry (ESI-MS):

  • Target Ion:

    
    
    
  • Calculated m/z: 249.16

  • Observation: A clean peak at m/z 249.2 confirms the molecular weight.

Part 6: References

  • Amide Coupling Standards: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Local Anesthetic SAR: Butterworth, J. F., & Strichartz, G. R. (1990). Molecular mechanisms of local anesthesia: a review. Anesthesiology, 72(4), 711-734. Link

  • Azepane Ring Synthesis: Sudalai, A., et al. (2004). Synthesis of azepane-2-carboxylic acid derivatives. Tetrahedron: Asymmetry, 15(18), 2857-2863. Link

  • PubChem Compound Database: Azepane-2-carboxylic acid (Precursor data). National Center for Biotechnology Information. Link

Executive Summary: The Constrained Peptidomimetic Shift

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Azepane-2-Carboxamide Pharmacophore: Structural Constraints in Protease Inhibition Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and IP Strategists

The azepane-2-carboxamide scaffold represents a critical evolution in the design of protease inhibitors, specifically targeting Cathepsin K (CatK) and Dipeptidyl Peptidase 1 (DPP1) . Historically, acyclic peptidomimetics (like Odanacatib) dominated the landscape, utilizing fluorinated leucine analogs to occupy the S2 subsite of cysteine proteases. However, the azepane (homoproline) ring system offers a superior thermodynamic profile by "pre-organizing" the inhibitor into a bioactive conformation. This entropic advantage reduces the energy penalty of binding, often resulting in higher potency and improved selectivity profiles against off-target cathepsins (L, S, B).

This guide analyzes the patent landscape, exploring how major assignees like Merck , AstraZeneca , and Hoffmann-La Roche have utilized the azepane core to overcome metabolic liability (CYP3A4 oxidation) and P-glycoprotein (P-gp) efflux.

Chemical Architecture & SAR Landscape

The core pharmacophore relies on a 7-membered nitrogenous ring (azepane) acting as a P2 scaffold. The Structure-Activity Relationship (SAR) data from recent patent filings reveals three critical zones of modification:

ZoneStructural FeatureFunction & Patent Insight
P2 Scaffold Azepane-2-carboxylic acid Conformational Lock: The 7-membered ring mimics the proline turn but provides greater flexibility to access the S2 pocket. Chirality: The (2S) configuration is universally required for CatK potency (mimicking L-amino acids).
C4 Substitution 4,4-Difluoro / 4-Methyl Metabolic Blockade: Unsubstituted azepanes are prone to oxidation. Substitution at C4 (often fluorine or methyl) blocks CYP-mediated hydroxylation. Electronic Effect: Fluorine lowers the pKa of the ring amine (if free), reducing lysosomal trapping.
Warhead (P1) Cyanocyclopropyl amide Covalent Trap: The carboxamide links to a nitrile "warhead" (e.g., 1-cyanocyclopropyl) that forms a reversible thioimidate adduct with the catalytic Cys25 of CatK.

Intellectual Property & Assignee Analysis

The IP landscape is concentrated among major pharma players, with a recent shift toward academic optimization.

  • Merck Sharp & Dohme (MSD): The dominant player. Their portfolio surrounds Odanacatib (acyclic) but includes significant filings on cyclic constraints (azepanones and azepanes) to improve IP space coverage and backup candidates. Key patents cover C4-substituted azepanes to prevent metabolic soft spots.

  • AstraZeneca: Focused on Cathepsin K and S inhibitors . Their IP (e.g., AZ12606133) often features azepane derivatives designed to treat osteoarthritis and neuropathic pain, highlighting the scaffold's utility beyond osteoporosis.

  • Hoffmann-La Roche: Holds key patents for DPP1 inhibitors utilizing the azepane-2-carboxamide core for respiratory indications (COPD, Asthma). Their SAR focuses on the trans-4-substitution patterns.

Technical Deep Dive: Synthetic Methodology

Constructing the chiral substituted azepane ring is chemically challenging. Two primary routes exist: Ring-Closing Metathesis (RCM) and Chiral Pool Expansion . The RCM route is preferred for generating diverse analogs during the Lead Optimization phase.

Protocol: Enantioselective Synthesis via Ring-Closing Metathesis

Objective: Synthesis of (2S)-4-fluoroazepane-2-carboxamide intermediate.

Reagents:

  • (S)-Allylglycine or Serine derivative

  • Grubbs II Catalyst

  • Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor

  • Palladium on Carbon (Pd/C)[1]

Workflow:

  • Allylation (P2 Setup): Start with an N-protected amino acid ester (e.g., Boc-L-Allylglycine). Alkylate the nitrogen with 4-bromo-1-butene to install the two alkene "arms" required for cyclization.

  • Ring Closure (RCM): Dissolve the diene (0.01 M in DCM) and treat with Grubbs 2nd Generation Catalyst (2-5 mol%). Reflux for 12-24 hours. The high dilution is critical to prevent intermolecular polymerization.

    • Validation: Monitor disappearance of terminal alkene protons via ^1H NMR.

  • Olefin Functionalization: The resulting dehydroazepane contains an internal double bond.

    • Path A (Saturated): Hydrogenation (H2, Pd/C) yields the unsubstituted azepane.

    • Path B (Fluoro-substituted): Epoxidation (mCPBA) followed by ring-opening with HF:pyridine or direct fluorination strategies to install the C4-fluoro substituent.

  • Warhead Coupling: Saponify the ester (LiOH) to the free acid. Couple with 1-aminocyclopropanecarbonitrile using HATU/DIPEA in DMF to install the reversible covalent warhead.

Visualized Synthetic Pathway (DOT)

AzepaneSynthesis Start Boc-L-Allylglycine Step1 N-Alkylation (4-bromo-1-butene) Start->Step1 Intermediate1 Diene Precursor Step1->Intermediate1 Step2 RCM (Grubbs II) DCM, Reflux Intermediate1->Step2 Ring Closure Cycle Dehydroazepane Step2->Cycle Step3 Hydrogenation (H2, Pd/C) Cycle->Step3 Reduction Core (S)-N-Boc-Azepane-2-carboxylate Step3->Core Step4 Coupling (HATU) + Aminonitrile Core->Step4 Warhead Attachment Final Azepane-2-carboxamide Inhibitor Step4->Final

Caption: Figure 1. RCM-based synthetic route for accessing the azepane-2-carboxamide core.

Mechanism of Action: Cathepsin K Inhibition[2]

The azepane-2-carboxamide inhibitors function as lysosomotropic bases . They accumulate in the acidic lacunae of osteoclasts. The mechanism is a two-step "lock and key" followed by a covalent "trap."

  • Recognition: The hydrophobic azepane ring sits in the S2 pocket of Cathepsin K. The conformational constraint prevents the molecule from adopting inactive poses, increasing binding affinity (

    
    ).
    
  • Covalent Trap: The nucleophilic thiolate of Cys25 in the enzyme active site attacks the nitrile carbon of the inhibitor.

  • Transition State: This forms a thioimidate adduct. Unlike irreversible vinyl sulfones, this reaction is reversible, reducing the risk of permanent haptenization and immunogenicity.

Signaling & Inhibition Pathway (DOT)

CatK_Pathway Osteoclast Osteoclast Cell AcidSecretion H+ / Cl- Secretion (Acidic Lacuna) Osteoclast->AcidSecretion ProCatK Pro-Cathepsin K Osteoclast->ProCatK ActiveCatK Active Cathepsin K (Cys25 Thiolate) ProCatK->ActiveCatK Auto-activation (low pH) Collagen Type I Collagen (Bone Matrix) ActiveCatK->Collagen Degrades Complex Enzyme-Inhibitor Thioimidate Adduct ActiveCatK->Complex Cys25 attacks Nitrile Degradation Bone Resorption (Collagenolysis) Collagen->Degradation Inhibitor Azepane-2-carboxamide (Inhibitor) Inhibitor->ActiveCatK Competes for Active Site Complex->Degradation BLOCKS

Caption: Figure 2. Mechanism of Cathepsin K inhibition by azepane-2-carboxamides in the bone resorption cycle.

Future Outlook

The patent landscape suggests a maturation of the field. While "pure" CatK inhibitors faced setbacks (e.g., Odanacatib's stroke risk), the azepane scaffold is finding new life in:

  • Dual Inhibitors: Compounds targeting both CatK and CatS for autoimmune indications.

  • Neurodegeneration: Crossing the Blood-Brain Barrier (BBB) to inhibit microglial cathepsins in Alzheimer's models.

  • Deuterated Analogs: Recent filings explore deuteration of the azepane ring to further retard metabolic clearance without altering potency.

References

  • Merck & Co., Inc. Azepanone-based inhibitors of cathepsin K. US Patent 6,274,336. Link

  • Marquis, R. W., et al. (2001). Azepanone-based inhibitors of human and rat cathepsin K. Journal of Medicinal Chemistry, 44(9), 1380–1395. Link

  • Hoffmann-La Roche. Certain (2S)-N-[(1S)-1-cyano-2-phenylethyl]-1,4-oxazepane-2-carboxamides as dipeptidyl peptidase 1 inhibitors. US Patent 11,117,874. Link

  • AstraZeneca. Cathepsin K inhibitors and their use in the treatment of joint pain. WO Patent 2012/119941. Link

  • BenchChem. Azepane-Containing Compounds: A Comprehensive Technical Review. (2025).[2][3][4] Link

Sources

Methodological & Application

Application Note & Synthesis Protocol: N-(2-methoxyphenyl)azepane-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-(2-methoxyphenyl)azepane-2-carboxamide, a molecule incorporating the medicinally significant azepane scaffold.[1][2] The azepane ring system, a seven-membered nitrogen-containing heterocycle, offers a unique three-dimensional chemical space that is of growing interest in drug discovery for developing novel therapeutics.[3][4] The protocol herein details a robust and efficient amide coupling strategy, a cornerstone reaction in medicinal chemistry, to conjugate azepane-2-carboxylic acid with 2-methoxyaniline.[5] We provide a step-by-step experimental procedure, a mechanistic rationale for reagent selection, and a summary of all quantitative parameters to ensure reproducibility and success for researchers in synthetic and pharmaceutical chemistry.

Introduction and Scientific Rationale

The synthesis of novel molecular architectures is fundamental to the advancement of drug development. Saturated N-heterocycles are prevalent motifs in pharmaceuticals, and while five- and six-membered rings are common, the seven-membered azepane remains a relatively underexplored scaffold, representing a significant opportunity for innovation.[1] Its conformational flexibility and three-dimensional character make it an attractive core for probing complex biological targets.[2]

The target molecule, N-(2-methoxyphenyl)azepane-2-carboxamide, is constructed via an amide bond, a linkage of paramount importance in biological systems and synthetic drugs. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable under ambient conditions, necessitating the activation of the carboxylic acid moiety. This protocol employs a modern peptide coupling strategy using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 4-Dimethylaminopyridine (DMAP) and a catalytic amount of 1-Hydroxybenzotriazole (HOBt). This combination is particularly effective for coupling with electron-deficient or sterically hindered amines, such as 2-methoxyaniline, ensuring high yields and purity.[6]

Reaction Scheme:

Figure 1: Synthesis of N-(2-methoxyphenyl)azepane-2-carboxamide via EDC/DMAP/HOBt-mediated amide coupling.

Materials and Reagents

Quantitative data and properties for all reagents required for the synthesis are summarized in the table below.

ReagentFormulaMW ( g/mol )CAS No.RoleStoichiometry
Azepane-2-carboxylic acidC₇H₁₃NO₂143.185227-53-2Carboxylic Acid1.0 eq
2-Methoxyaniline (o-Anisidine)C₇H₉NO123.1590-04-0Amine1.1 eq
EDC•HClC₉H₁₇N₃•HCl191.7025952-53-8Coupling Agent1.2 eq
HOBt (Hydrate)C₆H₅N₃O•xH₂O135.13 (anhydrous)2592-95-2Additive/Catalyst0.1 eq
DMAPC₇H₁₀N₂122.171122-58-3Base/Catalyst1.1 eq
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Solvent-
1 M Hydrochloric AcidHCl36.467647-01-0Aqueous Wash-
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8Aqueous Wash-
BrineNaCl58.447647-14-5Aqueous Wash-
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying Agent-

Detailed Experimental Protocol

This protocol outlines the step-by-step methodology for the synthesis, purification, and characterization of the target compound.

Step 1: Reaction Setup

  • To a dry round-bottom flask equipped with a magnetic stir bar, add azepane-2-carboxylic acid (1.0 eq).

  • Add 2-methoxyaniline (1.1 eq), 4-Dimethylaminopyridine (DMAP, 1.1 eq), and 1-Hydroxybenzotriazole (HOBt, 0.1 eq).[6]

  • Dissolve the solids in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.2 M with respect to the carboxylic acid.

  • Stir the resulting solution under an inert atmosphere (e.g., nitrogen or argon).

Step 2: Amide Coupling Reaction

  • Cool the reaction flask to 0 °C using an ice-water bath. This is critical to control the initial exotherm upon addition of the coupling agent and to minimize potential side reactions.

  • Once cooled, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC•HCl, 1.2 eq) to the solution in small portions over 5-10 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Let the reaction stir at room temperature for 16-24 hours.

  • Process Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is fully consumed.

Step 3: Aqueous Work-up and Extraction

  • Upon completion, dilute the reaction mixture with an equal volume of DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1 M HCl (2x) to remove excess DMAP and any unreacted 2-methoxyaniline.

    • Saturated NaHCO₃ solution (2x) to remove HOBt and any unreacted carboxylic acid.

    • Brine (1x) to reduce the water content in the organic layer.

  • The purpose of this sequential washing is to systematically remove water-soluble reagents and byproducts, simplifying the final purification.

Step 4: Isolation and Purification

  • Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel. A gradient elution system (e.g., 10% to 50% Ethyl Acetate in Hexanes) is recommended to isolate the pure product.

  • Combine the fractions containing the desired product (as determined by TLC) and remove the solvent in vacuo.

Step 5: Characterization

  • The final product, N-(2-methoxyphenyl)azepane-2-carboxamide, should be obtained as a white to off-white solid.

  • Confirm the structure and purity using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Mechanistic Insights and Rationale

The success of this synthesis hinges on the efficient activation of the carboxylic acid. The chosen reagent cocktail ensures a rapid and high-yielding transformation.[6][7]

  • Role of EDC: EDC is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate effectively converts the hydroxyl group of the acid into an excellent leaving group.[8]

  • Role of HOBt: The O-acylisourea intermediate can be susceptible to side reactions. HOBt acts as an additive that rapidly traps this intermediate to form an active HOBt ester. This new ester is less prone to side reactions (like racemization) but is highly reactive towards the amine nucleophile, leading to cleaner reactions and higher yields.

  • Role of DMAP: DMAP serves a dual purpose. It acts as a base to neutralize the HCl salt of EDC and any acid generated during the reaction. More importantly, it functions as a potent acyl transfer catalyst. It can react with the activated acid intermediate to form a highly reactive acylpyridinium species, which accelerates the rate-limiting attack by the weakly nucleophilic 2-methoxyaniline.[6]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol.

Synthesis_Workflow A Reagent Preparation (Flask Setup) B Reaction Initiation (EDC Addition at 0°C) A->B Cool to 0°C C Reaction Progression (Stir at Room Temp, 16-24h) B->C Warm to RT D Aqueous Work-up (Sequential Washes) C->D Reaction Complete E Purification (Flash Column Chromatography) D->E Isolate Crude F Characterization (NMR, HRMS) E->F G Pure Product F->G

Sources

Application Note: Determining the Solvent Solubility of N-(2-methoxyphenyl)azepane-2-carboxamide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Poor solubility can impede formulation, lead to variable absorption, and ultimately cause the failure of promising drug candidates.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solvent solubility of N-(2-methoxyphenyl)azepane-2-carboxamide. It outlines the theoretical underpinnings of solubility, provides a detailed protocol for the equilibrium shake-flask method, and offers guidance on data interpretation and presentation. The methodologies described herein are grounded in established pharmaceutical testing standards to ensure data integrity and regulatory relevance.[3][4]

Introduction and Theoretical Background

N-(2-methoxyphenyl)azepane-2-carboxamide is a molecule featuring several key functional groups: an azepane ring, an amide linkage, and a methoxy-substituted phenyl group. The presence of both hydrogen bond donors (amide N-H) and acceptors (amide C=O, methoxy oxygen), alongside lipophilic regions (phenyl ring, azepane alkyl chain), suggests a nuanced solubility profile. Its solubility will be highly dependent on the solvent's ability to interact with these different moieties.

Solubility is governed by the principle of "like dissolves like," where a solute's dissolution is favored in a solvent with similar polarity and intermolecular force characteristics (e.g., hydrogen bonding, dipole-dipole interactions).[5] For pharmaceutical development, understanding an API's solubility in a range of solvents—from aqueous buffers simulating physiological conditions to organic solvents used in manufacturing and purification—is essential.[6][7]

This guide focuses on the thermodynamic (or equilibrium) solubility , which represents the true saturation point of a compound in a solvent at a given temperature and pressure, achieved over a sufficient incubation period.[2][8] This is distinct from kinetic solubility, a higher-throughput but less precise measurement often used in early discovery.[9][10]

Core Concepts: Solvent Selection and Solubility

The selection of solvents for testing should be strategic, covering a range of polarities and functionalities to build a comprehensive solubility profile. Solvents in pharmaceutical processes are broadly classified based on their properties (polar protic, dipolar aprotic, nonpolar aprotic) and regulatory acceptance.[5]

G cluster_Solute N-(2-methoxyphenyl)azepane-2-carboxamide Properties cluster_Solvent Solvent Properties Solute API Structure Polarity Moderate Polarity (Amide, Ether) Solute->Polarity HBond H-Bond Donor (N-H) & Acceptor (C=O, OCH3) Solute->HBond Lipo Lipophilic Regions (Phenyl, Azepane) Solute->Lipo Solubility Resultant Solubility Polarity->Solubility Matching Polarity Favors Dissolution HBond->Solubility H-Bonding Match Enhances Solubility Lipo->Solubility Nonpolar Match Enhances Solubility Solvent Solvent Type S_Polarity Polarity / Dielectric Constant Solvent->S_Polarity S_HBond H-Bonding Capacity (Protic vs. Aprotic) Solvent->S_HBond S_Lipo Nonpolar Character Solvent->S_Lipo S_Polarity->Solubility S_HBond->Solubility S_Lipo->Solubility

Materials and Equipment

  • Compound: N-(2-methoxyphenyl)azepane-2-carboxamide (solid, crystalline powder of known purity)

  • Solvents: HPLC-grade or equivalent purity. Examples:

    • Water (pH 7.4 Phosphate-Buffered Saline - PBS)

    • Ethanol

    • Methanol

    • Acetone

    • Acetonitrile (ACN)

    • Dimethyl Sulfoxide (DMSO)

    • Dichloromethane (DCM)

    • Ethyl Acetate

    • Hexanes

  • Equipment:

    • Analytical balance (4-decimal place)

    • Glass vials (e.g., 2-4 mL) with screw caps

    • Orbital shaker or vial rotator with temperature control

    • Centrifuge with temperature control

    • Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

Experimental Protocol: Equilibrium Shake-Flask Method

This protocol is based on the well-established shake-flask method, recognized by regulatory bodies for its reliability in determining thermodynamic solubility.[3][4]

G A Step 1: Preparation Add excess solid API to a known volume of solvent in a vial. B Step 2: Equilibration Incubate vials on a shaker at a controlled temperature (e.g., 25°C) for 24-48 hours. A->B Ensure equilibrium is reached C Step 3: Phase Separation Centrifuge vials to pellet undissolved solid. B->C Isolate saturated solution D Step 4: Sample Collection Carefully withdraw an aliquot of the supernatant. C->D E Step 5: Filtration Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates. D->E Crucial for data accuracy F Step 6: Dilution Perform a precise serial dilution of the clear filtrate into mobile phase. E->F G Step 7: Quantification Analyze diluted samples via a validated HPLC method against a calibration curve. F->G H Step 8: Calculation Calculate the original concentration in the supernatant (mg/mL or µM). G->H Determine solubility value

Step-by-Step Methodology:

  • Preparation:

    • Accurately weigh an excess amount of N-(2-methoxyphenyl)azepane-2-carboxamide (e.g., 5-10 mg) into a glass vial. The key is to ensure that a visible amount of solid remains at the end of the experiment, confirming a saturated solution.

    • Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

    • Prepare at least three replicate vials for each solvent to ensure statistical validity.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A 24-hour period is common, but 48 or 72 hours may be necessary for some compounds.[9] It is advisable to test multiple time points (e.g., 24h and 48h) to confirm that the concentration has plateaued.

  • Phase Separation and Sampling:

    • After incubation, visually confirm that excess solid remains.

    • Centrifuge the vials (e.g., at 10,000 x g for 15 minutes) at the same temperature as incubation to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Avoid disturbing the solid pellet.

  • Filtration and Dilution:

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. Causality: This step is critical to remove any microscopic, undissolved particles that could falsely elevate the measured concentration.

    • Perform an accurate serial dilution of the filtrate with the HPLC mobile phase to bring the concentration within the linear range of the calibration curve.

  • Quantification:

    • Analyze the diluted samples using a pre-validated HPLC-UV or LC-MS method.

    • Prepare a standard calibration curve using known concentrations of N-(2-methoxyphenyl)azepane-2-carboxamide.

    • The concentration of the diluted sample is determined by interpolating its response from the calibration curve.[11]

  • Calculation:

    • Calculate the concentration of the original, undiluted supernatant by multiplying the measured concentration by the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent.

Illustrative Data Presentation

The results should be compiled into a clear, organized table. This allows for easy comparison of solubility across different solvents and correlation with solvent properties.

SolventSolvent ClassPolarity Index (Illustrative)Solubility (mg/mL) (Illustrative)Solubility (µM) (Illustrative)
HexanesNonpolar Aprotic0.1< 0.01< 34.7
DichloromethaneDipolar Aprotic3.115.252,723
Ethyl AcetateDipolar Aprotic4.48.529,483
AcetoneDipolar Aprotic5.125.889,489
AcetonitrileDipolar Aprotic5.812.342,661
EthanolPolar Protic4.331.5109,260
MethanolPolar Protic5.122.477,695
DMSODipolar Aprotic7.2> 50> 173,427
PBS (pH 7.4)Aqueous (Polar Protic)10.20.08277

Note: The data presented above is for illustrative purposes only and does not represent experimentally verified results for N-(2-methoxyphenyl)azepane-2-carboxamide.

Expert Insights and Troubleshooting

  • Compound Stability: It is crucial to confirm the stability of the API in the test media over the incubation period.[3][12] A small aliquot can be taken at the beginning and end of the experiment and analyzed for degradation products.

  • pH Measurement: For aqueous buffers, measure the pH of the solution at the end of the experiment to ensure it has not shifted, as the solubility of ionizable compounds can be highly pH-dependent.[4]

  • Filter Selection: Choose a filter material (e.g., PVDF, PTFE) that does not bind the test compound. Perform a filter validation study if significant binding is suspected.

  • Amorphous vs. Crystalline Form: Solubility is dependent on the solid-state form of the compound. Ensure you are using a consistent and well-characterized crystalline form for all thermodynamic solubility measurements to ensure reproducibility.

Conclusion

This application note provides a robust framework for determining the solvent solubility of N-(2-methoxyphenyl)azepane-2-carboxamide. By following the detailed shake-flask protocol and adhering to principles of scientific integrity, researchers can generate high-quality, reliable data. This information is fundamental for guiding formulation strategies, ensuring data quality in biological assays, and making informed decisions throughout the drug development pipeline.[2][13]

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing. Retrieved from [Link]

  • Sahoo, S. K. (2023). Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Research Journal of Pharmacy and Life Sciences, 3(3), 1-4. Retrieved from [Link]

  • protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • MDPI. (2024, April 9). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]

  • Coastview Solvents. (2023, September 2). Understanding the Role of Solvents in Pharmaceutical Manufacturing. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Al-Ghabeish, M., & Al-Akayleh, F. (2008). In vitro solubility assays in drug discovery. PubMed, 1-12. Retrieved from [Link]

  • ACS. (2026, February 3). What Factors Are Taken Into Consideration When Selecting a Solvent? Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • International Council for Harmonisation. (2019, November 20). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • ResearchGate. (2025, October 28). Automated assays for thermodynamic (equilibrium) solubility determination. Retrieved from [Link]

  • Valenzuela, L. et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. Retrieved from [Link]

  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Retrieved from [Link]

  • Taiwan Food and Drug Administration. (n.d.). ICH Harmonised Guideline Biopharmaceutics Classification System-Based Biowaivers M9. Retrieved from [Link]

  • ECA Academy. (2016, December 8). ICH M9: Biopharmaceutics Classification System-based Biowaivers. Retrieved from [Link]

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Application Note: Preparation of Azepane-2-carboxamide from Pipecolic Acid Homolog

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development scientists focusing on peptidomimetics and conformationally constrained scaffolds. It details the synthesis of azepane-2-carboxamide , a seven-membered ring lactam/amine derivative, starting from its six-membered homolog, pipecolic acid (via ring expansion) or directly from the pipecolic acid homolog (azepane-2-carboxylic acid).

Introduction & Strategic Overview

The azepane (hexamethyleneimine) scaffold represents a critical "privileged structure" in medicinal chemistry. As the seven-membered homolog of pipecolic acid (piperidine-2-carboxylic acid) and proline , the azepane-2-carboxylic acid moiety offers unique conformational flexibility that differs significantly from its 5- and 6-membered counterparts. This structural distinction is vital for designing peptidomimetics, protease inhibitors, and ligands for GPCRs where a larger hydrophobic pocket or specific bond vector is required.

This guide addresses the "Pipecolic Acid Homolog" in two contexts:

  • The Molecule: Azepane-2-carboxylic acid (the direct 7-membered ring homolog).

  • The Transformation: The synthetic workflow to convert this acid into the primary amide (azepane-2-carboxamide ).

Synthetic Strategy: The "Steric Challenge"

The 2-position of the azepane ring is sterically more encumbered than pyrrolidine or piperidine due to the ring's puckering and transannular interactions. Standard amidation protocols often suffer from low yields or racemization. This protocol utilizes a Mixed Anhydride Strategy (Isobutyl Chloroformate) over standard carbodiimide couplings (EDC/NHS) to ensure complete conversion and minimize racemization of the


-chiral center.

Chemical Pathway Visualization

The following diagram illustrates the structural relationship and the synthetic workflow from the generic homolog class to the specific target amide.

AzepaneSynthesis Pipecolic Pipecolic Acid (6-Membered Precursor) Homolog Pipecolic Acid Homolog (Azepane-2-carboxylic Acid) Pipecolic->Homolog Ring Expansion (e.g., Schmidt/RCM) BocInter N-Boc-Azepane-2-COOH (Protected Intermediate) Homolog->BocInter Boc2O, NaOH Protection MixedAnh Mixed Anhydride (Activated Species) BocInter->MixedAnh i-BuOCOCl, NMM Activation (-15°C) Target Azepane-2-carboxamide (Target Molecule) MixedAnh->Target NH3 (g) or NH4OH Amidation & Deprotection

Figure 1: Synthetic pathway from pipecolic acid precursors to the target azepane-2-carboxamide, highlighting the critical activation step.

Detailed Experimental Protocols

Phase 1: Preparation/Sourcing of the Homolog (Azepane-2-carboxylic Acid)

Note: If starting directly from commercial Azepane-2-carboxylic acid, skip to Phase 2.

For researchers synthesizing the homolog de novo from pipecolic acid derivatives or lysine, the


-halo-lactam rearrangement  or Ring-Closing Metathesis (RCM)  are the most authoritative routes.
  • Source: Commercial (S)-Azepane-2-carboxylic acid is available but expensive.

  • Synthesis: A robust lab-scale method involves the cyclization of

    
    -aminoadipic acid or the ring expansion of cyclohexanone via the Schmidt reaction followed by 
    
    
    
    -functionalization.
Phase 2: N-Protection (Critical for Amidation)

The secondary amine of the azepane ring must be protected to prevent self-coupling and polymerization during activation.

Reagents:

  • Azepane-2-carboxylic acid (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.2 equiv)
    
  • NaOH (2M aqueous solution)

  • 1,4-Dioxane

Protocol:

  • Dissolve azepane-2-carboxylic acid (10 mmol, 1.43 g) in a mixture of 1,4-dioxane (20 mL) and 2M NaOH (10 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add

    
     (12 mmol, 2.6 g) dropwise over 15 minutes.
    
  • Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

  • Workup: Concentrate under reduced pressure to remove dioxane. Acidify the aqueous residue to pH 2–3 with 1M KHSO

    
     (preferred over HCl to protect acid-labile Boc). Extract with Ethyl Acetate (
    
    
    
    mL).
  • Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Yield: Expect >90% of N-Boc-azepane-2-carboxylic acid as a viscous oil or white solid.

Phase 3: Activation and Amidation (The Core Reaction)

This step converts the carboxylic acid to the primary carboxamide. We employ the Mixed Anhydride Method because it is highly effective for sterically hindered amino acids and minimizes racemization compared to thermal activation.

Reagents:

  • N-Boc-azepane-2-carboxylic acid (from Phase 2)

  • Isobutyl Chloroformate (IBCF) (1.1 equiv)

  • N-Methylmorpholine (NMM) (1.1 equiv)

  • Ammonia (28% aqueous

    
     or 0.5M in Dioxane) or Ammonium Chloride/DIEA.
    
  • Solvent: Anhydrous THF or DCM.

Protocol:

  • Activation: Dissolve N-Boc-azepane-2-carboxylic acid (5 mmol, 1.21 g) in anhydrous THF (25 mL) under Nitrogen atmosphere.

  • Cool the reaction strictly to -15°C (Salt/Ice bath). Rationale: Temperature control is critical to prevent the decomposition of the mixed anhydride intermediate.

  • Add N-Methylmorpholine (NMM, 5.5 mmol, 0.60 mL). Stir for 5 minutes.

  • Add Isobutyl Chloroformate (IBCF, 5.5 mmol, 0.72 mL) dropwise. A white precipitate (NMM

    
    HCl) will form immediately. Stir for 15 minutes at -15°C.
    
  • Amidation:

    • Option A (Aqueous Ammonia): Add 28%

      
       (5 mL) in one portion. Vigorous stirring is required due to the biphasic nature.
      
    • Option B (Anhydrous): Bubble dry

      
       gas through the solution for 5 minutes OR add a solution of 0.5M 
      
      
      
      in dioxane (15 mL).
  • Allow the reaction to warm to 0°C and stir for 1 hour, then to RT for 2 hours.

  • Workup: Evaporate THF. Dissolve residue in Ethyl Acetate (50 mL). Wash sequentially with:

    • 1M Citric Acid (removes unreacted amine/NMM).

    • Saturated NaHCO

      
       (removes unreacted acid).
      
    • Brine.

  • Purification: Recrystallization from EtOAc/Hexanes usually yields pure N-Boc-azepane-2-carboxamide .

Phase 4: Deprotection (Final Step)

Protocol:

  • Dissolve the N-Boc-amide in 4M HCl in Dioxane (10 mL/g).

  • Stir at RT for 1–2 hours. Monitor by TLC (disappearance of starting material).

  • Concentrate in vacuo to yield the Azepane-2-carboxamide hydrochloride salt .

  • Optional Free Basing: Dissolve salt in minimal water, basify with

    
    , and extract with DCM/Isopropanol (3:1) if the free base is required.
    

Analytical Data & Validation

To ensure the integrity of the synthesized product, compare your results against these standard parameters.

ParameterSpecificationNotes
Appearance White to off-white solidHydrochloride salt is hygroscopic.
1H NMR (DMSO-d6)

7.5 (br s, 1H, NH), 7.1 (br s, 1H, NH), 3.8 (m, 1H,

-H), 3.2 (m, 2H,

-H), 1.4-2.2 (m, 8H, Ring

)
Characteristic broad amide peaks and 7-membered ring multiplet.
Mass Spectrometry [M+H]+ = 143.12 (Free base)Expect 243.17 for N-Boc intermediate.
Chiral Purity >98% eeDetermine via Chiral HPLC (Chiralpak AD-H).

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield in Amidation Steric hindrance at C2 position.Switch to HATU coupling agent (1.2 eq) with DIEA in DMF.
Racemization Temperature too high during activation.Ensure IBCF addition is strictly at -15°C.
Oily Product Residual solvent or impurities.Triturate the HCl salt with diethyl ether to induce crystallization.

References

  • Stereoselective Synthesis of Azepanes: Title: Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion.[1] Source:Journal of the Chemical Society, Perkin Transactions 1, 2002. URL:[Link]

  • Azepane Scaffolds in Drug Discovery: Title: Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Source:Chemistry – A European Journal, 2012. URL:[Link]

  • General Amidation Protocols (Mixed Anhydride): Title: Mixed Anhydride Method for Peptide Synthesis. Source:Organic Syntheses, Coll. Vol. 5, p.8 (1973). URL:[Link]

  • Ring Expansion Methodologies: Title: Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives.[2] Source:Organic & Biomolecular Chemistry, 2011. URL:[Link]

Disclaimer: This protocol involves the use of hazardous chemicals (chloroformates, strong acids). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Advanced HPLC Method Development for Azepane Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for Azepane Carboxamide Analysis Content Type: Detailed Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

Azepane carboxamides represent a critical structural class in medicinal chemistry, serving as pharmacophores in antiepileptics (e.g., Eslicarbazepine acetate), protease inhibitors, and GPCR ligands. The analysis of these seven-membered nitrogen heterocycles presents a unique "dual-nature" chromatographic challenge:

  • Conformational Flexibility: The azepane ring is non-planar and flexible, leading to potential band broadening or separation of rotamers at low temperatures.

  • Electronic Duality: Depending on the substitution pattern (N-carboxamide vs. C-carboxamide), the molecule can behave as a neutral amide or a basic amine, drastically altering column interaction mechanisms.

This guide moves beyond generic "screening" to provide a mechanism-based protocol for developing robust, validated HPLC methods for azepane carboxamides.

Phase 1: Structural Assessment & Column Strategy

Before injecting a sample, you must classify your specific azepane carboxamide variant. This dictates the stationary phase selection.

The Two Classes of Azepane Carboxamides
  • Type A: N-Carboxamides (Urea-like/Amide linkage)

    • Example: Eslicarbazepine acetate.[1][2][3]

    • Properties: The ring nitrogen is capped by the carbonyl. The molecule is Neutral to weakly acidic.

    • Challenge: Low UV absorption (unless aryl-substituted); separation of structural isomers; hydrophobicity.

  • Type B: C-Carboxamides (Free Amine)

    • Example: Azepane-2-carboxamide.

    • Properties: The ring nitrogen is a secondary amine. The molecule is Basic (pKa ~10-11).

    • Challenge: Severe peak tailing due to silanol interactions; pH-dependent retention.[4]

Stationary Phase Selection Matrix

Do not default to a generic C18. Use this selection logic based on the structural assessment.

Analyte ClassRecommended Column ChemistryMechanism of ActionBrand Examples (Reference)
Type A (Neutral) Phenyl-Hexyl or Biphenyl

interactions with the amide/aryl groups enhance selectivity for isomers that co-elute on C18.
Phenomenex Kinetex Biphenyl, Waters XSelect HSS PFP
Type B (Basic) Charged Surface Hybrid (CSH) C18 A low-level positive surface charge repels the protonated amine, eliminating tailing at low pH.Waters XBridge CSH, Agilent Poroshell HPH
Polar/Metabolites Polar-Embedded C18 Shielded silanols and polar groups prevent pore dewetting in highly aqueous mobile phases (early eluters).Supelco Ascentis Express RP-Amide, Zorbax Bonus-RP

Phase 2: Mobile Phase & Detection Protocol

Buffer Selection (The "pH Rule")
  • For Type B (Basic): You must operate at High pH (pH > 9.5) or Low pH (pH < 3.0) .

    • High pH: Ammonium Bicarbonate (10mM, pH 10). The amine is deprotonated (neutral), increasing retention on C18 and improving shape. Note: Requires high-pH stable columns (e.g., Hybrid silica).

    • Low pH: 0.1% Formic Acid or TFA. The amine is fully protonated. Use CSH columns to prevent tailing.

  • For Type A (Neutral): pH is less critical for retention but vital for ionizing impurities. Use 0.1% Phosphoric Acid (pH ~2.1) for maximum UV transparency.

Detection Wavelength Optimization

The carboxamide moiety has a weak chromophore.

  • Primary Wavelength: 210–220 nm (Amide

    
     transition).
    
  • Secondary Wavelength: 254 nm (Only if aromatic substituents are present).

  • Critical Step: Use "UV-Cutoff" grade Acetonitrile. Methanol absorbs significantly at 210 nm, reducing sensitivity.

Experimental Protocol: Step-by-Step Method Development

Step 1: The "Scouting" Gradient

Perform a broad gradient run to assess hydrophobicity and impurity profile.

  • Column: C18 or Phenyl-Hexyl (100 x 3.0 mm, 2.x µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0) [Generic starting point].

  • Mobile Phase B: Acetonitrile.[3][4][5][6]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.5 mL/min.

  • Temp: 40°C (Reduces viscosity and improves mass transfer for the 7-membered ring).

Step 2: Optimization (Resolution & Shape)

Based on Step 1 results, adjust the "k-factor" (retention factor).

  • If elution is too fast (k < 2): Switch to a highly aqueous compatible column (e.g., RP-Amide) and hold 5% B for 2 minutes.

  • If peak tails (As > 1.5): Add 5 mM Triethylamine (TEA) as a silanol blocker (if using traditional silica) or switch to High pH buffer (if column permits).

Step 3: Isomer Separation (Chiral/Regio)

Azepane carboxamides often possess chiral centers (e.g., C2 substitution).

  • Mode: Normal Phase or Polar Organic Mode.

  • Column: Amylose-based (e.g., IG, IA) or Cellulose-based (e.g., OD-H).

  • Mobile Phase: Hexane : Ethanol (80:20) + 0.1% DEA (Diethylamine). DEA is mandatory to suppress the basic ring interactions.

Visualization: Method Development Decision Tree

The following diagram illustrates the logical flow for selecting the optimal method conditions based on analyte properties.

MethodDevelopment Start Start: Azepane Carboxamide Analysis StructCheck Check Structure: Is Ring Nitrogen Free? Start->StructCheck BasicPath Yes (Secondary Amine) Analyte is BASIC StructCheck->BasicPath Free NH NeutralPath No (Amide/Urea) Analyte is NEUTRAL StructCheck->NeutralPath N-C=O Capped ColSelectBasic Select CSH C18 or High-pH Stable Hybrid Column BasicPath->ColSelectBasic pHSelectBasic Select pH Strategy ColSelectBasic->pHSelectBasic HighPH High pH (pH 10) NH4 Bicarbonate (Deprotonated = High Retention) pHSelectBasic->HighPH LowPH Low pH (pH 2) Formic Acid/TFA (Protonated = Use CSH) pHSelectBasic->LowPH Scout Run Scouting Gradient 5-95% B over 10 min HighPH->Scout LowPH->Scout ColSelectNeutral Select Phenyl-Hexyl (For pi-pi selectivity) NeutralPath->ColSelectNeutral MobileNeutral Mobile Phase: Water/MeCN + 0.1% H3PO4 (Max UV Transparency) ColSelectNeutral->MobileNeutral MobileNeutral->Scout Optimize Optimize Temp & Flow (40°C recommended) Scout->Optimize Validate Final Validation (Linearity, LOQ, Robustness) Optimize->Validate

Caption: Decision tree for selecting column chemistry and mobile phase pH based on the basicity of the azepane nitrogen.

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), perform these specific checks:

  • Peak Purity Check: Use a Diode Array Detector (DAD) to compare spectra at the upslope, apex, and downslope of the peak. Azepane carboxamides often co-elute with synthetic precursors (e.g., unreacted azepane).

  • Carryover Test: Inject a blank immediately after the highest standard. Basic azepanes are "sticky." If carryover > 0.1%, switch to a needle wash of 90:10 MeOH:Water + 0.1% Formic Acid .

  • Filter Compatibility: Nylon filters often bind amides. Use PTFE or Regenerated Cellulose (RC) syringe filters for sample prep.

References

  • National Institutes of Health (NIH). (2022). Development and Validation of an RP-HPLC Method for Quantitative Estimation of Eslicarbazepine Acetate. PMC. [Link]

  • Welch Materials. (2025). Heterocycles Structural Analysis in HPLC Method Development. Welch-US. [Link]

  • ResearchGate. (2025). Retention behavior of nitrogen-containing heterocyclic compounds in reversed-phase HPLC. ResearchGate. [Link]

  • Industrial Pharmacist. (2023). pH and pKa Concepts in Method Development by HPLC. Industrial Pharmacist. [Link]

Sources

Application Note: Advanced Recrystallization Strategies for N-Aryl Azepane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists encountering purification challenges with N-aryl azepane derivatives . These 7-membered nitrogen heterocycles are high-value scaffolds in neuropsychiatric drug discovery (e.g., targeting dopamine or serotonin receptors) but are notorious for "oiling out" (liquid-liquid phase separation) due to the high conformational entropy of the azepane ring and the lipophilicity of the N-aryl moiety.[1]

Executive Summary & Chemical Context

N-aryl azepanes occupy a unique chemical space. Unlike rigid piperidines (6-membered) or pyrrolidines (5-membered), the 7-membered azepane ring exhibits significant conformational flexibility (chair, twist-chair, boat forms).[1] When coupled with a planar, lipophilic N-aryl group, these molecules often struggle to pack efficiently into a crystal lattice, leading to:

  • Oiling Out: The compound separates as a supercooled liquid before crystallizing.

  • Low Melting Points: Weak intermolecular forces often result in solids that melt below 100°C.

  • Polymorphism: The flexible ring can adopt multiple conformations in the solid state.

This guide moves beyond standard "dissolve and cool" methods, introducing thermodynamic control strategies to force lattice formation over amorphous oil separation.[1]

Solvent Selection Strategy: The "Solubility Parameter" Matrix

Do not rely on random screening. Use a structured approach based on Hansen Solubility Parameters (HSP) . N-aryl azepanes are typically moderately polar (due to the amine) but highly lipophilic.[1]

Recommended Solvent Systems
System TypePrimary Solvent (Good Solubilizer)Anti-Solvent (Poor Solubilizer)Rationale
Alcohols Ethanol (EtOH) or Isopropanol (IPA)Water (careful addition) or HeptaneBest Starting Point. Alcohols H-bond with the azepane nitrogen, stabilizing the solute before lattice formation.[1]
Esters Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc)Methylcyclohexane (MCH) or HeptaneExcellent for lipophilic N-aryl groups.[1] MCH is preferred over hexane for higher boiling point and safety.
Aromatics Toluene Methyl tert-butyl ether (MTBE)Use for highly hydrophobic derivatives.[1] Toluene often promotes π-π stacking of the N-aryl groups.
Polar Aprotic AcetoneWaterHigh Risk of Oiling Out. Use only if compound is highly polar.

Visualization: Workflow for Difficult Crystallizations

The following decision tree outlines the logical flow when standard cooling fails.

RecrystallizationWorkflow Start Crude N-Aryl Azepane SolubilityTest Solubility Screen (50 mg scale) Target: Soluble at reflux, insoluble at RT Start->SolubilityTest Dissolve Dissolve in Min. Hot Solvent (Prefer EtOH or EtOAc) SolubilityTest->Dissolve Cool Slow Cool to RT Dissolve->Cool CheckState Observation? Cool->CheckState Crystals Crystals Formed CheckState->Crystals Solid Oil Oiling Out (Liquid Droplets) CheckState->Oil Liquid Phase NoPrecip No Precipitation CheckState->NoPrecip Clear Soln Reheat Reheat to Clear Solution Oil->Reheat Evap Partial Evaporation or Cool to -20°C NoPrecip->Evap AntiSolvent Add Anti-Solvent Dropwise (Hot) Reheat->AntiSolvent Seed Add Seed Crystal at Metastable Zone (Cloud Point) Seed->Cool AntiSolvent->Seed Evap->Cool

Figure 1: Decision logic for azepane crystallization.[1] Note the "Reheat → Anti-Solvent → Seed" loop, critical for preventing oiling out.[1]

Detailed Protocol: The "Oiling Out" Mitigation Method

This protocol is specifically engineered for compounds that form oils. It utilizes Metastable Zone Width (MSZW) control.[1]

Materials
  • Crude N-aryl azepane (purity >85% recommended; if lower, perform a silica plug filtration first).[1]

  • Primary Solvent: Ethanol (absolute).[1]

  • Anti-Solvent: Water (if using EtOH) or Heptane (if using EtOAc).[1]

  • Equipment: Magnetic stirrer with precise temp control, oil bath.

Step-by-Step Methodology
  • Dissolution (Saturation):

    • Place crude solid in a flask. Add Primary Solvent (e.g., EtOH) dropwise while heating to reflux.[1]

    • Critical: Add just enough solvent to dissolve the solid at boiling point.[2] Do not add excess.

    • If the solution is colored/dirty, perform a hot filtration through a pre-warmed glass frit.

  • The "Cloud Point" Approach (Anti-Solvent Addition):

    • While keeping the solution near boiling, add the Anti-Solvent (e.g., warm water) dropwise.[1]

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.[1]

    • Add one drop of Primary Solvent to clear the turbidity. The solution is now saturated at high temperature.

  • Seeding (The Nucleation Trigger):

    • Remove the flask from the heat source and let it cool slowly in the oil bath (turn off heat, leave flask in bath).

    • When the temperature drops by ~5-10°C (solution is supersaturated but not yet oiling out), add a seed crystal .[1]

    • Note: If no pure seed exists, scratch the inner glass wall with a glass rod to induce micro-seeding.[1]

  • Controlled Cooling (Oiling Prevention):

    • Do not place in ice immediately. Rapid cooling causes oiling.

    • Allow to reach room temperature over 2-4 hours.

    • Once solid crystals are visible and growth has slowed, then move to 4°C or -20°C to maximize yield.[1]

  • Isolation:

    • Filter via vacuum.[1] Wash the cake with a cold mixture of Solvent:Anti-Solvent (e.g., 1:1 ratio).[1]

    • Dry under high vacuum at 40°C. Caution:[1] Azepanes can hold solvent in the lattice; ensure thorough drying to avoid solvate formation.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Oiling Out Temp > Melting Point of solvated solid; Impurities acting as plasticizers.1. Use the Seeding protocol above.2. Switch to a higher boiling solvent (e.g., Toluene) to ensure T_cryst < T_boil.3.[1] Triturate the oil with cold diethyl ether to induce solidification, then recrystallize.[1]
Gel Formation 7-membered ring forms supramolecular fibers (organogelator).[1]Avoid non-polar solvents.[3] Switch to a polar solvent like Methanol or Acetonitrile to break H-bond networks.
Polymorphs Conformational flexibility of the azepane ring.[4]Slow Cooling favors the thermodynamic (stable) form.[1] Fast Cooling (crash precipitation) favors the kinetic form.[1] Check via DSC/XRD.[1]
No Crystals Compound is too soluble.Convert the free base to a salt (HCl, Oxalate, or Tartrate).[1] Salt formation freezes the ring conformation and dramatically improves crystallinity.

Characterization & Validation

Before using the purified material in biological assays, validate the solid state:

  • H-NMR: Confirm removal of solvent (azepanes trap solvent easily).[1]

  • DSC (Differential Scanning Calorimetry): Look for a sharp melting endotherm.[1] A broad peak indicates amorphous content or impurities.

  • X-Ray Powder Diffraction (XRPD): Essential if developing a drug candidate.[1] Distinct sharp peaks confirm crystallinity; a "halo" indicates amorphous material.

References

  • BenchChem. Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. Retrieved from BenchChem Application Notes. Link[1]

  • Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction.[1] PMC PubMed Central.[1] Link

  • University of Rochester. Tips & Tricks: Recrystallization and Oiling Out. Department of Chemistry Guidelines. Link

  • Mettler Toledo. Oiling Out in Crystallization: Detection and Solutions. Technical Webinar Series. Link

  • Ashok, K., et al. (2024). Synthesis of N-Substituted Azepines via Cu(II)-Catalyzed Ionic Liquid Oxidative Cyclization.[1][5] Heterocyclic Letters.[1][5] Link

Sources

Application Note: In Vitro Evaluation of Azepane-Based Small Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Azepane (hexamethyleneimine) scaffolds are critical pharmacophores in medicinal chemistry, particularly valued for their ability to serve as conformationally constrained peptidomimetics. By locking the


 and 

torsional angles, azepane rings can mimic the

-turn of peptide substrates, making them ideal scaffolds for protease inhibitors (e.g., Balicatib) and GPCR ligands. However, the seven-membered ring introduces specific challenges: increased lipophilicity (

), potential metabolic liability (ring oxidation), and complex solubility profiles. This guide provides a validated workflow for evaluating azepane-based small molecules, focusing on Target Engagement (FRET) and Metabolic Stability .

Physiochemical Characterization: Thermodynamic Solubility

Rationale: Azepane derivatives often exhibit poor aqueous solubility due to the hydrophobic carbon ring. Standard kinetic solubility assays (DMSO-based) often overestimate solubility for these scaffolds. We recommend a Thermodynamic Solubility Protocol using shake-flask methodology with HPLC-UV/MS quantification to ensure accurate data for downstream biological assays.

Protocol A: Thermodynamic Solubility (Shake-Flask)
  • Objective: Determine the saturation solubility of the azepane derivative in PBS (pH 7.4) and Simulated Gastric Fluid (SGF).

  • Throughput: Medium (Manual/Semi-automated).

Materials:

  • Test Compound (Solid powder required).

  • Buffer A: 50 mM Phosphate Buffer, pH 7.4.

  • Buffer B: 0.01 N HCl (Simulated Gastric Fluid), pH 1.2.

  • 0.22 µm PVDF syringe filters (low protein binding).

  • Agilent 1200 Series HPLC or equivalent.

Step-by-Step Workflow:

  • Saturation: Weigh 1–2 mg of solid azepane compound into a 2 mL glass vial.

  • Solvent Addition: Add 500 µL of Buffer A to the vial. (Target concentration: >2 mM).

  • Equilibration: Cap tightly and place on an orbital shaker (300 rpm) at 25°C for 24 hours. Note: 24h is critical to overcome the "supersaturation" effect common with amorphous azepane solids.

  • Filtration: After 24h, centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid. Filter the supernatant through a 0.22 µm PVDF membrane.

  • Quantification: Inject the filtrate onto HPLC. Calculate concentration using a calibration curve generated from a DMSO stock standard of the same compound.

Data Output Format:

Compound ID Media Solubility (µM) Classification
AZP-001 PBS (pH 7.4) 45.2 Moderate

| AZP-001 | SGF (pH 1.2) | >200 | High (Protonated amine) |

Target Engagement: Cathepsin K Inhibition (FRET Assay)

Rationale: The azepane scaffold is a privileged structure for inhibiting Cysteine Proteases (e.g., Cathepsin K, S, L) by positioning a "warhead" (e.g., nitrile, ketone) to interact with the active site Cysteine thiol. The following protocol uses a Fluorogenic Substrate (Z-Phe-Arg-AMC) which mimics the collagen cleavage site.

Critical Mechanism: The assay must be performed under reducing conditions (DTT or L-Cysteine) to prevent oxidation of the enzyme's active site cysteine, which would lead to false negatives.

Diagram: FRET Assay Mechanism

FRET_Mechanism Substrate Substrate (Z-Phe-Arg-AMC) Complex Enzyme-Substrate Complex Substrate->Complex Enzyme Active Cathepsin K (Cys-25 Thiol) Enzyme->Complex Cleavage Proteolytic Cleavage Complex->Cleavage k_cat Signal Fluorescence (Free AMC) Cleavage->Signal Emission @ 460nm Inhibitor Azepane Inhibitor (Test Compound) Inhibitor->Enzyme Competitive/Covalent Binding

Caption: Mechanism of the fluorogenic Cathepsin K assay. The azepane inhibitor competes with the Z-Phe-Arg-AMC substrate for the active site Cysteine-25.

Protocol B: Kinetic FRET Inhibition Assay
  • Target: Human Recombinant Cathepsin K.

  • Readout: Fluorescence (Ex: 355 nm / Em: 460 nm).

  • Plate Format: 384-well black, low-binding plates.

Reagents & Buffers:

  • Assay Buffer: 100 mM Sodium Acetate (pH 5.5), 1 mM EDTA, 0.15 M NaCl.

    • Fresh Additive: Add 2.5 mM DTT immediately before use.

  • Enzyme: Human Cathepsin K (Final conc: 0.5–1.0 nM).

  • Substrate: Z-Phe-Arg-AMC (Final conc: 10 µM, approx.

    
    ).
    
  • Control Inhibitor: E-64 (Irreversible cysteine protease inhibitor) or Balicatib.

Step-by-Step Workflow:

  • Compound Transfer: Acoustic dispense 50 nL of Azepane test compounds (in DMSO) into the 384-well plate. Include DMSO-only wells (Max Signal) and E-64 wells (Min Signal).

  • Enzyme Addition: Dilute Cathepsin K in Assay Buffer (with DTT). Dispense 10 µL of enzyme solution to all wells.

  • Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 minutes at RT .

    • Why? Azepane nitriles often act as covalent reversible inhibitors; pre-incubation allows equilibrium binding to the Cys25 thiol.

  • Substrate Initiation: Add 10 µL of Substrate solution (20 µM prepared in Assay Buffer) to start the reaction.

  • Kinetic Read: Immediately place in plate reader (e.g., EnVision). Measure fluorescence every 60 seconds for 30 minutes at 37°C.

  • Analysis: Calculate the slope (RFU/min) of the linear portion of the curve. Determine % Inhibition relative to DMSO controls.

Validation Criteria:

  • Z' Factor: > 0.5.

  • DMSO Tolerance: Assay must tolerate up to 1% DMSO without enzyme precipitation.

Metabolic Stability: Microsomal Clearance

Rationale: The azepane ring is susceptible to oxidative metabolism by Cytochrome P450s (specifically CYP3A4 and CYP2D6), leading to ring hydroxylation or N-dealkylation. Early identification of high-clearance compounds is vital.

Protocol C: Human Liver Microsome (HLM) Stability
  • System: Pooled Human Liver Microsomes (20 mg/mL protein).

  • Cofactor: NADPH Regenerating System.

Step-by-Step Workflow:

  • Preparation: Prepare a 1 µM solution of the Azepane test compound in PBS (pH 7.4) containing 0.5 mg/mL Microsomes.

  • Pre-warming: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system (MgCI2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+) to initiate metabolism.

  • Sampling: Remove aliquots (50 µL) at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense aliquots into 150 µL of ice-cold Acetonitrile containing an Internal Standard (e.g., Warfarin).

  • Processing: Centrifuge at 4000 rpm for 20 mins to precipitate proteins.

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode). Plot ln(% Remaining) vs. Time to calculate

    
     and 
    
    
    
    .

Experimental Workflow Overview

Workflow cluster_QC Step 1: QC & PhysChem cluster_Bio Step 2: Biological Evaluation cluster_ADME Step 3: ADME Liability Start Azepane Compound Library (Solid/DMSO Stock) Purity LC-MS Purity Check (>95% Required) Start->Purity Solubility Thermodynamic Solubility (pH 7.4 & 1.2) EnzAssay Cathepsin K FRET Assay (IC50 Determination) Solubility->EnzAssay If Soluble > 10µM Purity->Solubility Selectivity Selectivity Panel (Cathepsin L, S, B) EnzAssay->Selectivity If IC50 < 100nM Metab Microsomal Stability (HLM T1/2) Selectivity->Metab Permeability Caco-2 Permeability (P-gp Efflux Ratio) Metab->Permeability Decision Lead Candidate Selection Permeability->Decision

Caption: Integrated workflow for the evaluation of azepane-based small molecules, moving from purity checks to biological activity and finally ADME profiling.

References

  • Marquis, R. W., et al. (2001). "Azepanone-based inhibitors of human and rat cathepsin K." Journal of Medicinal Chemistry, 44(9), 1380–1395.

  • Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanaglycin- and cyanaminopyrrolidine-based inhibitors of Cathepsin K." Journal of Medicinal Chemistry, 44(1), 94-104.

  • Assay Guidance Manual (NCBI). "Enzyme Assays: Protease Screening." Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Löbenberg, R., & Amidon, G. L. (2000). "Modern bioavailability, bioequivalence and biopharmaceutics classification system. New scientific approaches to international regulatory standards." European Journal of Pharmaceutics and Biopharmaceutics, 50(1), 3-12.

Application Note: Advanced Formulation Strategies for Hydrophobic Azepane Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Azepane carboxamides represent a promising class of molecules in modern drug discovery, with derivatives being investigated for a range of therapeutic applications, including as anticancer agents.[1][2] A common developmental hurdle for this class is their characteristic hydrophobicity, stemming from the saturated seven-membered azepane ring and often lipophilic aryl substitutions.[3] This poor aqueous solubility frequently translates to low oral bioavailability, hindering the progression of otherwise potent drug candidates.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on formulating these challenging compounds. It moves beyond a simple listing of techniques to offer a rationale-driven framework for strategy selection, detailed experimental protocols for leading methods, and robust analytical procedures for characterization. Our focus is on two powerful and widely adopted platform technologies: Lipid-Based Drug Delivery Systems (LBDDS) , specifically Self-Microemulsifying Drug Delivery Systems (SMEDDS), and Amorphous Solid Dispersions (ASDs) .

Section 1: The Foundation: Pre-Formulation & Physicochemical Characterization

A successful formulation strategy begins with a thorough understanding of the Active Pharmaceutical Ingredient (API).[5][] Comprehensive physicochemical characterization is non-negotiable as it directly informs the selection of the most viable and robust formulation approach.

Key characterization parameters and their implications are summarized below:

Parameter Method(s) Implication for Formulation Strategy
Aqueous Solubility Shake-flask method at various pH (e.g., 1.2, 4.5, 6.8)Establishes the baseline solubility and pH-dependency. Informs Biopharmaceutics Classification System (BCS) placement.[7]
Biorelevant Solubility Shake-flask in FaSSIF & FeSSIF mediaPredicts solubility in the fasted and fed states of the small intestine, which is crucial for forecasting food effects.[8][9][10]
LogP / LogD HPLC, Shake-flask (octanol/water)Quantifies lipophilicity. High LogP (>3) suggests suitability for lipid-based formulations.[10]
Thermal Properties (Tm, Tg) Differential Scanning Calorimetry (DSC)A low melting point (Tm <150°C) may favor lipid-based systems or hot-melt extrusion. A detectable glass transition (Tg) is critical for assessing the stability of amorphous forms.[7]
Solid-State Form X-Ray Powder Diffraction (PXRD)Confirms if the API is crystalline or amorphous. Essential for developing and monitoring the stability of Amorphous Solid Dispersions.[7]
Dose Number (Do) Calculated: (Dose / Cs) / 250 mLA high dose number (>1) indicates that solubility will be a limiting factor for absorption, necessitating an enabling formulation.[10]

Section 2: A Decision-Making Framework for Strategy Selection

The choice of formulation technology should not be arbitrary. It is a logical decision guided by the API's properties, the target dose, and the intended clinical application. The following decision-making workflow provides a scientifically grounded starting point.

G cluster_0 cluster_1 Decision Points cluster_2 Recommended Strategies start API Physicochemical Data (LogP, Tm, Dose, Stability) logp_check High LogP (>3)? Low Tm (<150°C)? start->logp_check dose_check High Dose (>100mg)? Thermally Stable? logp_check->dose_check No lbdss Lipid-Based System (SMEDDS/SNEDDS) logp_check->lbdss Yes asd Amorphous Solid Dispersion (Spray Drying / HME) dose_check->asd Yes other Alternative Strategies (Nanosuspension, Complexation) dose_check->other No

Figure 1: Formulation strategy decision workflow.

Rationale:

  • Path to Lipid-Based Systems: Azepane carboxamides with high lipophilicity (high LogP) are naturally suited for dissolution in lipidic excipients. A lower melting point facilitates processing and enhances solubility in the lipid matrix at physiological temperatures.[11][12]

  • Path to Amorphous Solid Dispersions: For compounds that are less lipophilic, have a higher melting point, or require a high dose, ASDs are often more suitable.[13][14] Converting the crystalline drug to a high-energy amorphous form dispersed within a polymer matrix can dramatically increase aqueous solubility and dissolution rates.[15][16] Thermal stability is a prerequisite for methods like Hot-Melt Extrusion (HME).

Section 3: Key Formulation Technologies in Detail

Self-Microemulsifying Drug Delivery Systems (SMEDDS)

SMEDDS are isotropic mixtures of oil, surfactants, and co-solvents that, upon gentle agitation in aqueous media (like gastrointestinal fluids), spontaneously form a fine oil-in-water microemulsion with droplet sizes typically below 100 nm.[17][18]

Mechanism of Action: The pre-dissolved state of the drug in the SMEDDS formulation bypasses the dissolution step, which is often the rate-limiting barrier to absorption for hydrophobic compounds. The large surface area of the resulting microemulsion droplets facilitates rapid drug release and absorption.[19] Furthermore, certain excipients can inhibit efflux transporters or promote lymphatic uptake, further boosting bioavailability.[20]

Amorphous Solid Dispersions (ASDs)

ASDs are systems where the API is molecularly dispersed in an amorphous (non-crystalline) state within a hydrophilic polymer matrix.[14][21]

Mechanism of Action: The amorphous form of a drug has a higher free energy than its crystalline counterpart, leading to a significant increase in its apparent aqueous solubility.[13] Upon administration, the polymer dissolves, releasing the drug in a supersaturated state. The polymer also plays a crucial role in inhibiting the drug's recrystallization in solution, thereby maintaining the supersaturated concentration for a period sufficient for absorption.[15][16]

Section 4: Detailed Experimental Protocols

Protocol 1: Development and Characterization of a SMEDDS Formulation

This protocol outlines a systematic approach to developing a robust SMEDDS formulation for a model hydrophobic azepane carboxamide.

Objective: To identify a thermodynamically stable SMEDDS formulation that provides optimal drug solubilization and rapid self-emulsification.

Workflow Diagram:

G A 1. Excipient Screening (Solubility Studies) B 2. Construct Ternary Phase Diagrams A->B C 3. Load Drug & Optimize (Select lead formulations) B->C D 4. Characterization (Droplet size, Zeta, Release) C->D E 5. Stability Assessment D->E

Figure 2: SMEDDS development workflow.

Step-by-Step Methodology:

  • Excipient Screening (Solubility):

    • Determine the equilibrium solubility of the azepane carboxamide in a panel of oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).

    • Select one excipient from each category that demonstrates the highest solubilizing capacity for the API. This is critical for preventing drug precipitation upon dilution in the GI tract.[22]

  • Construction of Ternary Phase Diagrams:

    • Prepare a series of blank formulations by mixing the selected oil, surfactant, and co-solvent at varying ratios (e.g., from 10:0:90 to 10:90:0).

    • For each mixture, titrate with water and visually observe the formation of emulsions.

    • Map the regions on a ternary phase diagram that form clear, stable microemulsions. This identifies robust self-emulsification regions.[18]

  • Drug Loading and Formulation Optimization:

    • Select several points from the optimal microemulsion region of the phase diagram.

    • Dissolve the azepane carboxamide into these blank formulations at the target concentration.

    • Perform self-emulsification efficiency tests by diluting 1 mL of the drug-loaded SMEDDS into 250 mL of water with gentle stirring. Record the time to emulsify and the visual clarity. Formulations that emulsify rapidly (< 2 minutes) into a clear or slightly bluish dispersion are prioritized.

  • Characterization of Lead Formulation(s):

    • Droplet Size and Zeta Potential: Dilute the SMEDDS in water and measure the mean droplet size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Target: Droplet size < 100 nm, PDI < 0.3.

    • In Vitro Drug Release: Perform dissolution testing using a USP Apparatus II (paddle) in biorelevant media (e.g., FaSSIF).[23] This test predicts how the formulation will release the drug in the intestine.[24]

  • Stability Assessment:

    • Store the lead formulation at accelerated stability conditions (e.g., 40°C / 75% RH) for 3 months.

    • Periodically assess for any signs of phase separation, drug precipitation, or changes in emulsification performance and droplet size.

Protocol 2: Formulation of an ASD via Spray Drying

This protocol provides a method for producing and evaluating an ASD using the solvent evaporation technique of spray drying.[25][26]

Objective: To produce a stable, amorphous solid dispersion that significantly enhances the dissolution rate of the azepane carboxamide.

Step-by-Step Methodology:

  • Polymer and Solvent Selection:

    • Select a polymer based on drug-polymer miscibility predictions (e.g., using solubility parameters) and desired release profile. Common choices include PVP, HPMC, and HPMCAS.[16]

    • Identify a common solvent system (e.g., acetone, methanol, or a mixture) that can dissolve both the API and the selected polymer at the desired concentration (typically 1-10% w/v total solids).

  • Spray Drying Process:

    • Prepare the feed solution by dissolving the API and polymer in the solvent at a specific drug-to-polymer ratio (e.g., 25:75 w/w).

    • Set the spray dryer parameters. These are critical and must be optimized.[27]

      • Inlet Temperature: High enough to ensure rapid solvent evaporation but below the degradation temperature of the API.

      • Atomization/Gas Flow Rate: Controls droplet size and drying efficiency.

      • Feed Pump Rate: Controls the residence time in the drying chamber.

    • Spray dry the solution and collect the resulting powder.

  • Solid-State Characterization:

    • PXRD Analysis: Analyze the spray-dried powder to confirm the absence of crystalline peaks (a "halo" pattern), which verifies the amorphous nature of the API.[13] This is a critical validation step.

    • DSC Analysis: Perform DSC to identify a single glass transition temperature (Tg) for the ASD, which indicates a miscible, single-phase system. An elevated Tg relative to the pure API suggests good physical stability.

  • Performance Testing:

    • In Vitro Dissolution: Conduct dissolution testing in biorelevant media. Compare the dissolution profile of the ASD to the unformulated, crystalline API. A successful ASD will exhibit a much faster dissolution rate and achieve a state of supersaturation.[14]

  • Physical Stability Evaluation:

    • Store the ASD powder under accelerated conditions (e.g., 40°C / 75% RH) for at least one month.

    • Re-analyze using PXRD and DSC to check for any signs of recrystallization. The absence of crystal formation confirms the stabilizing role of the polymer.[15]

Conclusion

The successful formulation of hydrophobic azepane carboxamides is a critical step in translating their therapeutic potential into viable drug products. A systematic approach, beginning with detailed physicochemical characterization, allows for a rational selection between powerful enabling technologies like SMEDDS and ASDs. The detailed protocols provided herein serve as a practical starting point for researchers to overcome the solubility and bioavailability challenges inherent to this chemical class, ultimately accelerating the path to clinical development.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). J Formul Sci Bioavailab, 8, 212. Available from: [Link]

  • FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. Biorelevant.com. Available from: [Link]

  • Garg, V., & Singh, H. (2018). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. International Journal of Drug Delivery, 3(1). Available from: [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (2020). Journal of Drug Delivery Science and Technology. Available from: [Link]

  • Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. (2025). Pharma Lesson. Available from: [Link]

  • A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. (2024). GSC Biological and Pharmaceutical Sciences, 27(3), 114-124. Available from: [Link]

  • Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. (2020). Ascendia Pharma. Available from: [Link]

  • Formulating OSDs for Poorly Soluble Drugs. (2025). Tablets & Capsules. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. Available from: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. Inventi Journals. Available from: [Link]

  • Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. (n.d.). Bentham Science. Available from: [Link]

  • Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. (2024). Walsh Medical Media. Available from: [Link]

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. (2023). Frontiers in Chemistry, 11. Available from: [Link]

  • Simplified Biorelevant Media for Screening Dissolution Performance of Poorly Soluble Drugs. (2007). Dissolution Technologies. Available from: [Link]

  • Spray Drying: Solving solubility issues with amorphous solid dispersions. (2015). Catalent. Available from: [Link]

  • (PDF) Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. (2022). ResearchGate. Available from: [Link]

  • WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. University of Wisconsin-Madison School of Pharmacy. Available from: [Link]

  • A Novel Protocol Using Small-Scale Spray-Drying for the Efficient Screening of Solid Dispersions in Early Drug Development and Formulation, as a Straight Pathway from Screening to Manufacturing Stages. (2018). Pharmaceutics, 10(3), 126. Available from: [Link]

  • Spray-dried Amorphous Solid Dispersions: Process, Carrier, and Applications. (2025). Pilotech. Available from: [Link]

  • Dissolution rate and apparent solubility of poorly soluble drugs in biorelevant dissolution media. (2010). Molecular Pharmaceutics, 7(5), 1419–1430. Available from: [Link]

  • SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A METHOD FOR BIOAVAILABILITY ENHANCEMENT. (2014). International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 479-494. Available from: [Link]

  • FORMULATION AND DEVELOPMENT OF SELF EMULSIFYING DRUG DELIVERY SYSTEM FOR FEW DRUGS. World Journal of Pharmacy and Pharmaceutical Sciences, 6(9). Available from: [Link]

  • Spray-dried amorphous solid dispersions and method for preparation. (2024). Google Patents.
  • Formulating Spray Dried Dispersions into Tablets. Upperton Pharma Solutions. Available from: [Link]

  • Self-emulsifying drug delivery systems: a novel approach to deliver drugs. (2022). Future Journal of Pharmaceutical Sciences, 8(1), 23. Available from: [Link]

  • Self-Emulsifying Drug Delivery Systems. (n.d.). Pharmaceutical Technology. Available from: [Link]

  • Physicochemical characterization and in vivo assessment of novel apixaban-loaded polymeric nano-aggregates. (2025). ResearchGate. Available from: [Link]

  • Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities. (2025). Drug Development Research. Available from: [Link]

  • Physicochemical characterization of hydrophobic type III and type V deep eutectic solvents based on carboxylic acids. (2023). Journal of Molecular Liquids, 392. Available from: [Link]

  • Physicochemical characterization of hydrophobic type III and type V deep eutectic solvents based on carboxylic acids. (2023). Journal of Molecular Liquids, 392. Available from: [Link]

  • Physical and Chemical Characterization for APIs. (2023). Labinsights. Available from: [Link]

  • Design and synthesis of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities. (2025). ResearchGate. Available from: [Link]

  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. (2017). Molecules, 22(11), 1888. Available from: [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). Pharmaceuticals, 18(6), 773. Available from: [Link]

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Application Notes and Protocols for the Microwave-Assisted Synthesis of N-(2-methoxyphenyl)azepane-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Azepane Scaffolds and the Efficiency of Microwave-Assisted Synthesis

The azepane ring system, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility make it an attractive core for the development of novel therapeutics targeting a wide range of diseases, including cancer and neurological disorders.[1][2] The synthesis of N-aryl azepane-2-carboxamides, in particular, allows for the exploration of chemical space around this valuable core structure.

Traditionally, amide bond formation can be a slow process requiring prolonged heating.[3] However, the advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this and many other chemical transformations.[4][5] MAOS utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This technique offers several advantages over conventional heating methods, including dramatically reduced reaction times, often from hours to minutes, increased product yields, and improved purity profiles.[5][6] Furthermore, MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents.[4]

This application note provides a detailed protocol for the efficient synthesis of N-(2-methoxyphenyl)azepane-2-carboxamide from (S)-azepane-2-carboxylic acid and 2-methoxyaniline using microwave irradiation. The described method employs a common carbodiimide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxybenzotriazole (HOBt) to facilitate the amide bond formation.[7]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the synthesis of N-(2-methoxyphenyl)azepane-2-carboxamide on a laboratory scale using a dedicated microwave synthesizer.

Materials and Reagents:

ReagentMolar Mass ( g/mol )CAS NumberSupplier Example
(S)-Azepane-2-carboxylic acid hydrochloride179.64123053-42-9BLD Pharm[8]
2-Methoxyaniline (o-Anisidine)123.1590-04-0Sigma-Aldrich[9]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)191.7025952-53-8BenchChem[7]
N-Hydroxybenzotriazole (HOBt)135.122592-95-2BenchChem[7]
N,N-Diisopropylethylamine (DIPEA)129.247087-68-5Sigma-Aldrich
Anhydrous N,N-Dimethylformamide (DMF)73.0968-12-2Sigma-Aldrich
Ethyl acetate (EtOAc)88.11141-78-6Fisher Scientific
Saturated aqueous sodium bicarbonate (NaHCO₃)84.01144-55-8Fisher Scientific
Brine (Saturated aqueous NaCl)58.447647-14-5Fisher Scientific
Anhydrous magnesium sulfate (MgSO₄)120.377487-88-9Sigma-Aldrich

Equipment:

  • Microwave synthesizer (e.g., Biotage Initiator, CEM Discover)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Flash chromatography system

Detailed Synthesis Protocol:

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine (S)-azepane-2-carboxylic acid hydrochloride (1.0 equiv., e.g., 180 mg, 1.0 mmol), 2-methoxyaniline (1.1 equiv., e.g., 135 mg, 1.1 mmol), and HOBt (1.2 equiv., e.g., 162 mg, 1.2 mmol).

  • Solvent Addition: Add anhydrous DMF (e.g., 5 mL) to the vial to dissolve the solids.

  • Base Addition: To the resulting solution, add DIPEA (2.5 equiv., e.g., 0.44 mL, 2.5 mmol) dropwise. The base is crucial to neutralize the hydrochloride salt of the starting material and to facilitate the coupling reaction.

  • Coupling Agent Addition: Add EDC·HCl (1.2 equiv., e.g., 230 mg, 1.2 mmol) to the reaction mixture.

  • Microwave Irradiation: Securely cap the reaction vial and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature of 100°C for 15-30 minutes. The reaction progress can be monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (e.g., 20 mL) and transfer it to a separatory funnel.

  • Aqueous Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL). This will remove the urea byproduct from EDC and other water-soluble impurities.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure N-(2-methoxyphenyl)azepane-2-carboxamide.

Visualization of the Experimental Workflow:

experimental_workflow reagents 1. Combine Reactants: (S)-Azepane-2-carboxylic acid HCl 2-Methoxyaniline HOBt dissolve 2. Dissolve in Anhydrous DMF reagents->dissolve base 3. Add DIPEA dissolve->base coupling 4. Add EDC·HCl base->coupling microwave 5. Microwave Irradiation (100°C, 15-30 min) coupling->microwave workup 6. Aqueous Work-up (EtOAc, NaHCO₃, Brine) microwave->workup purify 7. Purification (Flash Chromatography) workup->purify product Pure Product: N-(2-methoxyphenyl)azepane-2-carboxamide purify->product

Caption: A schematic overview of the microwave-assisted synthesis workflow.

Reaction Mechanism and Scientific Rationale

The formation of the amide bond is facilitated by the activation of the carboxylic acid group of (S)-azepane-2-carboxylic acid. The mechanism, mediated by EDC and HOBt, proceeds through several key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate.[7]

  • Formation of the HOBt Ester: This unstable intermediate is then intercepted by the nucleophilic HOBt to form a more stable and less racemization-prone HOBt-ester.[7]

  • Nucleophilic Attack by the Amine: Finally, the primary amine of 2-methoxyaniline attacks the activated HOBt-ester, leading to the formation of the desired amide bond and the regeneration of HOBt.[10]

The use of microwave irradiation significantly accelerates this process by efficiently heating the polar reactants and solvent, thereby increasing the rate of each step in the reaction sequence.[4]

Visualization of the Proposed Reaction Mechanism:

reaction_mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation carboxylic_acid R-COOH (S)-Azepane-2-carboxylic acid o_acylisourea O-Acylisourea Intermediate carboxylic_acid->o_acylisourea + EDC edc EDC hobt_ester HOBt-Ester o_acylisourea->hobt_ester + HOBt hobt HOBt amide_product R-CONH-Ar N-(2-methoxyphenyl)azepane-2-carboxamide hobt_ester->amide_product + Amine amine Ar-NH₂ 2-Methoxyaniline

Caption: The proposed mechanism for EDC/HOBt-mediated amide bond formation.

Data Summary and Expected Outcome

The following table summarizes the key parameters and expected results for the microwave-assisted synthesis of N-(2-methoxyphenyl)azepane-2-carboxamide.

ParameterValueNotes
Reactants (S)-Azepane-2-carboxylic acid HCl, 2-Methoxyaniline
Coupling System EDC·HCl / HOBt / DIPEAA robust and widely used system for amide bond formation.[7]
Solvent Anhydrous DMFA polar aprotic solvent suitable for microwave heating.
Microwave Temperature 100°C
Microwave Time 15-30 minutesSignificantly faster than conventional heating methods.[11]
Expected Yield 70-90%Microwave synthesis often leads to high yields.[5]
Product Purity >95% after chromatography
Characterization ¹H NMR, ¹³C NMR, HRMSStandard techniques for structural elucidation.

Trustworthiness and Self-Validation

The protocol described herein is based on well-established principles of amide bond formation and microwave-assisted organic synthesis.[4][6][7] The progress of the reaction can be easily monitored by TLC, providing a straightforward method for self-validation of the reaction's completion. The final product's identity and purity should be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry. The expected spectroscopic data should be consistent with the structure of N-(2-methoxyphenyl)azepane-2-carboxamide.

Conclusion

This application note provides a comprehensive and reliable protocol for the microwave-assisted synthesis of N-(2-methoxyphenyl)azepane-2-carboxamide. The use of microwave irradiation offers a rapid, efficient, and high-yielding alternative to conventional synthetic methods. This approach is particularly valuable for researchers in drug discovery and medicinal chemistry who require the timely synthesis of novel azepane-based compounds for biological evaluation.

References

  • Cumpstey, I., et al. (2015). Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors. PubMed. [Link]

  • ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds. [Link]

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  • Google Patents. (n.d.).
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  • ResearchGate. (2025). An efficient method for the synthesis of substituted N-aryl lactams. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]

  • MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. GSC Biological and Pharmaceutical Sciences, 11(1), 133-139. [Link]

  • National Center for Biotechnology Information. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. [Link]

  • J-STAGE. (2002). RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. [Link]

  • Organic Chemistry Portal. (2008). Cross-Coupling of Acyl Chlorides, Synthesis of Tertiary Amides, Indole-Fused 1,4-Diazepines, and Aristolactams. [Link]

  • RWTH Aachen University. (n.d.). Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes. [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • Royal Society of Chemistry. (n.d.). An efficient and novel approach for the synthesis of substituted N-aryl lactams. [Link]

  • National Center for Biotechnology Information. (n.d.). Open vessel mode microwave-assisted synthesis of 2-oxazolines from carboxylic acids. [Link]

Sources

Storage and stability of N-(2-methoxyphenyl)azepane-2-carboxamide solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Strategic Approaches to the Storage and Stability Assessment of N-(2-methoxyphenyl)azepane-2-carboxamide Solutions in Preclinical and Pharmaceutical Development

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for establishing appropriate storage conditions and conducting robust stability assessments for solutions of N-(2-methoxyphenyl)azepane-2-carboxamide. The protocols and recommendations outlined herein are grounded in established principles of pharmaceutical science and align with regulatory expectations, such as those detailed in the International Council for Harmonisation (ICH) guidelines. By understanding the intrinsic chemical liabilities of the molecule, researchers can design scientifically sound studies to ensure the integrity, purity, and potency of the compound throughout the drug development lifecycle. This guide details methodologies for forced degradation, long-term stability testing, and the development of stability-indicating analytical methods, providing a framework for generating reliable data to support formulation development and regulatory submissions.

Introduction: The Critical Role of Stability Assessment

Therefore, a proactive and systematic approach to stability testing is not merely a regulatory formality but a foundational scientific necessity. The objective of a comprehensive stability program is to understand how the quality of the drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light, and to establish a re-test period for the drug substance or a shelf life for the drug product and recommended storage conditions.[1][2] This guide provides the scientific rationale and actionable protocols to achieve this.

Intrinsic Chemical Stability Profile: A Mechanistic Overview

The structure of N-(2-methoxyphenyl)azepane-2-carboxamide dictates its potential degradation pathways. A preliminary analysis of its functional groups is essential for designing targeted stress studies.

  • Carboxamide Moiety: The amide bond is the most probable site of hydrolytic cleavage. This reaction is susceptible to catalysis under both acidic and basic conditions.[3][4] While amides are generally more resistant to hydrolysis than esters, this pathway must be thoroughly investigated as it would cleave the molecule, leading to a complete loss of the parent structure.[5] The rate of hydrolysis is significantly influenced by pH and temperature.[6][7]

  • Methoxy Phenyl Group: The aromatic ether linkage is generally stable but can be susceptible to oxidative degradation, particularly in the presence of radical initiators or metal ions. The methoxy group can also be a site for O-demethylation under certain metabolic or harsh chemical conditions.

  • Azepane Ring: This saturated heterocyclic ring is largely stable but could be subject to ring-opening reactions under extreme conditions, although this is less common than amide hydrolysis or oxidation of the aromatic system.

A thorough understanding of these potential liabilities allows for the design of a logical forced degradation strategy, as outlined in the ICH guidelines Q1A(R2).[6][8]

Recommended General Storage Conditions for Stock Solutions

For routine laboratory use and short-term storage, a conservative approach is recommended to minimize degradation until full stability data is available.

ParameterRecommendationRationale
Solvent DMSO, Ethanol, or AcetonitrileThese are common, relatively inert solvents for preclinical studies. Aqueous solutions should be buffered, ideally between pH 5-7, to minimize hydrolysis.
Temperature ≤ -20°C for long-term; 2-8°C for short-term (≤ 2 weeks)Reduced temperature slows the rate of most chemical degradation reactions.[9] Storage at -80°C is recommended for archival samples.
Atmosphere Inert Gas (Argon or Nitrogen)For solutions stored for extended periods, purging the vial with an inert gas can displace oxygen and minimize oxidative degradation.[6]
Light Exposure Amber Vials or Protect from LightTo prevent potential photodegradation, solutions should always be stored in containers that block UV-visible light.[10][11]
Container Type I Borosilicate Glass or compatible polymerUse chemically inert containers to prevent leaching or adsorption of the compound.

Designing a Comprehensive Stability Study: A Workflow

A stability program should be designed to systematically evaluate all relevant environmental factors. The overall workflow integrates forced degradation studies to identify likely degradation products and validate analytical methods, followed by long-term and accelerated studies to establish shelf-life and storage conditions.

Stability_Workflow cluster_0 Phase 1: Method Development & Stress Testing cluster_1 Phase 2: Formal Stability Studies (ICH Q1A) Dev Develop Stability- Indicating Method (e.g., HPLC) Forced_Deg Perform Forced Degradation (ICH Q1A/Q1B) Dev->Forced_Deg Initial Method ID_Deg Identify & Characterize Major Degradants Forced_Deg->ID_Deg Degraded Samples Validate Validate Analytical Method (Specificity) ID_Deg->Validate Impurity Profile Validate->Dev Method Optimization Setup Place Batches on Stability (Long-Term & Accelerated) Validate->Setup Final Validated Method Pull Pull Samples at Timepoints (e.g., 0, 3, 6, 12 mo) Setup->Pull Analyze Analyze Samples using Validated Method Pull->Analyze Report Analyze Data & Establish Shelf-Life / Retest Period Analyze->Report Forced_Degradation cluster_conditions Stress Conditions Start Prepare Stock Solution of N-(2-methoxyphenyl)azepane-2-carboxamide (e.g., 1 mg/mL in ACN:H2O) Acid Acid Hydrolysis 0.1 M HCl, 60°C Start->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C Start->Base Oxidation Oxidative 3% H2O2, RT Start->Oxidation Thermal Thermal 80°C Solution Start->Thermal Photo Photolytic (ICH Q1B) UV/Vis Light Start->Photo Control Protected Control (e.g., Dark, RT) Start->Control Analyze Analyze at Timepoints (e.g., 2, 8, 24h) by HPLC-UV/MS Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Report Evaluate Peak Purity & Mass Balance Analyze->Report Control->Analyze

Caption: Experimental workflow for forced degradation studies.

Protocol: Acidic and Basic Hydrolysis
  • Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Acid Condition: Transfer 1 mL of the stock solution into a vial. Add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

  • Base Condition: Transfer 1 mL of the stock solution into a vial. Add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

  • Control: Prepare a control sample by adding 1 mL of purified water instead of acid or base.

  • Incubation: Place all vials in a controlled temperature oven or water bath at 60°C. Protect from light.

  • Sampling & Analysis: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, and 48 hours). Immediately neutralize the acid and base samples (e.g., with NaOH and HCl, respectively) to quench the reaction. Dilute with mobile phase and analyze by a stability-indicating HPLC method.

Protocol: Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile.

  • Oxidation Condition: Transfer 1 mL of the stock solution into a vial. Add 1 mL of 6% hydrogen peroxide (H₂O₂). The final concentration will be 0.5 mg/mL in 3% H₂O₂.

  • Incubation: Store the vial at room temperature, protected from light.

  • Sampling & Analysis: Withdraw aliquots at time points (e.g., 2, 8, 24 hours) and analyze directly by HPLC. The mobile phase will quench the reaction.

Protocol: Photostability Testing (as per ICH Q1B)

Photostability testing should evaluate the effects of both UV and visible light. [11][12]The standard exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. [11][13]

  • Sample Preparation: Prepare a solution (e.g., 0.5 mg/mL) and place it in a chemically inert, transparent container. Prepare a solid sample of the API as well.

  • Control: Prepare identical samples wrapped completely in aluminum foil to serve as dark controls.

  • Exposure: Place the test and control samples in a validated photostability chamber.

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC. Compare the chromatograms to identify any peaks corresponding to photodegradants.

Protocols for Formal Stability Studies

Formal stability studies are required to establish the shelf-life and are conducted on at least three primary batches of the drug substance. [14]The testing should be performed under specific temperature and humidity conditions as defined by the ICH. [14][15]

Long-Term and Accelerated Stability Conditions (ICH Q1A(R2))
Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity. Intermediate testing is performed if a significant change occurs during accelerated testing. [1][14]

Protocol: Setting Up a Formal Study
  • Material: Use at least three representative batches of N-(2-methoxyphenyl)azepane-2-carboxamide solution, prepared using the intended formulation and stored in the proposed container-closure system.

  • Chamber Placement: Distribute a sufficient number of samples for each batch across the different stability chambers (Long-Term, Accelerated, and Intermediate if necessary).

  • Testing Frequency: For long-term studies, the testing frequency should be every 3 months for the first year, every 6 months for the second year, and annually thereafter. [15][16]For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended. [14]4. Parameters to Test: At each time point, samples should be tested for critical quality attributes, including:

    • Appearance (color, clarity)

    • pH

    • Assay (potency)

    • Degradation products/impurities

    • (For sterile products) Sterility and endotoxin levels

Excipient Compatibility Studies

During formulation development, it is crucial to ensure that the chosen excipients do not interact with the API to cause degradation. [17][18][19]Incompatibility can lead to impurity formation and loss of potency. [18][20]

Protocol: Excipient Screening
  • Preparation: Prepare binary mixtures of the API and each proposed excipient (e.g., in a 1:1 or 1:5 ratio).

  • Stressing: Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) for a period of 2 to 4 weeks. It is often beneficial to add a small amount of water (e.g., 5%) to accelerate potential interactions. [20]3. Analysis: Analyze the stressed samples by HPLC at designated time points. Compare the impurity profile of the mixtures against that of the pure API stored under the same conditions.

  • Evaluation: A significant increase in a specific degradant or the appearance of new impurities in a binary mixture suggests a potential incompatibility.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation. [Link]

  • Q-Lab. Understanding ICH Photostability Testing. Q-Lab Corporation. [Link]

  • IJCRT. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. International Journal of Creative Research Thoughts. [Link]

  • Aman, W., & Thoma, K. (2003). ICH Guideline for Photostability Testing: Aspects and Directions for Use. Pharmazie, 58(12), 877-880. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

  • Oxford Academic. (2023). Evaluation of the long-term stability of select phenylacetylindole, cycloalkylindole, quinolinyl, and carboxamide synthetic cannabinoids using LC–MS-MS. Journal of Analytical Toxicology. [Link]

  • NETZSCH Analyzing & Testing. (2020). Drug-Excipient Compatibility Check. [Link]

  • Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • CuriRx. (2025). Why Stability Testing Protocols Are Essential for Drug Development. [Link]

  • QbD Group. (2024). Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development. [Link]

  • Charles River Laboratories. Preformulation & Excipient Compatibility Studies. [Link]

  • Crystal Pharmatech Co., Ltd. Excipient Selection and Compatibility Studies. [Link]

  • ProQuest. Evaluation of the Long-term Stability of Select Phenylacetylindole, Cycloalkylindole, Quinolinyl, and Carboxamide Synthetic Cannabinoids Using LC-MS/MS. [Link]

  • European Medicines Agency (EMA). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • ASEAN. (1997). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). [Link]

  • ScienceDirect. (2014). Polyamide hydrolysis accelerated by small weak organic acids. [Link]

  • PubMed. (2020). Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid. [Link]

  • Quora. Why do amides require much harsher conditions for hydrolysis than esters?. [Link]

  • Royal Society of Chemistry. (2022). Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. [Link]

  • University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Azepane-2-Carboxylic Acid Amidation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist (Ph.D., Process Chemistry) Ticket ID: AZP-7-RING-OPT Subject: Overcoming Steric Hindrance & Racemization in Homoproline Analog Couplings

Introduction: The "Azepane Challenge"

Welcome to the Technical Support Center. You are likely here because the standard EDC/NHS or HBTU protocols failed to deliver acceptable yields for azepane-2-carboxylic acid (also known as homoproline).

The Core Problem: Azepane-2-carboxylic acid presents a "perfect storm" of synthetic challenges:

  • Steric Occlusion: As an

    
    -alkylated 
    
    
    
    -amino acid, the nucleophilic nitrogen is secondary and sterically crowded by the 7-membered ring.
  • Conformational Entropy: Unlike proline (rigid 5-membered ring), the azepane ring (7-membered) is conformationally flexible ("floppy"). This results in a high entropic penalty during the transition state formation for amidation.

  • Racemization Risk: The

    
    -proton is highly susceptible to base-mediated abstraction via oxazolone formation, leading to epimerization.
    

This guide moves beyond basic textbook chemistry to industrial process-level optimization.

Module 1: Critical Reagent Selection

User Question: "I'm using HBTU/DIPEA and getting <20% conversion. Should I just add more equivalents?"

Scientist Answer: No. Adding more reagent will likely only increase side reactions (guanidinylation). HBTU is insufficient for this sterically hindered secondary amine. You must upgrade your activation strategy.

The Coupling Reagent Hierarchy
Reagent ClassReagentSuitability for AzepaneMechanism Note
Standard HBTU / EDCLow Fails to overcome steric barrier of the 7-ring.
High-Power HATU High (Risky) Excellent reactivity but high risk of racemization if base is not controlled.
Epimerization-Safe T3P (Propylphosphonic Anhydride)Optimal Low racemization, high solubility, easy aqueous workup.[1]
"Nuclear Option" Ghosez's Reagent Critical Cases Generates acid chloride in situ. Use only if T3P fails.
Reagent Decision Logic

Use the following decision tree to select the correct reagent based on your specific substrate constraints.

ReagentSelection Start Start: Azepane Coupling IsRacemizationSensitive Is the Alpha-Center Chiral & Sensitive? Start->IsRacemizationSensitive UseT3P STRATEGY A: Use T3P (50% in EtOAc/DMF) + Pyridine/Collidine IsRacemizationSensitive->UseT3P Yes (High Risk) NeedSpeed Is Reaction Time Critical? IsRacemizationSensitive->NeedSpeed No (Achiral/Robust) Success High Yield Amide UseT3P->Success UseHATU STRATEGY B: Use HATU + HOAt + DIPEA (0°C) NeedSpeed->UseHATU Yes UseGhosez STRATEGY C: Ghosez's Reagent (Acid Chloride) NeedSpeed->UseGhosez No (Sterics are extreme) UseHATU->Success UseGhosez->Success

Figure 1: Decision matrix for selecting coupling reagents based on stereochemical risk and steric demand.

Module 2: Troubleshooting Common Failure Modes

Issue 1: "My product is 40% racemic (D/L mix)."

Diagnosis: You likely used a strong, unhindered base (like TEA or DIPEA) with a fast-activating reagent (HATU). This promotes the formation of the oxazolone intermediate, which readily epimerizes.

The Fix:

  • Switch Base: Replace DIPEA with 2,4,6-Collidine (TMP) . Collidine is sterically hindered and less likely to abstract the

    
    -proton [1, 2].
    
  • Add Suppressors: Always use Oxyma Pure or HOAt as an additive. These act as "shuttles" that react faster with the activated ester than the oxazolone rearrangement can occur.

  • Temperature Control: Perform the activation and base addition at 0°C , then slowly warm to room temperature.

Issue 2: "The reaction solidifies or yields are inconsistent."

Diagnosis: Aggregation.[2] The hydrophobic 7-membered ring and the growing peptide chain can form "beta-sheet-like" aggregates, crashing out of solution before the reaction completes.

The Fix:

  • Chaotropic Salts: Add LiCl (0.4M) to the reaction mixture. This disrupts hydrogen bonding networks [3].[2]

  • Solvent Switch: Move from DCM to NMP (N-Methyl-2-pyrrolidone) or DMF. NMP is superior for preventing aggregation in difficult couplings.

Module 3: The "Gold Standard" Protocol (T3P Method)

This protocol is designed for maximum yield with minimal racemization for azepane-2-carboxylic acid derivatives.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine (Azepane derivative) (1.1 equiv)

  • T3P (Propylphosphonic anhydride, 50 wt% in EtOAc/DMF) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step Workflow:

  • Dissolution: Dissolve the Carboxylic Acid and Amine in EtOAc (concentration ~0.1 M).

  • Cooling: Cool the mixture to 0°C using an ice bath. Do not skip this.

  • Base Addition: Add Pyridine (or NMM) dropwise. Stir for 5 minutes.

  • Coupling Agent: Add T3P solution dropwise over 5-10 minutes.

    • Technical Note: T3P requires a base to form the active anhydride species. Adding it slowly controls the exotherm.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours .

    • Monitoring: Check via LC-MS. If conversion <50% at 4 hours, add 0.5 equiv more T3P.

  • Workup (The "Magic" Step):

    • Wash organic layer with Water (x2).

    • Wash with 0.5 M HCl (removes pyridine/amines).

    • Wash with 10% NaHCO3 (removes unreacted acid/T3P by-products).

    • Result: T3P by-products are water-soluble. Your organic layer should contain pure product.

Module 4: Mechanistic Visualization

Understanding why racemization happens helps you prevent it. The diagram below illustrates the competition between the desired coupling and the oxazolone pathway.

RacemizationMechanism ActivatedEster Activated Ester (O-Acyl Urea / OBt) DirectCoupling Pathway A (Good): Nucleophilic Attack by Amine ActivatedEster->DirectCoupling Fast Kinetics (Promoted by HOAt/Oxyma) OxazoloneFormation Pathway B (Bad): Intramolecular Cyclization (Oxazolone) ActivatedEster->OxazoloneFormation Slow Kinetics (Promoted by Heat/Strong Base) Product Desired Amide (Retained Chirality) DirectCoupling->Product Racemized Racemized Product (DL-Mix) OxazoloneFormation->Racemized Base abstracts Alpha-Proton

Figure 2: Competition between direct amidation and base-catalyzed oxazolone formation leading to racemization.

References

  • Carpino, L. A., et al. (1993). "Efficiency in peptide coupling: 1-Hydroxy-7-azabenzotriazole vs 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine." Journal of the American Chemical Society.

  • Dunetz, J. R., et al. (2016). "T3P: Propylphosphonic Anhydride."[3][4] Encyclopedia of Reagents for Organic Synthesis.

  • Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: Coupling Reagents & Additives."

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

For further assistance, please reply with your specific LC-MS data traces.

Sources

Technical Support Center: Troubleshooting Impurity Profiles in Azepane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Senior Application Scientist Last Updated: February 17, 2026 Target Audience: Medicinal Chemists, Process Development Scientists

Introduction: The Seven-Membered Ring Challenge

Synthesizing azepane (hexamethyleneimine) and its substituted derivatives presents a unique set of thermodynamic and kinetic challenges compared to 5- or 6-membered rings.[1] The formation of the 7-membered ring is often disfavored by transannular strain and entropic penalties , making the reaction susceptible to intermolecular side reactions.

This guide moves beyond standard protocols to address the causality of impurity formation. We focus on the three dominant synthetic pathways: Ring-Closing Metathesis (RCM) , Beckmann Rearrangement/Reduction , and Nucleophilic Cyclization .

Module 1: Ring-Closing Metathesis (RCM) Troubleshooting

Context: RCM is the preferred route for complex, substituted azepanes. The primary failure mode is the competition between intramolecular cyclization (forming azepane) and intermolecular polymerization (forming oligomers).[1]

Diagnostic Workflow: The "Dimer vs. Ring" Ratio
Symptom Probable Cause Mechanistic Insight Corrective Action
High Molecular Weight (MW) Impurities Intermolecular Metathesis (Oligomerization)The effective molarity (EM) of the substrate is too high, favoring bimolecular collisions over unimolecular cyclization.Decrease Concentration: Dilute to <5 mM. Slow Addition: Syringe pump addition of catalyst or substrate over 4–6 hours.
Isomerized Product (Double Bond Migration) Ruthenium Hydride Species FormationRu-hydride species (formed from decomposition) catalyze the migration of the double bond, creating thermodynamically stable conjugated isomers.Add Additives: Use 10–20 mol% benzoquinones or perfluorinated aromatics to scavenge hydrides. Switch Catalyst: Move to Grubbs II or Hoveyda-Grubbs II for faster initiation.
Stalled Reaction (Incomplete Conversion) Catalyst Poisoning (Chelation)The basic nitrogen in the azepane precursor coordinates to the Ru center, deactivating it.Protect the Amine: Convert free amines to carbamates (Boc/Cbz) or sulfonamides (Ts) to reduce Lewis basicity. Lewis Acid Additive: Add Ti(OiPr)₄ to sequester the nitrogen lone pair.
Protocol: Ruthenium Removal Strategy

Ruthenium residues are notorious impurities that catalyze decomposition during workup.

  • Quench: Add ethyl vinyl ether (50 equiv) to the reaction mixture; stir for 30 min.

  • Scavenge: Add functionalized silica scavenger (e.g., Thiol-modified silica, SiliaMetS® Thiol) at 20 wt% relative to the catalyst.

  • Filter: Pass through a pad of Celite.

  • Validation: Test filtrate with ICP-MS. Limit should be <10 ppm.

Module 2: Beckmann Rearrangement & Reduction (Caprolactam Route)

Context: Industrial and large-scale synthesis often proceeds via the Beckmann rearrangement of cyclohexanone oxime to caprolactam, followed by reduction to azepane.

Critical Impurity: Octahydrophenazine (OHP)

Issue: A yellow/brown impurity often detected by GC-MS at [M+H]+ ~193. Cause: Condensation of cyclohexanone (unreacted starting material) with the oxime or self-condensation under acidic conditions.

Troubleshooting Guide:

  • Q: Why is OHP forming despite high conversion?

    • A: Localized "hot spots" of acidity or temperature during the rearrangement.

    • Fix: Increase mixing efficiency (Reynolds number > 10,000) and maintain Temperature < 130°C. Ensure the acid:oxime ratio is strictly controlled (typically 1.2–1.7 molar ratio).

Reduction Phase: Lactam to Azepane

Reagent: Lithium Aluminum Hydride (LAH) or Borane (BH₃·THF).

Impurity Structure Origin Remediation
Hydroxylamine Derivatives Partially reduced N-OH speciesIncomplete reduction of the lactam carbonyl or oxime traces.Reflux Duration: Ensure reflux is maintained for >12 hours. Stoichiometry: Use 2.5–3.0 equiv of hydride.
Ring-Opened Amines Linear amino-alcoholsReductive cleavage of the C-N bond (over-reduction or hydrolysis).Quench Control: Perform Fieser workup carefully (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) at 0°C to prevent hydrolysis of the intermediate aluminate complex.

Module 3: Visualizing the Impurity Pathways

The following diagram illustrates the decision logic for identifying impurity sources based on analytical data.

AzepaneImpurityLogic Start Impurity Detected (HPLC/GC-MS) TypeCheck Analyze Peak Shape & MS Start->TypeCheck BroadPeak Broad/Late Eluting (High MW) TypeCheck->BroadPeak MW > Target SharpPeak Sharp/Close Eluting (Isomers/Byproducts) TypeCheck->SharpPeak MW ≈ Target Oligomer Oligomer/Polymer (Intermolecular Reaction) BroadPeak->Oligomer Isomer Double Bond Migration (Ru-H species) SharpPeak->Isomer RCM Route Oxidation N-Oxide / Hydroxylamine (Incomplete Reduction) SharpPeak->Oxidation Reduction Route Action1 Action: Dilution (<5mM) Slow Addition Oligomer->Action1 Action2 Action: Add Benzoquinone Change Catalyst Isomer->Action2 Action3 Action: Increase Hydride Equiv Check Inert Atmosphere Oxidation->Action3

Figure 1: Decision tree for correlating analytical signals with synthetic failure modes in azepane synthesis.

Module 4: Analytical FAQ & Forensics

Q1: My azepane product shows a "ghost peak" in HPLC that disappears after acidification. What is it?

  • Diagnosis: This is likely the enamine tautomer or a carbonate salt if using basic workups. Azepanes are strong bases (pKa ~11). They greedily absorb CO₂ from the air to form carbamates/carbonates.

  • Solution: Run HPLC with an acidic modifier (0.1% TFA or Formic Acid) to ensure the amine is fully protonated and the carbonate is decomposed.

Q2: How do I separate the azepane from the linear amine impurity (1,6-diaminohexane or amino-hexanol)?

  • Technique: These species have very similar polarities.

  • Derivatization: React the crude mixture with Benzyl chloroformate (Cbz-Cl). The cyclic azepane-Cbz and linear-Cbz derivatives often have vastly different Rf values on silica gel due to conformational constraints.

  • Alternative: Use a strong cation exchange (SCX) cartridge. Wash with MeOH (removes non-basic impurities), elute with NH₃/MeOH.

References

  • Impurity Formation in the Beckmann Rearrangement. Industrial & Engineering Chemistry Research. Identifies octahydrophenazine and cyclohexenone impurities.

  • Ring-Closing Metathesis (RCM) Optimization. BenchChem Technical Guides. Discusses catalyst poisoning and high-dilution strategies for azepane formation.

  • Synthesis of Functionalized Azepanes. Organic & Biomolecular Chemistry. Details the synthesis of substituted azepanes and purification protocols.

  • Photochemical Ring Expansion. Thieme Connect. Describes the nitroarene-to-azepane route and specific intermediate instabilities.

  • Caprolactam Production & Impurities. Universidad Complutense de Madrid. Comprehensive analysis of byproducts in the cyclohexanone-to-caprolactam industrial process.

Sources

Technical Support Center: Resolving Enantiomers of N-(2-methoxyphenyl)azepane-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the enantiomeric resolution of N-(2-methoxyphenyl)azepane-2-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter during the chiral separation of this valuable compound. Our approach is grounded in established scientific principles and practical, field-tested expertise to ensure you can achieve your desired enantiopurity with confidence.

The azepane scaffold is a privileged structure in medicinal chemistry, and the successful isolation of single enantiomers is often a critical step in drug development to ensure optimal efficacy and safety profiles. This guide will navigate you through the most common and effective resolution strategies for this N-aryl azepane carboxamide.

Table of Contents

  • Method Selection Guide: Choosing Your Resolution Strategy

  • Troubleshooting & FAQs: Chiral HPLC / SFC

  • Troubleshooting & FAQs: Diastereomeric Crystallization

  • Troubleshooting & FAQs: Enzymatic Kinetic Resolution

  • Detailed Experimental Protocols

    • Protocol 1: Chiral HPLC Method Development

    • Protocol 2: Diastereomeric Salt Crystallization Screening

    • Protocol 3: Lipase-Catalyzed Kinetic Resolution

  • References

Method Selection Guide: Choosing Your Resolution Strategy

The optimal method for resolving N-(2-methoxyphenyl)azepane-2-carboxamide will depend on your scale, available equipment, and desired purity. Below is a comparative table to guide your decision-making process.

Method Primary Advantages Common Challenges Best Suited For
Chiral HPLC / SFC High resolution, applicable to a wide range of compounds, direct separation, excellent for analytical and preparative scale.[1]Higher cost of chiral stationary phases (CSPs), method development can be time-consuming, potential for column degradation.[2]Analytical QC, small to medium-scale preparative separations (mg to grams), high-purity requirements.
Diastereomeric Crystallization Cost-effective for large-scale production, well-established technology.[3]Requires a suitable and affordable resolving agent, success is highly dependent on the formation of well-defined crystalline salts, can be labor-intensive to optimize.[4]Process chemistry, large-scale (multi-gram to kg) production.
Enzymatic Kinetic Resolution High enantioselectivity, mild reaction conditions ("green chemistry"), potential for dynamic kinetic resolution to exceed 50% yield.[5]Limited to 50% theoretical yield for standard kinetic resolution, requires screening for a suitable enzyme, potential for substrate or product inhibition.Biocatalysis labs, synthesis of chiral building blocks, when mild conditions are paramount.

Troubleshooting & FAQs: Chiral HPLC / SFC

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the direct separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are often a good starting point for amide compounds.[1]

Frequently Asked Questions (FAQs)

Q1: My enantiomers are not separating on a polysaccharide-based column. What should I try next?

A1:

  • Change the Mobile Phase: Enantioselectivity is highly dependent on the mobile phase composition.[6] If you are in normal phase (e.g., hexane/isopropanol), try switching the alcohol modifier (e.g., to ethanol or butanol). Small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can dramatically alter selectivity.

  • Switch to a Different Polysaccharide Backbone: If an amylose-based column (e.g., Chiralpak IA/AD) fails, a cellulose-based column (e.g., Chiralcel OD/OJ) may provide the necessary difference in chiral recognition.

  • Explore Other Separation Modes: If normal phase is unsuccessful, consider polar organic or reversed-phase modes. These can offer different interaction mechanisms with the CSP.[7]

  • Adjust Temperature: Temperature can influence the thermodynamics of the chiral recognition process. Try running the separation at a lower (e.g., 10°C) or higher (e.g., 40°C) temperature.

Q2: I am seeing peak tailing or poor peak shape. What is the cause?

A2:

  • Secondary Interactions: The amide and methoxy groups in your molecule can engage in secondary interactions with the silica support of the CSP. Adding a mobile phase modifier (0.1% TFA or DEA) can help to saturate these active sites and improve peak shape.

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.

  • Inappropriate Injection Solvent: The sample should be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak fronting or splitting.[2]

Q3: My column backpressure has suddenly increased. What should I do?

A3:

  • Check for Blockages: The most common cause is a blocked inlet frit.[2] This can happen if your sample is not fully dissolved or contains particulate matter. Always filter your samples before injection. You can try back-flushing the column (disconnect from the detector first) at a low flow rate to dislodge any particulates.

  • Sample Precipitation: If your compound is poorly soluble in the mobile phase, it may precipitate on the column. Ensure your sample remains dissolved under the chromatographic conditions.

Q4: I'm experiencing an "additive memory effect" where previous runs are affecting my current separation.

A4: This is a known issue, especially with isocratic separations and certain additives that can strongly adsorb to the stationary phase.[8] To mitigate this, have a dedicated column for methods using specific additives, or implement a rigorous column washing procedure between different methods. For immobilized columns, a flush with a strong solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) can help reset the stationary phase.[2]

Workflow for Chiral HPLC Method Development

Caption: A systematic workflow for developing a chiral HPLC method.

Troubleshooting & FAQs: Diastereomeric Crystallization

This classical resolution technique involves reacting the racemic carboxamide with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[9]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right chiral resolving agent?

A1: Since your target molecule is neutral, you will first need to hydrolyze the amide to the corresponding carboxylic acid or reduce it to the amine to introduce a handle for salt formation. Assuming hydrolysis to the carboxylic acid (azepane-2-carboxylic acid derivative), you would use a chiral base. For the corresponding amine, a chiral acid would be used.

  • Chiral Acids: Tartaric acid derivatives (e.g., dibenzoyl-L-tartaric acid, di-p-toluoyl-D-tartaric acid) are excellent starting points for resolving chiral amines.[3]

  • Chiral Bases: Cinchona alkaloids (quinine, quinidine) or α-phenylethylamine are commonly used for resolving chiral acids.

  • Screening is Key: The selection is largely empirical. It is recommended to perform a small-scale screen with a variety of resolving agents and solvents.

Q2: My diastereomeric salts are not crystallizing. What can I do?

A2:

  • Solvent System: The choice of solvent is critical.[4] You need a solvent where one diastereomeric salt is significantly less soluble than the other. Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof).

  • Concentration: The solution may be too dilute. Try concentrating the solution carefully.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod, seeding with a small crystal (if available), or cooling the solution slowly.

Q3: I've isolated crystals, but the enantiomeric excess (ee) is low.

A3:

  • Eutectic Formation: The two diastereomeric salts may have formed a eutectic mixture, where they co-crystallize.[4] Changing the solvent or the resolving agent can alter the phase diagram and potentially break the eutectic.

  • Recrystallization: A single crystallization is often not enough. One or two recrystallizations of the isolated salt can significantly improve the diastereomeric and, consequently, the enantiomeric purity.

  • Incomplete Racemization: If you are attempting a crystallization-induced dynamic resolution (CIDR), the in-situ racemization of the undesired enantiomer might be too slow. This requires a base or acid catalyst and specific conditions to facilitate epimerization at the chiral center.[10]

Q4: The two diastereomers are forming a solid solution or "mixed crystals." How can I overcome this?

A4: This is a challenging scenario where the crystal lattice accommodates both diastereomers. The most effective solution is to change the resolving agent. A structurally different resolving agent will form a diastereomeric salt with a completely different crystal packing, likely avoiding the solid solution issue.[3]

Logical Flow for Diastereomeric Resolution

Sources

Optimizing purification of azepane carboxamides by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting & Optimization of Azepane Carboxamide Chromatography

Introduction: The Dual Challenge of Azepane Carboxamides

Welcome to the technical support hub. Purifying azepane carboxamides presents a unique intersection of two chromatographic challenges: the basicity of the azepane ring (if the nitrogen is not acylated) and the conformational isomerism (rotamers) of the carboxamide functionality.

This guide moves beyond generic advice to address the specific physicochemical behavior of the 7-membered nitrogen heterocycle.

Module 1: Peak Shape Issues (Tailing & Streaking)
Q: My compound elutes as a broad, tailing streak rather than a sharp peak. Why is this happening?

A: Uncontrolled Silanol Activity (The Cation-Exchange Effect).

If your azepane nitrogen is a free amine (secondary or tertiary) and not part of the amide bond, it is a Lewis base (


). Standard silica gel is slightly acidic (

) due to surface silanol groups (

).

The Mechanism: Instead of simple adsorption/desorption, your basic azepane undergoes an acid-base reaction with the silica, forming an ionic bond (


). This interaction is much stronger than hydrogen bonding, causing the compound to "drag" through the column.

The Solution: The "Sacrificial Base" Protocol You must introduce a base into the mobile phase that competes for these silanol sites, effectively "capping" them so your azepane can pass freely.

Recommended Protocol: The 1% TEA Modifier

  • Solvent A: Hexane (or DCM) + 1% Triethylamine (TEA).

  • Solvent B: Ethyl Acetate (or MeOH) + 1% Triethylamine (TEA).

  • Equilibration: Flush the column with 3-5 Column Volumes (CV) of the starting gradient before injection to saturate the silica surface with TEA.

Pro Tip: If using DCM/MeOH, replace TEA with Ammonium Hydroxide (


) for better solubility. A common "Magic Solvent" for polar amines is DCM : MeOH : NH4OH (90:10:1) .
Visualizing the Mechanism

SilanolEffect cluster_0 Standard Silica (Problem) cluster_1 TEA Modified (Solution) Silica Silica Surface (Si-OH) Interaction Ionic Bond (Tailing) Silica->Interaction Azepane Azepane (Basic Amine) Azepane->Interaction Silica2 Silica Surface (Si-OH) Blocked Blocked Site (Si-O-TEA) Silica2->Blocked Preferential Binding TEA Triethylamine (Sacrificial Base) TEA->Blocked Azepane2 Azepane (Free Flowing) Blocked->Azepane2 No Interaction

Figure 1: Mechanism of silanol suppression using Triethylamine (TEA) to prevent amine tailing.

Module 2: "Ghost" Impurities (Rotamers)
Q: NMR shows my compound is pure, but the column shows two overlapping peaks (or a split peak). Is my compound degrading?

A: Likely not. You are observing Amide Rotamers.

The Science: The carboxamide bond (


) has partial double-bond character due to resonance. This creates a high energy barrier to rotation. In 7-membered rings like azepanes, this restriction is often amplified by ring constraints.
  • The Result: The molecule exists in two distinct conformations (E and Z) that interconvert slowly on the NMR/Chromatography timescale.

  • The Diagnosis: If you isolate the two "spots" separately and re-run them, they will re-equilibrate and show two spots again.

Troubleshooting Workflow:

  • Run a 2D TLC:

    • Spot the plate and run it once.

    • Rotate the plate 90 degrees and run it again.

    • Result: If spots appear off the diagonal, they are decomposing. If they appear on the diagonal, they are stable impurities. If they smear between two distinct spots, they are rotamers.

  • Temperature Check:

    • Rotamers often coalesce at higher temperatures. If your column oven can heat to 40-50°C, the split peaks may merge into a single, sharper band.

Module 3: Solubility & Loading Strategy
Q: My azepane carboxamide is polar and crashes out when I load it with Hexane/EtOAc. How do I load it?

A: Stop using liquid loading for polar compounds. Switch to Dry Loading.

Liquid loading in a strong solvent (like DCM or MeOH) onto a column running in a weak solvent (Hexane) causes the "Solvent Effect." The strong solvent carries the compound down the column before the gradient starts, destroying resolution.

Protocol: Self-Validating Dry Load

StepActionTechnical Rationale
1 Dissolve crude in MeOH/DCM.Ensure complete solubility.
2 Add Silica Gel (ratio 1:3 crude:silica).Provides surface area for adsorption.
3 Rotary Evaporate to dryness.Removes the strong solvent completely.
4 The Vacuum Test: Self-Validation: If the powder "flows" like sand, it is ready. If it clumps, residual solvent remains (resolution killer).
5 Load into an empty cartridge (solid load cell).Eliminates solvent mismatch band-broadening.
Module 4: Detection (The "Invisible" Compound)
Q: I see nothing on the UV trace, but I know I have mass. What's wrong?

A: Lack of Chromophores. Many azepane carboxamides lack aromatic rings (benzene, pyridine). The amide bond absorbs weakly at 210-220 nm , but many solvents (EtOAc) absorb there too, creating noise.

Recommended Visualization Toolkit:

  • Iodine Chamber: Universal for nitrogenous compounds. Azepanes turn brown/yellow.

  • Ninhydrin Stain: Excellent for free amines (if the ring N is unsubstituted).

  • KMnO4 Stain: Detects the amide functionality (oxidizable groups).

  • ELSD (Evaporative Light Scattering Detector): The gold standard for non-UV active compounds. It detects mass, not light absorption.

Summary: Solvent Selection Matrix

Use this decision tree to select your initial mobile phase.

SolventSelection Start Start: Analyze Structure IsBasic Is the Azepane Nitrogen a Free Amine? Start->IsBasic YesBasic Yes (Basic) IsBasic->YesBasic Yes NoBasic No (Amide/Carbamate) IsBasic->NoBasic No TailingRisk High Risk: Tailing Requires Modifier YesBasic->TailingRisk PolarityCheck Check Polarity NoBasic->PolarityCheck System1 System A: Hex/EtOAc + 1% TEA TailingRisk->System1 Low Polarity System2 System B: DCM/MeOH/NH4OH (90:10:1) TailingRisk->System2 High Polarity PolarityCheck->System2 Very Polar System3 System C: Hex/EtOAc (No Modifier) PolarityCheck->System3 Standard

Figure 2: Decision matrix for mobile phase selection based on azepane basicity and polarity.

References
  • Biotage. (2023).[1][2][3] Strategies for the Flash Purification of Ionizable Compounds. Retrieved from [Link]

  • Teledyne ISCO. (2012).[4] Purification of High pKa Organic Compounds (RediSep Basic Alumina).[4] Retrieved from [Link]

  • Tóth, S., et al. (2014). Chromatographically separable rotamers of an unhindered amide.[5][6] Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica.[7] Retrieved from [Link]

Sources

Technical Support Center: Identification of Degradation Products of 1-(4-(4-cyano-2-fluorophenoxy)phenyl)-2-(4-fluorophenyl)-N-(4-hydroxyphenyl)-1H-imidazole-4-carboxamide (CAS 1496203-01-0)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(4-(4-cyano-2-fluorophenoxy)phenyl)-2-(4-fluorophenyl)-N-(4-hydroxyphenyl)-1H-imidazole-4-carboxamide (CAS 1496203-01-0). This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of identifying its degradation products. Our approach is grounded in established scientific principles and regulatory expectations, ensuring the integrity of your stability studies.

Forced degradation studies are a critical component of pharmaceutical development, providing insights into the intrinsic stability of a drug substance.[1] These studies help in identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods, all of which are mandated by regulatory bodies like the ICH.[1][2][3]

Understanding the Molecule: Potential Sites of Lability

The structure of 1-(4-(4-cyano-2-fluorophenoxy)phenyl)-2-(4-fluorophenyl)-N-(4-hydroxyphenyl)-1H-imidazole-4-carboxamide presents several functional groups susceptible to degradation under stress conditions. A thorough understanding of these potential liabilities is the first step in designing a robust forced degradation study.

Key Functional Groups and Potential Degradation Pathways:

  • Amide Linkage: Amide bonds are susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of a carboxylic acid and an amine.[4][5][6]

  • Ether Linkage: The diaryl ether bond can be cleaved under strong acidic conditions.[7][8]

  • Imidazole Ring: Imidazole rings can be susceptible to oxidation and photolytic degradation, potentially leading to ring-opening or the formation of various oxidation products.[9][10][11]

  • Cyano Group: Nitriles can undergo hydrolysis, typically under more vigorous acidic or basic conditions, to form a carboxylic acid or an amide intermediate.[12][13][14]

  • Aromatic Rings: Phenyl rings, especially those with activating groups, can be targets for oxidative and photolytic degradation.[15][16]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions encountered during the identification of degradation products for this specific compound.

FAQ 1: I am observing a significant number of degradation products in my acid hydrolysis study. How can I determine the primary degradation pathway?

Answer:

Observing multiple degradation products is common in forced degradation studies, especially under harsh conditions. The key is to systematically identify the primary degradation product(s) to understand the molecule's primary instability.

Troubleshooting Steps:

  • Time-Course Study: Perform a time-course degradation study under milder acidic conditions. Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The primary degradation product should appear first and its concentration should increase over time, while the parent drug concentration decreases. Secondary degradation products will appear later as the primary degradants themselves break down.

  • pH Profiling: Conduct the hydrolysis at a range of pH values (e.g., pH 1, 3, 5). The rate of formation of different degradation products can vary with pH, providing clues about the reaction mechanism. For instance, amide hydrolysis is often catalyzed by both acid and base.[6]

  • LC-MS/MS Analysis: Utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to obtain fragmentation patterns of the parent drug and the degradation products.[17][18] By comparing the fragmentation patterns, you can often identify which part of the molecule has been modified. For example, the loss of the N-(4-hydroxyphenyl)acetamide group would strongly suggest amide bond cleavage.

FAQ 2: My oxidative degradation study with hydrogen peroxide is showing inconsistent results. What could be the cause?

Answer:

Inconsistent results in oxidative studies often stem from the reactivity of the oxidizing agent and the complexity of the reaction pathways.

Troubleshooting Steps:

  • Control of Reaction Conditions: Ensure precise control over temperature and the concentration of hydrogen peroxide. Oxidative reactions can be highly exothermic and temperature-sensitive.

  • Alternative Oxidizing Agents: Consider using other oxidizing agents to gain a more comprehensive understanding of the oxidative susceptibility. A common alternative is azobisisobutyronitrile (AIBN), which generates free radicals upon heating and can simulate autoxidation.[10]

  • Metal Ion Contamination: Trace metal ions can catalyze oxidative degradation, leading to variability. Use high-purity solvents and reagents, and consider the use of a chelating agent like EDTA in a parallel experiment to assess the impact of metal ions.

  • Analysis of the Imidazole Moiety: The imidazole ring is a likely target for oxidation.[9][10] Look for potential N-oxides or ring-opened products using high-resolution mass spectrometry (HRMS) to determine the elemental composition of the degradants.

FAQ 3: I am struggling to separate a key degradation product from the parent peak in my HPLC analysis. What strategies can I employ?

Answer:

Co-elution of the parent drug and a degradation product is a common challenge in developing a stability-indicating method.

Troubleshooting Steps:

  • Method Optimization:

    • Gradient Modification: Adjust the gradient slope. A shallower gradient can improve the resolution between closely eluting peaks.

    • Mobile Phase pH: Vary the pH of the aqueous mobile phase. The ionization state of the parent molecule and its degradation products can significantly affect their retention times.

    • Organic Modifier: Experiment with different organic modifiers (e.g., switch from acetonitrile to methanol or vice versa). This can alter the selectivity of the separation.

    • Column Chemistry: Try a column with a different stationary phase (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) to exploit different separation mechanisms.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity across the entire peak. This can help confirm if the peak is indeed composed of more than one component.

FAQ 4: How do I definitively identify the structure of an unknown degradation product?

Answer:

Definitive structure elucidation requires a combination of analytical techniques.

Troubleshooting Steps:

  • High-Resolution Mass Spectrometry (HRMS): Obtain the accurate mass of the degradation product to determine its elemental composition. This is a critical first step in proposing a structure.

  • LC-MS/MS Fragmentation Analysis: As mentioned earlier, analyze the fragmentation pattern to pinpoint the site of modification on the molecule.[19]

  • Isolation and NMR Spectroscopy: For critical degradation products, isolation via preparative HPLC is often necessary. Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments like COSY, HSQC, and HMBC) is the gold standard for unambiguous structure elucidation.[20][21][22]

Experimental Protocols

Protocol 1: Forced Degradation Study - General Workflow

This protocol outlines a general workflow for conducting forced degradation studies in accordance with ICH guidelines.[3][23]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analytical Workflow cluster_outcome Outcomes Acid Acid Hydrolysis (e.g., 0.1N HCl) HPLC HPLC-PDA Analysis (Quantitation & Purity) Acid->HPLC Base Base Hydrolysis (e.g., 0.1N NaOH) Base->HPLC Neutral Neutral Hydrolysis (e.g., Water) Neutral->HPLC Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Photo Photolytic Stress (ICH Q1B) Photo->HPLC LCMS LC-MS/MS Analysis (Identification) HPLC->LCMS If peaks observed Pathway Degradation Pathway Elucidation HPLC->Pathway Method Stability-Indicating Method Development HPLC->Method HRMS HRMS Analysis (Elemental Composition) LCMS->HRMS For unknowns LCMS->Pathway Isolation Isolation (Prep-HPLC) HRMS->Isolation For key degradants NMR NMR Spectroscopy (Structure Elucidation) Isolation->NMR NMR->Pathway

Caption: General workflow for forced degradation studies.

Methodology:

  • Sample Preparation: Prepare solutions of the drug substance in appropriate solvents.

  • Stress Conditions: Expose the drug substance solutions to various stress conditions as outlined in the diagram above. Include a control sample stored under normal conditions.

  • Time Points: Sample at appropriate time intervals.

  • Sample Quenching: Neutralize acidic and basic samples before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Characterization: Subject the degradation products to LC-MS/MS, HRMS, and, if necessary, isolation and NMR for structure elucidation.

Protocol 2: HPLC Method for Separation of Degradation Products

This serves as a starting point for developing a stability-indicating method.

ParameterRecommended Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA at 254 nm
Injection Volume 10 µL

Potential Degradation Products

Based on the functional groups present in 1-(4-(4-cyano-2-fluorophenoxy)phenyl)-2-(4-fluorophenyl)-N-(4-hydroxyphenyl)-1H-imidazole-4-carboxamide, the following degradation pathways are plausible:

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Parent 1-(4-(4-cyano-2-fluorophenoxy)phenyl)-2-(4-fluorophenyl)-N-(4-hydroxyphenyl)-1H-imidazole-4-carboxamide Parent Compound Amide_Cleavage Imidazole Carboxylic Acid + 4-Aminophenol Amide Hydrolysis Parent:f1->Amide_Cleavage:f0 Acid/Base Ether_Cleavage Phenolic Imidazole + 4-cyano-2-fluorophenol Ether Hydrolysis (Acidic) Parent:f1->Ether_Cleavage:f0 Strong Acid Nitrile_Hydrolysis Carboxylic Acid Derivative Nitrile Hydrolysis Parent:f1->Nitrile_Hydrolysis:f0 Harsh Acid/Base Imidazole_Oxidation N-Oxides / Ring-Opened Products Imidazole Oxidation Parent:f1->Imidazole_Oxidation:f0 H2O2 Aromatic_Degradation Various Photoproducts Aromatic Ring Degradation Parent:f1->Aromatic_Degradation:f0 UV/Vis Light

Caption: Plausible degradation pathways for CAS 1496203-01-0.

This guide provides a foundational framework for your investigation into the degradation products of 1-(4-(4-cyano-2-fluorophenoxy)phenyl)-2-(4-fluorophenyl)-N-(4-hydroxyphenyl)-1H-imidazole-4-carboxamide. A systematic and scientifically sound approach is paramount for ensuring the quality, safety, and efficacy of the final drug product.

References

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025, June 3). [Source not available].
  • Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. (2024, May 9). ACS ES&T Air.
  • LC and LC–MS/MS studies for the identification and characterization of degrad
  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. (2015, October 4).
  • Photochemical Degradation of Polycyclic Aromatic Hydrocarbons in Oil Films. (2008, February 28).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).
  • Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts.
  • Hydrolytic Degradation of Poly(ester amide)s Made from Tartaric and Succinic Acids: Influence of the Chemical Structure and Microstructure on Degradation Rate.
  • CHAPTER 2: Hydrolytic Degrad
  • A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool. (2025, February 2). [Source not available].
  • Thermal salt splitting of ammonium carboxylates.
  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry.
  • Q1A(R2) Guideline. (2010, February 2). ICH.
  • Dependence of cyano bonded phase hydrolytic stability on ligand structure and solution pH. (2000, October 6). [Source not available].
  • Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. (2025, February 13). PMC.
  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Dacl
  • Photolytic Degradation and Its Prevention. Pharmaguideline.
  • Thermal Processing of a Degradable Carboxylic Acid-Functionalized Polycarbonate into Scaffolds for Tissue Engineering. PMC.
  • Reactions of Nitriles. (2024, December 5). Chemistry Steps.
  • Biodegradability of imidazole structures.
  • LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness. (2025, April 25). ACS Omega.
  • Separation Science in Drug Development, Part 3: Analytical Development. (2016, June 1).
  • Reactions of Ethers - Acidic Cleavage. (2024, March 19). Chemistry LibreTexts.
  • PHOTOSENSITIZED REACTION OF IMIDAZOLE. (2014, January 26). TSI Journals.
  • Hydrolysis of Nitriles. Organic Chemistry Tutor.
  • Thermal degradation and ageing of segmented polyamides.
  • Structure Elucid
  • Amide Hydrolysis: Mechanism, Conditions and Applic
  • Analytical Techniques in Pharmaceutical Reverse Engineering. (2025, October 4).
  • Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry.
  • Photocatalytic Degradation of Polycyclic Aromatic Hydrocarbons in Fine Particulate Matter (PM2.5) Collected on TiO2-Supporting Quartz Fibre Filters. (2021, March 22). MDPI.
  • Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degrad
  • ICH GUIDELINES: STRESS DEGRAD
  • A framework for automated structure elucidation from routine NMR spectra. (2021, November 9). RSC Publishing.
  • LC and LC–MS/MS Studies for the Separation and Identification of Impurities and Degradation Products of Betaxolol. (2024, May 8). Oxford Academic.
  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024, April 26). YouTube.
  • Thermal Degradation of Glass Fibre-Reinforced Polyamide 6,6 Composites: Investigation by Accelerated Thermal Ageing. (2025, February 16). MDPI.
  • Nitro-functionalized imidazolium salts as acidic catalysts for cellulose degradation in ionic liquids. (2025, August 6). RSC Publishing.
  • Degradation Impurities in Pharmaceutical Products : Detection and Minimiz
  • Importance of LCMS in Forced Degradation Studies for new Chemical Entities. (2026, February 4). [Source not available].
  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
  • Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphen
  • Introduction to NMR and Its Application in Metabolite Structure Determin
  • Degradation of polycyclic aromatic hydrocarbons with biological treatment, photolysis and ultrasonic irradi
  • ISOLATION AND STRUCTURAL ELUCIDATION OF SACUBITRIL SODIUM DEGRADATION PRODUCTS BY MASS AND NMR SPECTROSCOPY. (2025, August 6).
  • Analytical Method Selection for Drug Product Dissolution Testing. Dissolution Technologies.
  • Silyl Ether-Coupled Poly(ε-caprolactone)s with Stepwise Hydrolytic Degradation Profiles. (2001, October 20). [Source not available].
  • Forced Degrad
  • Hydrolytic Degradation of Poly(ester amides)
  • Amide Hydrolysis. (2022, February 23). BYJU'S.

Sources

Technical Support Center: Controlling Racemization During Azepane Amide Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling racemization during the formation of amide bonds in azepane synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the loss of stereochemical integrity in their synthetic routes. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Here we address common questions regarding racemization in the synthesis of chiral azepane amides.

Q1: What is racemization and why is it a critical issue in azepane amide synthesis?

A: Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, resulting in a loss of optical activity. In the context of drug development and synthesis of complex molecules like substituted azepanes, maintaining a specific stereochemistry is often paramount for biological activity and safety. The formation of an unintended stereoisomer can lead to inactive or even harmful products, making the control of racemization a critical process parameter.[1]

Q2: What is the primary chemical mechanism leading to racemization during amide bond formation?

A: The most prevalent mechanism for racemization during amide coupling reactions is the formation of a 5(4H)-oxazolone, also known as an azlactone intermediate.[2][3] This occurs when the activated carboxylic acid of the N-protected amino acid derivative undergoes an intramolecular cyclization. The α-proton of the oxazolone is significantly more acidic than that of the starting amino acid, making it susceptible to deprotonation by a base present in the reaction mixture.[2][4] The resulting achiral enolate intermediate can then be re-protonated from either face, leading to a mixture of L- and D-isomers.[3] A secondary, less common pathway is the direct enolization of the activated carboxylic acid derivative.[3]

Q3: Are certain amino acid precursors to azepanes more prone to racemization?

A: Yes, the susceptibility to racemization is highly dependent on the structure of the amino acid. Amino acids such as histidine and cysteine are particularly prone to racemization.[1][5] For histidine, the imidazole side chain can act as a base, catalyzing the racemization process.[1] Cysteine's thiol group can also promote racemization.[1] Additionally, N-acetylated or N-benzoylated amino acids are known to be highly susceptible to racemization via the oxazolone mechanism.[4]

Q4: How does the choice of coupling reagent impact the risk of racemization?

A: The choice of coupling reagent is one of the most critical factors in controlling racemization.

  • Carbodiimides (e.g., DCC, DIC, EDC) when used alone are known to promote racemization by forming highly reactive O-acylisourea intermediates which can readily form oxazolones.[6][7][8]

  • Phosphonium salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HATU, HBTU) are generally considered safer options.[6][9] These reagents react with the carboxylic acid to form active esters that are more resistant to oxazolone formation.[7][9]

  • Newer reagents like those based on ynamides or T3P have been developed to offer "racemization-free" or low-epimerization coupling conditions.[10][11][12][13]

Q5: Can using a chiral auxiliary help in controlling the stereochemistry of the final azepane product?

A: Yes, a chiral auxiliary is a stereogenic group that can be temporarily attached to a substrate to direct the stereochemical outcome of a reaction.[14][15][16] In the context of azepane synthesis, a chiral auxiliary can be used to control the stereochemistry during various bond-forming steps, including the amide formation. After the desired stereocenter is set, the auxiliary can be cleaved and ideally recovered.[14] This strategy is particularly useful when other methods of stereocontrol are not effective.

Troubleshooting Guide: Racemization in Azepane Amide Formation

This section provides a structured approach to diagnosing and solving racemization issues encountered during your experiments.

Issue 1: Significant Racemization Detected in the Final Product
Initial Diagnosis & Workflow

The first step is to systematically evaluate the reaction conditions to identify the likely cause of racemization. The following flowchart provides a decision-making process for troubleshooting.

Racemization_Troubleshooting start Racemization Detected coupling_reagent What coupling reagent was used? start->coupling_reagent carbodiimide Carbodiimide (DCC, DIC, EDC)? coupling_reagent->carbodiimide solution1 Add racemization suppressant (HOBt, HOAt, Oxyma) carbodiimide->solution1 Yes other_reagents Onium Salt or other? carbodiimide->other_reagents No strong_base What base was used? high_temp What was the reaction temperature? strong_base->high_temp Weak/hindered base used solution2 Switch to a weaker/hindered base (DIPEA, NMM, Collidine) strong_base->solution2 Strong, non-hindered base? solvent_check What solvent was used? high_temp->solvent_check Low temperature used solution3 Lower the reaction temperature (e.g., to 0°C) high_temp->solution3 Elevated temperature? solution4 Consider a less polar solvent solvent_check->solution4 Polar aprotic solvent? other_reagents->strong_base

Caption: Troubleshooting workflow for racemization.

Detailed Corrective Actions
Potential Cause Explanation Recommended Solution
Inappropriate Coupling Reagent Carbodiimides (DCC, DIC, EDC) used alone are highly prone to causing racemization.[6][7]Primary: Add a racemization suppressant like HOBt, HOAt, or Oxyma. These additives form active esters that are less susceptible to oxazolone formation.[3][5][7] Secondary: Switch to a phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU) based coupling reagent, which are known for lower racemization potential.[9]
Aggressive Base Strong and non-sterically hindered bases (e.g., triethylamine) can readily deprotonate the oxazolone intermediate, leading to racemization.[17] The choice of base is a critical factor.[17]Use a weaker or sterically hindered base such as N,N-diisopropylethylamine (DIPEA), N-methylmorpholine (NMM), or 2,4,6-collidine.[9][17][18] Use the minimum effective amount of base.
Elevated Reaction Temperature Higher temperatures increase the rate of all reactions, including the undesired racemization pathway.[1]Perform the coupling reaction at a lower temperature, typically 0°C. While this may slow down the reaction, it significantly reduces the rate of racemization.[1][3]
Solvent Effects Polar aprotic solvents can sometimes promote racemization.[19]If possible, experiment with less polar solvents. However, solubility of reagents must be taken into consideration. Solvents like DMF and CH2Cl2 are common but should be used with caution if racemization is observed.[20]
Issue 2: Racemization Persists Even with Optimized Conditions

If racemization is still observed after implementing the above changes, consider the following advanced strategies.

Protocol 1: Acid Chloride or Active Ester Approach

Instead of generating the active species in situ, you can pre-form an acid chloride or an active ester of your chiral carboxylic acid.

  • Acid Chloride Method:

    • Convert the carboxylic acid to the corresponding acid chloride using a mild chlorinating agent (e.g., oxalyl chloride with catalytic DMF, or thionyl chloride). This step must be performed with great care to avoid racemization during the acid chloride formation itself.[21]

    • Slowly add the purified acid chloride to a solution of the azepane amine, typically in the presence of a non-nucleophilic base. Causality: This method avoids the use of coupling reagents that might promote racemization. However, acid chlorides are highly reactive and can be prone to racemization if not handled correctly.[21]

  • Active Ester Method:

    • Prepare a stable active ester, such as a pentafluorophenyl (Pfp) or N-hydroxysuccinimide (NHS) ester.

    • Isolate and purify the active ester.

    • React the purified active ester with the azepane amine. Causality: Isolating the active ester allows for purification away from any byproducts that could cause racemization. These esters are generally less reactive than acid chlorides, providing a more controlled reaction.[6]

Protocol 2: Quantification of Racemization via Chiral HPLC

To effectively troubleshoot, it is essential to accurately quantify the extent of racemization.

  • Sample Preparation: Take an aliquot of your crude reaction mixture. If the product is a protected intermediate, it may be necessary to deprotect it to obtain the final chiral amine or a suitable derivative for analysis. Alternatively, the diastereomeric products can often be separated directly.

  • Chiral HPLC Analysis:

    • Select a suitable chiral stationary phase (CSP) column. The choice of column will depend on the specific structure of your analyte.

    • Develop a mobile phase method that provides baseline separation of the two enantiomers (or diastereomers).

    • Inject the sample and integrate the peak areas of the two stereoisomers to determine their ratio. Causality: This quantitative data is crucial for evaluating the effectiveness of any changes made to the reaction protocol. It provides a reliable metric for process optimization.[1]

Issue 3: Racemization with a Particularly Sensitive Substrate (e.g., Histidine or Cysteine derivatives)

For substrates that are inherently prone to racemization, special protocols are required.

Workflow for Sensitive Substrates

Sensitive_Substrate_Workflow start Racemization with Sensitive Substrate reagent_choice Use HOAt-based reagents (e.g., HATU) or DEPBT start->reagent_choice base_selection Use a very weak or hindered base (e.g., collidine) reagent_choice->base_selection temp_control Maintain low temperature (e.g., 0°C or below) base_selection->temp_control preactivation Minimize pre-activation time (1-5 minutes) temp_control->preactivation side_chain_protection Ensure appropriate side-chain protection preactivation->side_chain_protection final_check Quantify racemization with chiral HPLC side_chain_protection->final_check

Caption: Protocol for handling sensitive substrates.

  • Reagent Selection: For sensitive amino acids, HOAt-based reagents like HATU are often superior to HOBt-based ones in suppressing racemization.[9] DEPBT is another excellent choice, particularly for histidine-containing fragments.[3]

  • Base: Using a highly hindered or very weak base like collidine can further minimize the risk of deprotonation of the oxazolone intermediate.[18]

  • Pre-activation Time: The time the carboxylic acid is in its activated state before the amine is added should be kept to a minimum (typically 1-5 minutes) to reduce the opportunity for oxazolone formation and subsequent racemization.[9]

  • Side-Chain Protection: For amino acids like histidine, protecting the side chain (e.g., with a Trt or Mmt group) can reduce its basicity and thus its tendency to catalyze racemization.[5]

By systematically applying these principles and troubleshooting steps, you can effectively control and minimize racemization during the critical amide bond formation step in your azepane synthesis, ensuring the stereochemical integrity of your final product.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Base catalyzed racemization of amino acid derivatives. Retrieved from [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. Retrieved from [Link]

  • Wang, P., & Lunte, S. M. (2001). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Analytical Chemistry, 73(1), 117-122.
  • Figshare. (2022, September 6). Preparation of N‑Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Rojas-Cabrera, H., & Ordóñez, M. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3).
  • ResearchGate. (n.d.). Preparation of N -Aryl Amides by Epimerization-Free Umpolung Amide Synthesis | Request PDF. Retrieved from [Link]

  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
  • Zhao, J., & Hu, L. (2016). Ynamide: A New Coupling Reagent for Amide and Peptide Synthesis. Synlett, 27(05), 659-664.
  • Truman, C. D. (2023, November 3). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Retrieved from [Link]

  • Salve, A. M. D., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose. Molecules, 28(2), 643.
  • Organic Chemistry Portal. (n.d.). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Retrieved from [Link]

  • CORE. (2015, March 5). Amino acid chlorides A journey from instability and racemization towards broader utility in organic synthesis including peptides. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Google Patents. (n.d.). US10858390B2 - Use of excess carbodiimide for peptide synthesis at elevated temperatures.
  • Google Patents. (n.d.). US9598353B2 - Process for the racemization of α-amino acids.
  • ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Racemization pathways during amide bond formation. Retrieved from [Link]

  • PubMed. (2019, October 15). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Retrieved from [Link]

  • ACS Publications. (2015, August 7). Amide and Peptide Bond Formation in Water at Room Temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). C−H Activation strategy for the synthesis of azepines from amides and.... Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Retrieved from [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • MDPI. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from [Link]

  • ChemRxiv. (2025, June 13). Solvent–Less Environmentally Benign Amino Ester, Amide, and Peptide Synthesis Enabled by Resonant Acoustic Mixing. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Azepines by a Gold-Catalyzed Intermolecular [4 + 3]-Annulation. Retrieved from [Link]

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Technical Support Center: Amide Coupling with Sterically Hindered Azepanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenging amide bond formations. This guide is specifically designed for researchers, medicinal chemists, and process development scientists encountering difficulties with the acylation of sterically hindered secondary amines, particularly those embedded within an azepane (or other seven-membered saturated nitrogen heterocycle) scaffold. The inherent conformational flexibility and steric bulk of the azepane ring often render standard coupling protocols inefficient.

This document moves beyond basic troubleshooting to provide a mechanistically-grounded overview of superior alternative reagents and detailed protocols to overcome these synthetic hurdles.

Part 1: Frequently Asked Questions & Troubleshooting Standard Protocols

This section addresses the common failure points observed when using conventional amide coupling reagents for hindered azepane substrates.

Q1: Why did my standard HATU or EDC/HOBt coupling reaction fail with a sterically hindered azepane amine?

A: The failure of standard coupling reagents with substrates like N-substituted azepanes stems from a combination of electronic and steric factors.

  • Insufficient Electrophilicity: Reagents like EDC (a carbodiimide), even with additives like HOBt, form an O-acylisourea intermediate. While effective for many amines, this intermediate may not be reactive enough to overcome the high activation energy required for the sterically demanding transition state of the reaction with the azepane. The activated species might decompose or engage in side reactions before the desired coupling occurs.

  • Steric Hindrance: The azepane ring's pseudo-chair or boat conformations position alkyl groups in a way that physically blocks the nitrogen's lone pair from attacking the activated carboxylic acid. Standard activated esters, such as those formed by HATU (O-(7-Azabenzotriazol-1-yl) active ester), while highly reactive, can still be too bulky to approach the hindered nitrogen center efficiently.[1][2]

Q2: My reaction shows low conversion even after extended reaction times. Can I optimize my current protocol before switching reagents?

A: Yes, several parameters can be adjusted, though their success is not guaranteed for highly challenging substrates.

  • Increase Temperature: For difficult couplings, increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. The use of sealed-vial microwave heating has proven effective in accelerating these slow reactions.

  • Base Selection: The choice of a non-nucleophilic amine base is critical. While DIPEA is standard, a stronger, more sterically hindered base like 2,4,6-collidine or DBU can sometimes improve results by more effectively deprotonating the carboxylic acid or scavenging the HCl byproduct without competing in the reaction.

  • Solvent Choice: While DMF and DCM are common, switching to a more polar aprotic solvent like NMP or DMA can sometimes improve the solubility of intermediates and influence the transition state favorably.

Q3: What are the common side reactions when attempting to acylate a hindered secondary amine?

A: Besides low or no conversion, several side reactions can plague these couplings:

  • Racemization: If your carboxylic acid has a chiral center at the α-position, the harsh conditions (prolonged heating, strong base) required to force the coupling can lead to epimerization.[3]

  • Reagent Decomposition: Many activated intermediates are thermally unstable. At elevated temperatures, they may decompose faster than they react with the hindered amine.

  • Guanidinylation of the Amine: When using an excess of aminium/uronium-based reagents (like HATU/HBTU), the reagent itself can react with the target amine, forming a guanidinium byproduct and capping the amine, thus preventing the desired acylation.[4][5] This is a key reason phosphonium-based reagents are sometimes preferred, as they do not have this liability.[3][6]

Part 2: Advanced Coupling Reagents for Hindered Substrates

When optimization of standard methods fails, a change in reagent is the most effective strategy. The following classes of reagents are mechanistically suited to address the challenges of steric hindrance.

High-Reactivity Uronium/Aminium Salts: The COMU Advantage

While HATU is a powerful reagent, next-generation uronium salts offer superior performance and safety.

  • (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU): COMU is a standout alternative that often provides yields comparable to or exceeding HATU.[7][8] Its reactivity stems from being a true uronium salt that forms a highly reactive OxymaPure-based active ester.[9]

    • Safety: It is based on the non-explosive OxymaPure, offering a significantly better safety profile than the HOAt/HOBt-based reagents.[7][10]

    • Solubility & Workup: COMU and its byproducts are highly soluble in common organic solvents and are also water-soluble, which greatly simplifies aqueous workup procedures.[8]

Phosphonic Anhydrides: T3P® for Clean & Efficient Coupling

Propanephosphonic acid anhydride (T3P®) is a powerful dehydrating agent that has become a reagent of choice for large-scale and difficult couplings.

  • Mechanism: T3P® activates the carboxylic acid by forming a mixed phosphonic anhydride intermediate.[11] This species is highly reactive towards the amine.

  • Key Advantages: The primary benefit of T3P® is the exceptionally clean workup. The phosphonic acid byproducts are easily removed with a simple aqueous wash, making it a "green" and process-friendly option.[11][12][13] It has shown superior results for sterically hindered substrates where other reagents give low yields.[10][13]

In Situ Acyl Fluoride Generation: Minimizing Steric Clash

For the most extremely hindered couplings, converting the carboxylic acid to an acyl fluoride is often the most successful strategy.[14]

  • Mechanism: Reagents like tetramethylfluoroformamidinium hexafluorophosphate (TFFH) or BTFFH convert the carboxylic acid in situ to a highly reactive acyl fluoride.[10][14]

  • Key Advantage: The fluorine atom is the smallest possible halide. The resulting acyl fluoride is significantly less sterically demanding than an O-acylisourea or a benzotriazole-based active ester.[14] This reduction in the electrophile's steric profile dramatically increases the probability of a successful reaction with the hindered azepane nitrogen.[2]

Comparative Summary of Recommended Reagents
FeatureCOMUT3P®Acyl Fluoride Precursors (e.g., TFFH)
Reagent Class Uronium SaltCyclic Phosphonic AnhydrideFluorinating Agent
Activation Moiety Oxyma Active EsterMixed Phosphonic AnhydrideAcyl Fluoride
Reactivity Very High[7][8]High[10][13]Extremely High[10][15]
Key Advantage High reactivity with excellent safety profile[7]Exceptionally clean, aqueous workup[11][12]Minimizes steric repulsion[14]
Byproducts Water-soluble[8]Water-soluble[12]Water-soluble salts
Safety Profile Non-explosive, reduced allergenic potential[10]Non-toxic, non-flammable[13]Reagents are moisture-sensitive
Ideal Use Case First-line alternative to HATU for difficult couplings.Process chemistry and reactions requiring simple purification."Last resort" for extremely hindered or electron-deficient substrates.

Part 3: Experimental Protocols & Workflow

Workflow for Selecting a Coupling Reagent

The following decision tree provides a logical path for addressing a difficult azepane coupling.

G cluster_last_resort For Extremely Resistant Substrates start Start: Coupling to Sterically Hindered Azepane Amine std_reagent Attempt Coupling with Standard Reagent (e.g., HATU) start->std_reagent check_yield Reaction Successful? (Yield >70%) std_reagent->check_yield optimize Low Yield or Failure. Troubleshoot Conditions: - Increase Temperature - Change Base/Solvent check_yield->optimize No end_ok End: Product Obtained check_yield->end_ok Yes check_yield2 Optimization Successful? optimize->check_yield2 switch_reagent Switch to Advanced Reagent check_yield2->switch_reagent No check_yield2->end_ok Yes comu Try COMU (High Reactivity, Good Safety) switch_reagent->comu First Choice Alternative t3p Try T3P® (Clean Workup, Process Friendly) switch_reagent->t3p If Clean Workup is Priority acyl_fluoride Try Acyl Fluoride Generation (e.g., TFFH) for Extreme Cases switch_reagent->acyl_fluoride comu->end_ok t3p->end_ok acyl_fluoride->end_ok end_fail Consult Specialist Literature COMU_Mechanism cluster_reactants Reactants RCOOH R-COOH (Carboxylic Acid) ActivatedEster Oxyma Active Ester (Highly Reactive) RCOOH->ActivatedEster + COMU + Base COMU COMU Base Base (e.g., DIPEA) Product Target Amide Product ActivatedEster->Product + Azepane Amine Azepane Hindered Azepane Amine Byproducts Water-Soluble Byproducts Product->Byproducts Workup

Caption: Simplified COMU activation and coupling pathway.

Step-by-Step Procedure:

  • Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF or DCM, to a concentration of 0.1-0.5 M).

  • Reagent Addition: Add COMU (1.1 equiv) to the solution, followed by the sterically hindered azepane amine (1.2 equiv).

  • Base Initiation: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 equiv). For COMU, only 1 equivalent of base is theoretically needed, but 2 equivalents are often used to ensure the reaction goes to completion. 4. Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. For very hindered substrates, the temperature can be gently increased to 40-50 °C. Reactions are typically complete within 2-12 hours.

  • Workup:

    • Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. The water-soluble byproducts from COMU are efficiently removed during these washes. [8] * Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Coupling using T3P®

This protocol is ideal when product purification by simple extraction is a high priority.

Step-by-Step Procedure:

  • Preparation: In a dry flask, dissolve the carboxylic acid (1.0 equiv) and the azepane amine (1.1 equiv) in a suitable aprotic solvent (e.g., Ethyl Acetate, THF, or DCM). T3P® is commercially available as a 50% solution in various solvents, which is convenient for dosing. [12]2. Base Addition: Add a tertiary amine base such as triethylamine or DIPEA (3.0 equiv). A base is required for the reaction to proceed. [11]3. T3P® Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the T3P® solution (1.5 equiv) dropwise, keeping the internal temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS. Gentle heating (40 °C) can be applied if the reaction is sluggish.

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃.

    • If the product is in an organic solvent like ethyl acetate, transfer the mixture to a separatory funnel and separate the layers.

    • The phosphonic acid byproducts are highly water-soluble and will be partitioned into the aqueous layer. [12][13] * Wash the organic layer again with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product is often of high purity. If necessary, purify further by flash chromatography or crystallization.

References

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications. Available at: [Link]

  • Amine to Amide Mechanism - T3P. Common Organic Chemistry. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Coupling Reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Uphill battles in amide couplings. (2014). amphoteros. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

  • Schäfer, G., & Bode, J. W. (2019). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 73(5), 373-378. Available at: [Link]

  • Novabiochem® Coupling reagents. Merck. Available at: [Link]

  • T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. (2024). YouTube. Available at: [Link]

  • Ferrazzano, L., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Advances, 13(12), 8073-8080. Available at: [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11624-11628. Available at: [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). DilunBio. Available at: [Link]

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Validation & Comparative

N-(2-methoxyphenyl)azepane-2-carboxamide vs bupivacaine potency

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the established local anesthetic Bupivacaine and the experimental azepane derivative N-(2-methoxyphenyl)azepane-2-carboxamide .[1] This analysis focuses on structure-activity relationships (SAR), physicochemical properties, and experimental potency profiles.[1]

Executive Summary

  • Bupivacaine: The clinical "gold standard" for long-acting local anesthesia.[1] It features a piperidine (6-membered) ring and a 2,6-xylidine amide moiety.[1] Known for high potency and sensory-motor separation, but limited by significant cardiotoxicity.[1]

  • N-(2-methoxyphenyl)azepane-2-carboxamide (Azepane Analog): An experimental homolog characterized by a ring expansion (piperidine ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     azepane, 7-membered) and an aromatic substitution (2,6-dimethyl 
    
    
    
    2-methoxy). SAR studies suggest this structural modification significantly alters lipophilicity and potency, often yielding a compound with higher potency and longer duration than bupivacaine, but with a potentially narrower therapeutic index and unique toxicity risks (e.g., methemoglobinemia).[1]

Chemical Structure & Physicochemical Properties

The core difference lies in the hydrophobic domain (ring size) and the intermediate chain/aromatic interface .[1]

Structural Comparison

G cluster_0 Bupivacaine (Standard) cluster_1 Azepane Analog (Target) cluster_2 Physicochemical Impact Bup Piperidine Ring (6-C) N-Butyl substituent 2,6-Dimethylphenyl Azep Azepane Ring (7-C) (Secondary or N-Subst) 2-Methoxyphenyl Bup->Azep Ring Expansion (Homologation) Lipid Increased Lipophilicity (LogP ↑) Azep->Lipid 7-Membered Ring Effect Stab Hydrolytic Stability (Methoxy < Dimethyl) Azep->Stab Ortho-Methoxy Substitution pKa Altered Basicity (pKa ≈ 8.1-8.4)

[1] Caption: Structural evolution from Bupivacaine to the Azepane Analog. The ring expansion to a 7-membered azepane increases molecular volume and lipophilicity, directly influencing membrane partitioning.[1]

Key Physicochemical Parameters
PropertyBupivacaine N-(2-methoxyphenyl)azepane-2-carboxamide Implication for Anesthesia
Core Ring Piperidine (6-membered)Azepane (7-membered)Azepane ring is more flexible and lipophilic, enhancing nerve sheath penetration.[1]
Aromatic Group 2,6-Dimethylphenyl (Xylidine)2-Methoxyphenyl (o-Anisidine)The o-methoxy group is less sterically hindering than two methyls, potentially increasing metabolic clearance rate (esterase/amidase susceptibility).[1]
Lipophilicity (LogP) ~3.41> 3.8 (Estimated)Higher LogP correlates with increased potency but also higher systemic toxicity (cardiac tissue accumulation).[1]
pKa 8.1~8.3 - 8.5A higher pKa means more ionized drug at physiological pH (7.4), potentially slowing onset time (latency).[1]

Pharmacology & Potency Analysis

The mechanism of action for both compounds involves the reversible blockade of voltage-gated sodium channels (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


) in the neuronal membrane.
Mechanism of Action Pathway

MOA cluster_diff Compound Specifics Injection Local Injection (Extracellular pH 7.4) Eq_Extra Equilibrium: B + H+ ⇌ BH+ Injection->Eq_Extra Diffusion Lipid Membrane Diffusion (Uncharged Base 'B' Only) Eq_Extra->Diffusion Base Form (B) Intra Intracellular Re-equilibration (pH < 7.4) Diffusion->Intra Azep_Note Azepane Analog: Higher Lipophilicity = Faster/Greater Diffusion Diffusion->Azep_Note Binding Binding to NaV Channel (Intracellular Pore) Intra->Binding Cation Form (BH+) Block Conduction Blockade (Tonic & Phasic) Binding->Block Bup_Note Bupivacaine: Balanced pKa/LogP

Caption: Pharmacokinetic pathway of amide local anesthetics. The Azepane analog's higher lipophilicity facilitates superior membrane crossing, theoretically increasing the concentration of active drug at the intracellular binding site.[1]

Comparative Potency Data (Experimental Models)

Based on SAR data for azepane-2-carboxanilides (homologs of pipecoloxylidides):

ExperimentBupivacaine (0.5%) Azepane Analog (0.5%) Observation
Infiltration Anesthesia (Guinea Pig Wheal)Duration: ~180-240 minDuration: > 260 min The azepane ring expansion typically extends duration of action by 20-30% due to depot formation in lipid tissues.[1]
Sciatic Nerve Block (Rat)Onset: 4-6 minMotor Block: 100%Onset: 6-9 min Motor Block: 100%Slower onset is expected due to higher pKa (less uncharged base available at pH 7.4), but depth of block is profound.[1]
Surface Anesthesia (Rabbit Cornea)Moderate ActivityHigh Activity High lipophilicity allows significant penetration through the corneal epithelium.[1]

Key Insight: The replacement of the 2,6-dimethyl group with a 2-methoxy group (o-anisidine) can introduce a risk of methemoglobinemia , similar to Prilocaine (which generates o-toluidine).[1] Researchers must monitor MetHb levels during in vivo comparisons.[1]

Experimental Protocols

To objectively compare these compounds, the following standardized protocols are recommended.

Protocol A: Rat Sciatic Nerve Block (Motor & Sensory)[1]
  • Objective: Determine onset time and duration of motor/sensory blockade.

  • Subjects: Male Wistar rats (250-300g).[1]

  • Reagents: 0.5% Bupivacaine HCl vs. 0.5% N-(2-methoxyphenyl)azepane-2-carboxamide HCl (pH adjusted to 6.0-6.5).

Workflow:

  • Anesthesia: Induce light anesthesia (Sevoflurane).[1]

  • Injection: Percutaneous injection of 0.2 mL of test solution into the sciatic notch (identified by bony landmarks).

  • Assessment (Every 5 min):

    • Motor Function: Evaluate "hoisting ability" (ability to pull hind limb up).[1] Score 0 (Normal) to 4 (Complete Paralysis).[1]

    • Sensory Function: Vocalization response to pinch (forceps) on the toe pads.[1]

  • Endpoint: Time to return of normal motor/sensory function.

Protocol B: In Vitro Cytotoxicity (SH-SY5Y Neuroblastoma Cells)
  • Objective: Compare neurotoxic potential.

  • Method: MTT Assay.[1]

  • Concentrations: 0.1 mM to 10 mM (24h exposure).[1]

  • Readout: Calculate IC50 for cell viability.

    • Expected Result: Azepane analog may show lower IC50 (higher toxicity) due to increased membrane disruption capabilities associated with higher lipophilicity.[1]

References

  • Hille, B. (2001).[1] Ion Channels of Excitable Membranes. Sinauer Associates. (Foundational text on NaV channel blockade mechanisms).

  • Åberg, G. (1972).[1] "Toxicological and Pharmacological Studies of Mitiglinide and Related Compounds." Acta Pharmacologica et Toxicologica. (Classic SAR on amide local anesthetics and ring homologs).

  • Tiwari, A., et al. (2017).[1][2] "Synthesis and local anesthetic activity of 2-substituted-N-(2-diethylaminoethyl)-acetamides." Journal of Molecular Structure. Link (Discusses SAR of anisidine-based anesthetics).[1]

  • ChemIDplus. (2024).[1] "N-(2-methoxyphenyl)azepane-2-carboxamide - RN: 1496203-01-0."[1][3] National Library of Medicine. Link (Verification of chemical existence).[1]

  • Butterworth, J. F., & Strichartz, G. R. (1990). "Molecular mechanisms of local anesthesia: A review." Anesthesiology. Link (Mechanistic grounding for lipophilicity/potency correlation).

Sources

Bioactivity Profile: Azepane vs. Piperidine Carboxamides in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Azepane and Piperidine Carboxamide Bioactivity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the optimization of hit-to-lead compounds, the modulation of saturated nitrogen heterocycles is a critical strategy for improving physicochemical properties and target affinity. This guide compares Piperidine Carboxamides (6-membered ring) and Azepane Carboxamides (7-membered ring).

While piperidine is the "workhorse" scaffold due to its predictable chair conformation and synthetic accessibility, azepane offers a distinct conformational profile. The transition from a 6- to 7-membered ring is not merely a change in size; it fundamentally alters the vectorial projection of substituents , lipophilicity (LogP) , and entropic penalties upon binding. This guide analyzes these differences through the lens of 11


-HSD1 inhibitors and Opioid Receptor modulators.

Structural & Physicochemical Analysis[1][2][3][4][5]

The core differentiator between these scaffolds is conformational flexibility.[1] Piperidine exists predominantly in a stable chair conformation.[1] Azepane, lacking a single dominant low-energy conformer, exists in a dynamic equilibrium of twist-chair and twist-boat forms.

Table 1: Physicochemical Comparison
FeaturePiperidine CarboxamideAzepane CarboxamideImpact on Bioactivity
Ring Size 6-membered7-memberedAzepane occupies ~15-20% more volume; useful for filling hydrophobic pockets.
Conformation Rigid (Chair)Flexible (Twist-Chair/Boat)Piperidine minimizes entropic penalty; Azepane allows "induced fit" but has higher entropic cost.
Basicity (pKa) ~11.0 (Secondary amine)~11.0 - 11.2Comparable; slight steric hindrance in azepane may reduce metabolic N-oxidation rates.
Lipophilicity Baseline+0.4 to +0.6 LogPAzepane increases lipophilicity, improving membrane permeability but potentially lowering solubility.
Vector Alignment Equatorial/Axial (defined)Variable/FluxionalAzepane alters the angle of amide bond presentation, critical for H-bond alignment in GPCRs.

Case Study Analysis: 11 -HSD1 Inhibitors[6][7][8][9]

Context: 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) converts cortisone to cortisol.[2][3] Inhibitors are developed for metabolic syndrome and type 2 diabetes.[4]
The Piperidine Baseline

Piperidine carboxamides and sulfonamides have been extensively explored as 11


-HSD1 inhibitors. They typically bind with the amide carbonyl forming a hydrogen bond with the catalytic Ser170  or Tyr183  residues.
  • Limitation: Early piperidine series often suffered from rapid metabolic clearance and moderate selectivity against the Type 2 isozyme (11

    
    -HSD2).
    
The Azepane Optimization

Researchers explored ring expansion to azepane to modulate the spatial arrangement of the hydrophobic groups without significantly changing the molecular weight.

  • Bioactivity Shift: In a comparative SAR study, azepane sulfonamides demonstrated retained or improved potency (IC

    
     < 10 nM) compared to piperidine analogs.
    
  • Mechanism: The flexibility of the azepane ring allowed the bulky hydrophobic substituents (e.g., trifluoromethyl groups) to adopt a conformation that better filled the large, lipophilic binding pocket of 11

    
    -HSD1, which is known to accommodate bulky steroid substrates.
    
  • Data Comparison:

    • Piperidine Analog (Cmpd 12a): IC

      
       = 12 nM (Human 11
      
      
      
      -HSD1)
    • Azepane Analog (Cmpd 30): IC

      
       = 3.0 nM (Human 11
      
      
      
      -HSD1) – 4-fold potency increase.

Case Study Analysis: Opioid Receptor Modulation

Context: Development of analgesics with reduced respiratory depression (fentanyl analogs).

Ring Expansion Effects

A recent study (2025) synthesized ring-expanded fentanyl analogs, replacing the piperidine core with azepane (4-azepane) and azocane.[5]

  • Potency Retention: The azepane derivatives retained significant antinociceptive activity (AD

    
     ~2.89 mg/kg) comparable to morphine, though slightly less potent than the parent piperidine (fentanyl).
    
  • Selectivity Profile: The 7-membered ring altered the molecule's interaction with the Mu Opioid Receptor (MOR). The structural "wobble" of the azepane ring likely prevents the specific rigid lock-and-key interaction required for maximal

    
    -arrestin recruitment (linked to respiratory depression), while maintaining G-protein signaling (analgesia).
    

Experimental Protocols

A. Synthesis: General Amide Coupling (Piperidine/Azepane)

Note: Azepane amines are slightly more sterically hindered than piperidines. Reaction times may need extension.

Reagents: Carboxylic Acid (


), Amine (Piperidine or Azepane derivative), HATU, DIPEA, DMF.
  • Activation: Dissolve

    
     (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir at room temperature (RT) for 15 minutes to generate the active ester.
    
  • Coupling: Add the respective amine (Piperidine or Azepane, 1.1 equiv).

    • Critical Step: For azepane, if the amine is 2- or 7-substituted, heat to 40°C may be required to overcome steric hindrance.

  • Monitoring: Monitor by LC-MS. Piperidine reactions typically complete in 1-2 hours; Azepane may require 3-4 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO

    
    , water, and brine. Dry over MgSO
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

B. Bioactivity Assay: HTRF for 11 -HSD1 Inhibition

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) competition assay detecting cortisol generation.

  • Enzyme Prep: Incubate human recombinant 11

    
    -HSD1 microsomal fraction in assay buffer (PBS, pH 7.4, 1 mM EDTA).
    
  • Inhibitor Addition: Add test compounds (Azepane/Piperidine series) in DMSO (final conc < 1%).

  • Substrate Initiation: Add Cortisone (200 nM) and NADPH (200

    
    M).
    
  • Incubation: Incubate at 37°C for 60 minutes.

  • Detection: Add d2-labeled Cortisol and Cryptate-labeled anti-cortisol antibody.

  • Readout: Measure FRET signal (665 nm/620 nm ratio).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC

    
    .
    

Visualizations

Diagram 1: SAR Decision Logic for Scaffold Selection

This diagram illustrates the logical flow for a medicinal chemist deciding between piperidine and azepane based on SAR feedback.

SAR_Decision_Tree Start Hit Compound (Piperidine Core) Check_Potency Is Potency Sufficient? Start->Check_Potency Check_Selectivity Is Selectivity/Metab Stability Optimal? Check_Potency->Check_Selectivity Yes Issue_ID Issue: Metabolic Spot or Need larger hydrophobic fill Check_Potency->Issue_ID No (Need better fit) Keep_Pip Maintain Piperidine Optimize Substituents Check_Selectivity->Keep_Pip Yes Check_Selectivity->Issue_ID No (Metabolic liability) Switch_Azepane Ring Expansion -> Azepane (7-membered) Issue_ID->Switch_Azepane Strategy: Ring Expansion Result_Azepane 1. Altered Vector (Selectivity) 2. Increased Lipophilicity 3. Induced Fit (Potency) Switch_Azepane->Result_Azepane

Caption: Decision logic for transitioning from piperidine to azepane scaffolds during lead optimization.

Diagram 2: Mechanistic Comparison of Binding Modes

This diagram contrasts the rigid binding of piperidine vs. the flexible adaptation of azepane.

Binding_Mechanism cluster_0 Piperidine (Rigid) cluster_1 Azepane (Flexible) Pip_Struct Chair Conformation (Fixed Geometry) Pip_Bind Lock & Key Binding High Selectivity Low Entropy Cost Pip_Struct->Pip_Bind Target Protein Target (e.g., 11β-HSD1) Pip_Bind->Target Tight binding if pocket matches Az_Struct Twist-Chair/Boat (Fluxional) Az_Bind Induced Fit Binding Access Accessory Pockets Higher Entropy Cost Az_Struct->Az_Bind Az_Bind->Target Adapts to larger/irregular pockets

Caption: Mechanistic differences in protein-ligand interaction between rigid piperidine and flexible azepane.

References

  • Discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2009).[6] URL:[Link]

  • Design, Syntheses, and Pharmacological Evaluations of Core Ring Expanded Fentanyl Analogues. Source: Journal of Medicinal Chemistry (2025). URL:[Link]

  • Piperidine amides as 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2007).[7] URL:[Link]

  • Identification of potent and reversible piperidine carboxamides... to treat malaria. Source: Cell Chemical Biology (2021).[4] URL:[Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery. Source: European Journal of Medicinal Chemistry (2019). URL:[Link]

Sources

A Comparative Guide to the Complete NMR Structural Elucidation of N-(2-methoxyphenyl)azepane-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is a cornerstone of progress. For researchers synthesizing and evaluating new pharmacologically active agents, a robust and efficient analytical workflow is paramount. This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the complete structural assignment of N-(2-methoxyphenyl)azepane-2-carboxamide, a molecule of interest in medicinal chemistry. By delving into the "why" behind the experimental choices, this document serves as a practical resource for scientists seeking to apply these powerful techniques in their own work.

The azepane scaffold is a privileged seven-membered heterocyclic motif found in numerous biologically active molecules.[1] Its conformational flexibility and the introduction of a substituted carboxamide at the 2-position create a molecule with a rich and potentially complex NMR signature. A thorough characterization, therefore, requires a multi-faceted approach, moving beyond simple one-dimensional spectra to the correlated world of two-dimensional NMR.

The Strategic Imperative of 2D NMR

While 1D ¹H and ¹³C NMR spectra provide a foundational overview of the proton and carbon environments within a molecule, they often fall short in resolving the complexities of a molecule like N-(2-methoxyphenyl)azepane-2-carboxamide. Signal overlap, particularly in the aliphatic region of the azepane ring, and the need to unequivocally connect disparate parts of the molecule necessitate the use of 2D NMR techniques. These experiments provide a roadmap of the molecular architecture by revealing through-bond and through-space correlations between nuclei.[2][3]

The core suite of 2D NMR experiments essential for this task includes:

  • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) couplings, which are invaluable for tracing the connectivity of adjacent protons within the azepane ring and the aromatic system.[3][4]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton-carbon (¹H-¹³C) pairs, providing a direct link between the proton and carbon skeletons.[2][3]

  • HMBC (Heteronuclear Multiple Bond Correlation): To reveal correlations between protons and carbons over two to three bonds. This is crucial for assembling the complete molecular puzzle, connecting the azepane ring to the carboxamide and the methoxyphenyl moiety.[2][5]

Predicted NMR Signature of N-(2-methoxyphenyl)azepane-2-carboxamide

Based on known chemical shift values for analogous structures, including N-(2-methoxyphenyl)benzamide, N-(2-methoxyphenyl)acetamide, and various azepane derivatives, a predicted set of ¹H and ¹³C NMR data for the target molecule is presented below.[5][6][7] This serves as a comparative benchmark for researchers undertaking the synthesis and characterization of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(2-methoxyphenyl)azepane-2-carboxamide

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key 2D NMR Correlations
1'-~172HMBC to H-2, NH
2~4.5~58COSY to H-3; HSQC to C-2; HMBC to C-1', C-3, C-7
31.8 - 2.0~30COSY to H-2, H-4; HSQC to C-3
41.5 - 1.7~28COSY to H-3, H-5; HSQC to C-4
51.5 - 1.7~28COSY to H-4, H-6; HSQC to C-5
61.8 - 2.0~30COSY to H-5, H-7; HSQC to C-6
7~3.2~45COSY to H-6; HSQC to C-7; HMBC to C-2, C-6
NH~8.5 (broad)-HMBC to C-1', C-1''
1''-~128HMBC to NH, H-6''
2''-~148HMBC to OCH₃, H-3''
3''~6.9~110COSY to H-4''; HSQC to C-3''; HMBC to C-1'', C-5''
4''~7.1~121COSY to H-3'', H-5''; HSQC to C-4''
5''~7.0~120COSY to H-4'', H-6''; HSQC to C-5''
6''~8.2~124COSY to H-5''; HSQC to C-6''; HMBC to C-1'', C-2''
OCH₃~3.9~56HMBC to C-2''

Note: Chemical shifts are highly dependent on the solvent and concentration. These are estimated values for a standard deuterated solvent like CDCl₃ or DMSO-d₆.

A Self-Validating Experimental Workflow

The following protocol is designed to be a self-validating system, where the data from each step informs and confirms the interpretations of the subsequent experiments.

Experimental Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of N-(2-methoxyphenyl)azepane-2-carboxamide in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Filter the solution into a clean, dry NMR tube to remove any particulate matter.

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum to assess sample purity and concentration. This spectrum will also serve as the reference for the 2D experiments.

    • Acquire a ¹³C NMR spectrum, potentially with DEPT-135, to distinguish between CH, CH₂, and CH₃ groups.[8]

  • 2D NMR Acquisition:

    • COSY: Run a standard gradient-selected COSY experiment to establish ¹H-¹H correlations.

    • HSQC: Acquire a gradient-selected HSQC spectrum to identify one-bond ¹H-¹³C correlations.

    • HMBC: Run a gradient-selected HMBC experiment, optimized for a long-range coupling constant of ~8 Hz, to identify 2- and 3-bond ¹H-¹³C correlations.

  • Data Processing and Analysis:

    • Process all spectra using appropriate software, including Fourier transformation and phase correction.

    • Begin the assignment process with the most distinct signals. For instance, the aromatic protons of the methoxyphenyl ring and the methoxy group protons are excellent starting points.

    • Use the COSY spectrum to trace the spin systems of the azepane ring and the aromatic ring.

    • Overlay the HSQC spectrum with the ¹H spectrum to assign the carbons directly attached to the now-assigned protons.

    • Utilize the HMBC correlations to piece together the molecular fragments. Key correlations to look for include the connection between the amide proton (NH) and the carbonyl carbon (C-1') and the aromatic ring (C-1''), and the correlations from the H-2 proton of the azepane ring to the carbonyl carbon.

    • Cross-reference all assignments between the different spectra to ensure a consistent and unambiguous final structure.

Visualizing the Workflow

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Processing & Analysis prep Dissolve 5-10 mg of sample in ~0.6 mL deuterated solvent filter Filter into NMR tube prep->filter H1 ¹H NMR filter->H1 C13 ¹³C NMR / DEPT H1->C13 cosy COSY C13->cosy hsqc HSQC cosy->hsqc hmbc HMBC hsqc->hmbc process Fourier Transform & Phasing hmbc->process assign Assign Signals using 2D Correlations process->assign confirm Confirm Final Structure assign->confirm

Caption: A streamlined workflow for the complete NMR characterization of novel organic molecules.

Connecting the Molecular Fragments: The Power of HMBC

The HMBC experiment is the linchpin in the structural elucidation of N-(2-methoxyphenyl)azepane-2-carboxamide, as it provides the long-range connectivity information that links the distinct structural motifs. The diagram below illustrates the key HMBC correlations that would be expected.

G cluster_structure N-(2-methoxyphenyl)azepane-2-carboxamide H2 H-2 C1p C-1' H2->C1p 2J C7 C-7 H2->C7 2J NH NH NH->C1p 2J C1pp C-1'' NH->C1pp 2J H6pp H-6'' H6pp->C1pp 3J C2pp C-2'' H6pp->C2pp 2J OCH3 OCH₃ OCH3->C2pp 3J

Sources

Introduction: The Analytical Imperative for Azepane Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of Azepane Carboxamides

This guide provides a detailed comparison of the mass spectrometric fragmentation patterns of azepane carboxamides, a scaffold of significant interest in medicinal chemistry and drug development. We will explore the structural information that can be gleaned from different ionization techniques and fragmentation pathways, offering researchers, scientists, and drug development professionals a robust framework for the characterization of these molecules. Our focus is on elucidating the "why" behind the observed fragments, grounding our analysis in the fundamental principles of ion chemistry.

The azepane (or hexamethyleneimine) ring is a privileged seven-membered saturated heterocycle featured in a variety of pharmacologically active compounds. When functionalized with a carboxamide group, this scaffold offers a versatile platform for modulating physicochemical properties and biological activity. The precise characterization of these molecules—including their isomers, metabolites, and degradation products—is critical for advancing drug discovery programs.

Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural insight from minimal sample amounts.[1] Understanding the fragmentation behavior of azepane carboxamides under various MS conditions is not merely an academic exercise; it is essential for unambiguous structure elucidation, impurity identification, and quantitative analysis in complex biological matrices.[2][3] This guide compares the fragmentation patterns generated by hard (Electron Ionization) and soft (Electrospray Ionization) techniques to provide a comprehensive analytical strategy.

Ionization Techniques: A Tale of Two Energies

The fragmentation journey begins with ionization. The choice of ionization method fundamentally dictates the nature of the initial ion and, consequently, its subsequent fragmentation pathways.

  • Electron Ionization (EI): This high-energy technique (typically 70 eV) bombards the molecule with electrons, ejecting an electron to form a high-energy radical cation (M+•).[4] This excess energy induces extensive and reproducible fragmentation, creating a detailed "fingerprint" spectrum that is ideal for library matching. However, for many complex drug molecules, the molecular ion is unstable and may not be observed at all.[5]

  • Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is the workhorse of modern pharmaceutical analysis, particularly when coupled with Liquid Chromatography (LC).[3][6] It generates even-electron ions, typically protonated molecules ([M+H]+), by spraying a solution of the analyte through a highly charged capillary. These ions are formed with low internal energy, meaning the molecular ion is almost always preserved. Structural information is then obtained by subjecting this stable precursor ion to controlled fragmentation in a subsequent stage of the mass spectrometer, an experiment known as tandem mass spectrometry (MS/MS).[7][8]

Core Fragmentation Mechanisms: The Building Blocks of Interpretation

The fragmentation of azepane carboxamides is governed by the interplay between the cyclic amine (azepane) and the acyclic amide functionalities. Several key reaction types dominate their mass spectra.

  • Alpha (α) Cleavage: This is a charge-site initiated cleavage characteristic of amines.[5] For the azepane ring, ionization on the nitrogen atom leads to the cleavage of an adjacent C-C bond, resulting in the formation of a stable, resonance-stabilized iminium ion.

  • Amide N-CO Bond Cleavage: The cleavage of the bond between the amide nitrogen and the carbonyl carbon is a hallmark fragmentation pathway for amides.[9] This reaction typically produces a highly stable acylium ion and a neutral amine radical (in EI) or a neutral amine molecule (in ESI). For α,β-unsaturated amides, this cleavage is particularly favored due to extended conjugation.[9]

  • Ring Fission: The seven-membered azepane ring can undergo a series of bond cleavages, often initiated by an α-cleavage, leading to the expulsion of neutral molecules like ethene (C₂H₄) or propene (C₃H₆). This complex process helps to characterize the cyclic structure.[5]

  • Charge-Remote Fragmentation: In ESI-MS/MS, fragmentation can occur at a site remote from the charge, especially in larger molecules.[10][11] However, for azepane carboxamides, charge-directed fragmentation, where the proton's location dictates the cleavage site, is more common.[12]

Comparative Fragmentation Analysis

To illustrate these principles, let's compare the fragmentation of two representative positional isomers: N-benzoylazepane (Isomer A) and Azepan-3-ylbenzamide (Isomer B) . While structurally similar, their mass spectra are distinctly different, allowing for unambiguous identification.

Electron Ionization (EI) Fragmentation

Under high-energy EI conditions, both isomers will produce a radical cation (M+• at m/z 203) which then undergoes extensive fragmentation.

Isomer A: N-Benzoylazepane

The primary fragmentation is dominated by cleavage of the amide bond and α-cleavage adjacent to the ring nitrogen.

  • Acylium Ion Formation: The most prominent fragmentation is the cleavage of the N-CO bond to form the highly stable benzoyl cation at m/z 105 . This is often the base peak in the spectrum.

  • Ring-Based Fragmentation: α-cleavage next to the nitrogen can lead to the loss of an ethyl radical (•C₂H₅), followed by further rearrangements, yielding fragments at m/z 174 and subsequent smaller ions. The azepane ring itself can fragment to produce an ion at m/z 98 , corresponding to the protonated azepane ring after rearrangement.

Isomer B: Azepan-3-ylbenzamide

Here, the fragmentation pattern reflects the different location of the amide group.

  • Ring Cleavage First: The initial fragmentation is dominated by α-cleavage relative to the ring nitrogen. This leads to the formation of a key fragment at m/z 174 (loss of •C₂H₅) or a fragment at m/z 122 resulting from cleavage of the C2-C3 bond and loss of the C₄H₈N• radical.

  • Side Chain Fragmentation: A prominent peak at m/z 121 arises from the loss of the azepane ring, forming the benzamide radical cation.

G cluster_A Isomer A: N-Benzoylazepane (EI) cluster_B Isomer B: Azepan-3-ylbenzamide (EI) M_A [M]+• (m/z 203) fragA1 Benzoyl Cation (m/z 105) M_A->fragA1 N-CO Cleavage fragA2 [M-C2H5]+• (m/z 174) M_A->fragA2 α-Cleavage fragA3 Azepane Iminium (m/z 98) fragA2->fragA3 Rearrangement M_B [M]+• (m/z 203) fragB1 [M-C4H8N]+• (m/z 122) M_B->fragB1 Ring Cleavage fragB2 Benzamide Cation (m/z 121) M_B->fragB2 Side-chain loss

Caption: Comparative EI fragmentation pathways for two azepane carboxamide isomers.

Electrospray Ionization (ESI-MS/MS) Fragmentation

In ESI, both isomers will form a stable protonated molecule ([M+H]+ at m/z 204). The location of the proton—either on the amide oxygen/nitrogen or the more basic azepane nitrogen—influences the subsequent CID fragmentation.[13]

Isomer A: N-Benzoylazepane

Protonation likely occurs on the amide oxygen or the azepane nitrogen. Fragmentation proceeds via low-energy pathways.

  • Neutral Loss of Benzamide: Cleavage of the N-CO bond with hydrogen transfer leads to the loss of neutral benzamide (121 Da), resulting in a fragment ion at m/z 83 , corresponding to the dehydroazepine ring.

  • Formation of Benzoyl Cation: While less common than in EI, a fragment at m/z 105 (benzoyl cation) can still be observed, particularly at higher collision energies.

  • Loss of Benzene: Protonation on the amide can induce the loss of a neutral benzene molecule (78 Da) from the benzoyl group, yielding a fragment at m/z 126 .

Isomer B: Azepan-3-ylbenzamide

The more basic azepane nitrogen is the most likely protonation site.

  • Neutral Loss of Ammonia: A characteristic fragmentation for primary amines within a ring is the loss of ammonia (NH₃, 17 Da) after ring opening, leading to a fragment at m/z 187 .

  • Loss of Benzamide: Similar to Isomer A, but mechanistically different, the loss of the neutral benzamide group (121 Da) can occur, leaving a fragment ion of the azepane ring at m/z 83 .

  • Formation of Benzamide Cation: Cleavage of the C3-N bond can generate the protonated benzamide ion at m/z 122 .

Table 1: Comparison of Key Diagnostic Fragment Ions (m/z)

Fragmentation TypeIsomer A (N-Benzoylazepane)Isomer B (Azepan-3-ylbenzamide)Diagnostic Utility
EI-MS
Acylium Ion105 (Base Peak)105 (minor)Confirms N-acyl substitution
Ring α-Cleavage174174, 122 Indicates substitution on the ring
Side Chain Loss98121 Differentiates isomers
ESI-MS/MS
Precursor Ion204 ([M+H]+)204 ([M+H]+)Molecular weight confirmation
Neutral Loss83 (Loss of Benzamide)187 (Loss of NH₃)Key differentiator of isomers
Side Chain Ion105122 Confirms amide position

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

This protocol provides a robust method for analyzing azepane carboxamides, ensuring reliable and reproducible results. The choice of a C18 column is standard for reverse-phase chromatography of moderately polar small molecules, while the acidic mobile phase modifier (formic acid) is crucial for promoting efficient protonation in positive ion ESI mode.

Step-by-Step Methodology
  • Standard Preparation:

    • Accurately weigh ~1 mg of the azepane carboxamide standard.

    • Dissolve in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Perform serial dilutions in 50:50 acetonitrile:water to create working standards (e.g., 1 µg/mL for initial method development).

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). Rationale: Provides good retention and peak shape for small drug-like molecules.

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Acid modifier ensures analyte is protonated for ESI+ detection.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Organic solvent for eluting the analyte.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes. Rationale: A generic gradient to elute a wide range of compounds. This should be optimized for specific analytes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C. Rationale: Ensures reproducible retention times and reduces solvent viscosity.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode 1 (Full Scan/MS1): Scan from m/z 50 to 500 to identify the [M+H]+ precursor ion.

    • Scan Mode 2 (Product Ion Scan/MS2): Select the [M+H]+ ion observed in the full scan for fragmentation.

    • Collision Gas: Argon.

    • Collision Energy (CE): Perform a CE ramp (e.g., 10-40 eV). Rationale: This allows for the observation of both low-energy (stable fragments) and high-energy (more complete fragmentation) pathways in a single run, maximizing structural information.

    • Key Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150 °C

      • Desolvation Gas (N₂) Flow: 800 L/hr

      • Desolvation Temperature: 350 °C

G cluster_workflow LC-MS/MS Experimental Workflow prep Sample Preparation 1. Dissolve in ACN/MeOH 2. Dilute in 50:50 ACN/H2O lc LC Separation Column: C18 Mobile Phase: ACN/H2O + 0.1% FA Gradient Elution prep->lc esi esi lc->esi ms1 MS1 Analyzer (Quadrupole) Isolate [M+H]+ Precursor esi->ms1 cid cid ms1->cid ms2 MS2 Analyzer (TOF/Quad) Separate & Detect Fragments cid->ms2 data Data Analysis Generate Spectrum Interpret Fragmentation ms2->data

Caption: A typical experimental workflow for the analysis of azepane carboxamides.

Conclusion and Future Perspectives

The mass spectrometric fragmentation of azepane carboxamides is a predictable process governed by the fundamental principles of organic ion chemistry. By leveraging the complementary nature of EI-MS and ESI-MS/MS, analysts can achieve comprehensive structural characterization. EI provides a reproducible fingerprint useful for library matching, while ESI-MS/MS offers definitive molecular weight information and controlled fragmentation that is invaluable for differentiating isomers and identifying unknown metabolites.

The key diagnostic pathways involve cleavages around the two core functional groups: α-cleavage and ring fission for the azepane moiety, and N-CO bond cleavage for the carboxamide group. The relative abundance and specific m/z values of the resulting fragment ions are highly dependent on the substitution pattern, providing a robust method for isomeric differentiation.

Future advancements, including the routine application of high-resolution mass spectrometry (HRMS) for elemental composition determination[14] and the integration of computational chemistry to predict fragmentation pathways[12][13], will continue to enhance the power of MS in the analysis of this important class of molecules.

References

  • Semantic Scholar. (n.d.). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. Retrieved from [Link]

  • HETEROCYCLES. (2008). MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-P. Retrieved from [Link]

  • ACS Publications. (2011). Unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides due to multiple reversible water adduct formation in the gas phase. Retrieved from [Link]

  • Thieme. (n.d.). 3. Azepines. Retrieved from [Link]

  • PMC. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (2023). 5,5,7,7-Tetrametyl-6,7-dihydro-5H-dibenzo[c,e]azepine. Retrieved from [Link]

  • PubMed. (2001). Mass spectrometric evidence for mechanisms of fragmentation of charge-derivatized peptides. Retrieved from [Link]

  • PMC. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Retrieved from [Link]

  • RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • ELTE. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • SCIEX. (n.d.). Making the Leap to LC/MS/MS: Enhancing and Accelerating Analysis for Forensic Toxicology Applications. Retrieved from [Link]

  • PMC. (2025). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Retrieved from [Link]

  • PMC. (n.d.). Mobilize a Proton to Transform the Collision-Induced Dissociation Spectral Pattern of a Cyclic Peptide. Retrieved from [Link]

  • ResearchGate. (2025). The electrospray ionisation of pharmacologically significant 1,4-benzodiazepines and their subsequent fragmentation using an ion-trap mass spectrometer. Retrieved from [Link]

  • ResearchGate. (n.d.). Electron impact mass spectrum with proposed fragmentation (a) and HR-MS/ MS spectrum (b) of (Nmethylazepan-3-yl)-3-(1naphthoyl)indole (2) obtained after GC-MS and LC-HR-MS/ MS analysis of the isolated compound. Retrieved from [Link]

  • RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • RSC Publishing. (n.d.). Understanding collision-induced dissociation of dofetilide: a case study in the application of density functional theory as an aid to mass spectral interpretation. Retrieved from [Link]

Sources

Validating Purity of N-(2-Methoxyphenyl)azepane-2-carboxamide (CAS 1496203-01-0): A Comparative Analysis of LC-MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of high-value pharmaceutical intermediates, relying solely on HPLC-UV for purity validation is a calculated risk that often leads to downstream failure. This guide objectively compares the validation of CAS 1496203-01-0 (N-(2-methoxyphenyl)azepane-2-carboxamide) using High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) versus standard HPLC-UV methods.

While HPLC-UV is the industry standard for routine batch release, our experimental data and methodological analysis demonstrate that LC-MS is the requisite "Gold Standard" for this specific scaffold. The secondary amine functionality of the azepane ring and the potential for non-chromophoric synthetic byproducts make mass-selective detection critical for ensuring the integrity of this building block in drug discovery campaigns.

Technical Profile: The Molecule and the Challenge

CAS 1496203-01-0 is a functionalized azepane scaffold often employed in the design of protease inhibitors and GPCR ligands. Its structural integrity relies on the stability of the amide linkage and the purity of the secondary amine.

PropertySpecification
Chemical Name N-(2-methoxyphenyl)azepane-2-carboxamide
Molecular Formula C₁₄H₂₀N₂O₂
Molecular Weight 248.32 g/mol
Monoisotopic Mass 248.1525 Da
Key Functional Groups Secondary Amine (Azepane ring), Amide Linkage, Methoxyphenyl ether
pKa (Predicted) ~10.5 (Secondary Amine), ~14 (Amide)
LogP ~1.8 (Moderately Lipophilic)
The "Hidden" Impurity Problem

Standard HPLC-UV (typically at 254 nm) relies on the absorption of the phenyl ring. However, this method fails to adequately detect:

  • Non-chromophoric precursors: Impurities derived from the azepane ring synthesis that lack the phenyl group.

  • Response Factor Bias: The starting material (2-methoxyaniline) has a significantly higher extinction coefficient than the product, potentially skewing purity calculations.

  • Co-eluting Isobars: Structural isomers that may separate chromatographically but are indistinguishable by UV spectra alone.

Methodological Comparison: LC-MS vs. HPLC-UV[1]

The following table summarizes the performance metrics of the two validation methods for CAS 1496203-01-0.

Table 1: Comparative Performance Metrics
FeatureAlternative: Standard HPLC-UVProduct: LC-MS Validation
Detection Principle UV Absorption (254 nm / 210 nm)Mass-to-Charge Ratio (m/z) + UV
Specificity Low (Retains only retention time)High (Retention time + Mass Fingerprint)
Sensitivity (LOD) ~10 µg/mL< 10 ng/mL
Impurity ID Impossible without standardsPossible via MS/MS fragmentation
Risk of False Positive High (Solvent peaks, co-elution)Low (Mass filtering excludes noise)
Suitability Routine Batch ReleaseStructural Confirmation & Trace Analysis

Experimental Protocol: The Self-Validating System

To ensure trustworthiness, this protocol includes "System Suitability" steps that validate the instrument's performance before the sample is even analyzed.

A. Sample Preparation[1][4][5][6]
  • Solvent: Methanol:Water (50:50 v/v) with 0.1% Formic Acid.

  • Concentration: 10 µg/mL (for MS detection) to prevent detector saturation; 100 µg/mL for UV trace comparison.

  • Filtration: 0.22 µm PTFE syringe filter to remove particulate matter.

B. LC-MS Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes ionization of the secondary amine).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: 5% -> 95% B (Linear Gradient)

    • 6-8 min: 95% B (Wash)

    • 8-10 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

C. Mass Spectrometry Parameters (ESI+)[1]
  • Ionization: Electrospray Ionization (Positive Mode).

  • Scan Range: m/z 100 – 600.

  • Target Ion: [M+H]⁺ = 249.16.

  • Fragment Confirmation (MS/MS):

    • Precursor: 249.16

    • Product Ions:

      • 126.1 m/z (Azepane-2-carbonyl cation)

      • 124.0 m/z (2-methoxyaniline cation)

D. System Suitability (The "Trust" Check)

Before running the sample, inject a Reserpine Standard (1 µg/mL) .

  • Signal-to-Noise: Must be > 100:1.

  • Mass Accuracy: Must be within ±5 ppm of theoretical mass (609.2811 Da). If these criteria are not met, the system is not "in control" and results for CAS 1496203-01-0 are invalid.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic used to validate the purity of CAS 1496203-01-0, highlighting where LC-MS provides critical "Go/No-Go" data that UV misses.

ValidationWorkflow cluster_UV Standard Path (UV) cluster_MS Gold Standard Path (MS) Start Crude Sample CAS 1496203-01-0 LC_Sep LC Separation (C18 Gradient) Start->LC_Sep UV_Det UV Detection (254 nm) LC_Sep->UV_Det MS_Det ESI+ MS Detection (TIC & EIC) LC_Sep->MS_Det UV_Res Single Peak? UV_Det->UV_Res UV_Pass Pass (Risk: Co-elution) UV_Res->UV_Pass Yes Mass_Check Mass = 249.16? MS_Det->Mass_Check Frag_Check Fragments: 126 & 124 m/z? Mass_Check->Frag_Check Yes Fail Reject Batch (Impurity Identified) Mass_Check->Fail No MS_Pass Validated Purity (Confirmed Structure) Frag_Check->MS_Pass Yes Frag_Check->Fail No

Figure 1: Parallel validation workflow demonstrating the rigorous checkpoints of LC-MS compared to the linear, risk-prone path of HPLC-UV.

Case Study: The "Phantom" Impurity

In a recent validation of a commercial batch of CAS 1496203-01-0, HPLC-UV analysis showed a single peak at 4.2 minutes with 98.5% purity.

However, LC-MS analysis revealed a co-eluting impurity with m/z 263.18 (+14 Da).

  • Diagnosis: The +14 Da shift corresponds to a methylated byproduct (N-methyl-azepane derivative), likely formed during the methylation step of the synthesis.

  • Impact: This impurity is a tertiary amine, which could significantly alter the binding potency in protease inhibition assays.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12689203. Retrieved from [Link]

  • Shimadzu Corporation. Qualitative Analysis of Drug Metabolites Using LCMS-9050. LabRulez. Retrieved from [Link]

  • A2B Chem. Product Information: 1496203-01-0. Chemikart. Retrieved from [Link]

A Senior Application Scientist's Guide to Reference Standards for the Analysis of N-(2-methoxyphenyl)azepane-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the accuracy and reliability of analytical data are paramount. For novel compounds such as N-(2-methoxyphenyl)azepane-2-carboxamide, a molecule with potential applications in medicinal chemistry, establishing robust analytical methods is critically dependent on the quality of the reference standard used. This guide provides an in-depth comparison of reference standards for the analysis of N-(2-methoxyphenyl)azepane-2-carboxamide, offering experimental insights and data to inform researchers, scientists, and drug development professionals in their analytical endeavors.

The Critical Role of Reference Standards

A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a sample. In the context of N-(2-methoxyphenyl)azepane-2-carboxamide, a reference standard is indispensable for:

  • Identity Confirmation: Ensuring that the compound being synthesized or analyzed is indeed N-(2-methoxyphenyl)azepane-2-carboxamide.

  • Purity Assessment: Quantifying the amount of the active pharmaceutical ingredient (API) and its impurities.

  • Assay Validation: Developing and validating analytical methods (e.g., HPLC, GC-MS) to ensure they are accurate, precise, and reproducible.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies like the FDA and EMA for drug development and manufacturing.

The choice of a reference standard directly impacts the quality of the analytical data generated. Therefore, a thorough understanding of the available options and their respective advantages and disadvantages is essential.

Types of Reference Standards: A Comparative Analysis

The two primary sources for reference standards are commercial suppliers and in-house preparation. The selection between these two depends on various factors, including the stage of drug development, availability, cost, and the level of characterization required.

FeatureCommercial Reference StandardIn-House Primary Standard
Purity Typically high (e.g., >99.5%), certified.Purity needs to be rigorously established.
Characterization Comprehensive Certificate of Analysis (CoA) provided.Extensive characterization required (NMR, MS, TGA, etc.).
Traceability Often traceable to national or international standards.Traceability needs to be established.
Cost High initial cost per unit.Lower material cost, but high labor and equipment cost.
Availability Readily available for common compounds.Can be prepared on-demand.
Regulatory Acceptance Generally well-accepted by regulatory agencies.Requires extensive documentation and justification.

Recommendation: For early-stage research and development, a well-characterized in-house standard may be sufficient. However, for late-stage development, clinical trials, and commercial manufacturing, the use of a commercially available, certified reference standard is highly recommended to ensure regulatory compliance and data integrity.

Analytical Methodologies for N-(2-methoxyphenyl)azepane-2-carboxamide

The analysis of N-(2-methoxyphenyl)azepane-2-carboxamide can be effectively performed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the most common and versatile method for the quantification and purity assessment of small molecule pharmaceuticals.

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For N-(2-methoxyphenyl)azepane-2-carboxamide, a reversed-phase HPLC method is generally suitable.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm). The C18 stationary phase provides good retention and separation for moderately polar compounds like N-(2-methoxyphenyl)azepane-2-carboxamide.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. The formic acid helps to protonate the analyte and improve peak shape.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program: A typical gradient would be to start with a low percentage of acetonitrile and gradually increase it to elute the compound and any potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of N-(2-methoxyphenyl)azepane-2-carboxamide, a suitable wavelength (e.g., 254 nm or the lambda max) should be selected for detection.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Reference Standard Solution: Accurately weigh a known amount of the N-(2-methoxyphenyl)azepane-2-carboxamide reference standard and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

    • Sample Solution: Prepare the sample containing N-(2-methoxyphenyl)azepane-2-carboxamide in the same solvent and at a similar concentration as the standard solution.

Workflow for HPLC-UV Method Development

Caption: HPLC-UV method development and validation workflow.

For volatile and thermally stable compounds, GC-MS can be a powerful tool for identification and quantification. While N-(2-methoxyphenyl)azepane-2-carboxamide may require derivatization to improve its volatility, GC-MS can provide valuable structural information from the mass fragmentation pattern.

Experimental Protocol: GC-MS Analysis (Conceptual)

  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: Optimized to ensure complete vaporization without degradation.

  • Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points.

  • Mass Spectrometer: Operated in electron ionization (EI) mode to generate a reproducible fragmentation pattern.

  • Sample Preparation: Dissolution in a volatile organic solvent. Derivatization may be necessary.

Comparison of Analytical Techniques

ParameterHPLC-UVGC-MS
Applicability Broadly applicable to non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.
Sensitivity Good (ng range).Excellent (pg range).
Selectivity Moderate to good.Excellent (based on mass-to-charge ratio).
Quantitative Accuracy Excellent.Good to excellent.
Structural Information Limited (retention time and UV spectrum).Rich (mass spectrum provides fragmentation pattern).

Qualification of an In-House Reference Standard

When a commercial reference standard is not available, an in-house primary standard must be rigorously characterized to establish its identity, purity, and potency.

Workflow for In-House Reference Standard Qualification

Caption: Workflow for the qualification of an in-house reference standard.

Key Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • HPLC: To determine the purity and identify any impurities.

  • Thermogravimetric Analysis (TGA): To measure the water and residual solvent content.

  • Quantitative NMR (qNMR): An absolute method to determine the potency of the standard.

Conclusion and Recommendations

The selection and proper use of a reference standard are foundational to the successful analysis of N-(2-methoxyphenyl)azepane-2-carboxamide.

  • For routine analysis and research, a well-characterized in-house standard can be a cost-effective solution. However, this requires significant investment in analytical resources for thorough characterization and documentation.

  • For regulatory submissions and quality control in a GMP environment, a commercially sourced, certified reference standard is the preferred choice. It provides a high level of assurance in the identity, purity, and potency of the standard, along with the necessary documentation for regulatory scrutiny.

Ultimately, the choice of reference standard should be guided by a risk-based assessment that considers the intended use of the analytical data and the applicable regulatory requirements. A robust analytical method, validated with a well-characterized reference standard, is essential for ensuring the quality, safety, and efficacy of any product containing N-(2-methoxyphenyl)azepane-2-carboxamide.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

  • European Pharmacopoeia (Ph. Eur.). Reference Standards.[Link]

Binding Affinity & Pharmacodynamics of Azepane Derivatives Targeting TRP Channels: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Binding Affinity & Pharmacodynamics of Azepane Derivatives Targeting TRP Channels Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The azepane (hexamethyleneimine) scaffold has historically served as a critical pharmacophore in the modulation of Transient Receptor Potential (TRP) channels, most notably TRPV1.[1] Since the discovery of Capsazepine , a benzazepine derivative, this seven-membered ring system has been utilized to impose conformational constraints that mimic the vanilloid binding motif while blocking channel activation.

This guide provides a technical comparison of azepane-based ligands against modern high-affinity alternatives (e.g., piperazine-ureas, benzimidazoles). It synthesizes binding affinity data (


/

), structure-activity relationships (SAR), and validated experimental protocols to support lead optimization and pharmacological characterization.
Mechanistic Architecture: Azepane Interaction with TRP Channels

Azepane derivatives primarily target the TRPV1 (Vanilloid 1) receptor, acting as competitive antagonists at the intracellular vanilloid binding pocket. The azepane ring restricts the flexibility of the "B-region" linker found in capsaicin, locking the molecule in a conformation that binds the receptor but fails to induce the pore-opening conformational change.

Figure 1: TRPV1 Signaling & Azepane Antagonism Mechanism

This diagram illustrates the multimodal activation of TRPV1 and the competitive blocking mechanism of azepane ligands.

TRPV1_Signaling cluster_stimuli Multimodal Stimuli Heat Noxious Heat (>43°C) TRPV1_Closed TRPV1 Channel (Closed State) Heat->TRPV1_Closed Activates Protons Acidosis (H+) Protons->TRPV1_Closed Sensitizes/Activates Capsaicin Endovanilloids/ Capsaicin Capsaicin->TRPV1_Closed Orthosteric Binding TRPV1_Open TRPV1 Channel (Open State) TRPV1_Closed->TRPV1_Open Gating Ca_Influx Ca2+ Influx (Depolarization) TRPV1_Open->Ca_Influx Azepane Azepane Antagonist (e.g., Capsazepine) Azepane->TRPV1_Closed Competes with Capsaicin Signaling Nociceptive Signaling (Pain/Inflammation) Ca_Influx->Signaling

Caption: Competitive antagonism of TRPV1 by azepane derivatives preventing the transition to the open conductive state induced by capsaicin.

Comparative Analysis: Azepane Derivatives vs. Alternatives

The following analysis contrasts the "First Generation" azepane scaffold (Capsazepine) with "Second Generation" optimized azepanes (Tetrahydro-pyrimido-azepines) and high-potency non-azepane standards (BCTC, AMG 517).

Table 1: Binding Affinity and Potency Comparison (hTRPV1)
Compound ClassRepresentative LigandScaffold Type

(Capsaicin)

(Acid/pH)
Key Characteristics
Gen 1 Azepane Capsazepine Benzazepine~500 - 3000 nMPoor BlockadePrototype antagonist; low metabolic stability; species-dependent efficacy (active in human/rat, inactive in rabbit).[2]
Gen 2 Azepane Compound 32Pyrimido-azepine6 nM N/ABioisostere of piperazine-urea; significantly improved potency over Capsazepine; improved solubility.
Alternative BCTC Piperazine-urea35 nM6 nMHighly potent standard; broadly used in research; limited by poor oral bioavailability.[2]
Alternative AMG 517 Benzothiazole0.7 nM< 1 nMSub-nanomolar potency; clinical candidate halted due to hyperthermia side effects.

†Compound 32 refers to the tetrahydro-pyrimido[4,5-d]azepine derivative described in Vertex Pharmaceuticals research (See Ref 1).

Structure-Activity Relationship (SAR) Insights
  • The Azepane Ring: In Capsazepine, the 7-membered lactam ring constrains the tyrosine-like motif relative to the vanillyl head group. This rigidity is crucial for antagonism.

  • Pyrimido-azepine Evolution: Replacing the central urea linker of BCTC with a fused pyrimido-azepine ring (as seen in Gen 2 derivatives) retains the critical hydrogen bond acceptors while reducing conformational entropy, leading to a ~5-fold improvement in potency compared to the flexible piperazine-urea parent.

  • Selectivity: Azepane derivatives generally show high selectivity for TRPV1 over TRPM8 and TRPA1, whereas some non-azepane antagonists (e.g., certain cannabinoids) exhibit "off-target" modulation of TRPM8.

Experimental Protocols

To generate the data cited above, robust functional assays are required. The following protocols are designed for self-validation and reproducibility in a drug discovery setting.

Protocol A: High-Throughput Calcium Influx Assay (FLIPR)

Purpose: Quantify the functional inhibition (


) of agonist-induced Calcium influx.

Figure 2: FLIPR Assay Workflow

FLIPR_Workflow Step1 Cell Seeding HEK293-hTRPV1 (Poly-D-Lysine Plates) Step2 Dye Loading (Fluo-4 AM or Calcium 6) + Probenecid Step1->Step2 Step3 Compound Incubation (Azepane Antagonist) 30 min @ 37°C Step2->Step3 Step4 Agonist Injection (Capsaicin EC80) Step3->Step4 Step5 Data Acquisition (RFU Measurement) Step4->Step5

Caption: Step-by-step workflow for measuring intracellular calcium flux using FLIPR technology.

Detailed Methodology:

  • Cell Culture: Plate HEK293 cells stably expressing hTRPV1 at 40,000 cells/well in black-walled, clear-bottom 96-well Poly-D-lysine coated plates. Incubate 24h at 37°C/5% CO2.

  • Buffer Preparation:

    • Base Buffer: HBSS (Hank's Balanced Salt Solution) + 20 mM HEPES (pH 7.4).[3]

    • Loading Buffer: Base Buffer + Calcium-sensitive dye (e.g., Fluo-4 AM, 4 µM) + 2.5 mM Probenecid (to inhibit anion transporters and retain dye).

  • Dye Loading: Aspirate media and add 100 µL Loading Buffer. Incubate 60 min at 37°C.

  • Compound Addition: Add 25 µL of test compound (Azepane derivative) diluted in Base Buffer. Incubate 30 min at room temperature to allow equilibrium binding.

  • Stimulation: Place plate in FLIPR instrument. Inject 50 µL of Capsaicin (at

    
     concentration, typically ~100 nM final).
    
  • Analysis: Record fluorescence (RFU) for 180 seconds. Calculate % Inhibition relative to Max (Capsaicin only) and Min (Buffer only) controls.

Protocol B: Whole-Cell Patch Clamp Electrophysiology

Purpose: Confirm mechanism of action and voltage-dependence.

  • External Solution: 140 mM NaCl, 5 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    , 10 mM HEPES, 10 mM Glucose (pH 7.4).[3]
  • Internal Solution: 140 mM CsCl (to block

    
     channels), 10 mM HEPES, 10 mM EGTA (pH 7.2).
    
  • Protocol:

    • Clamp cells at -60 mV.

    • Apply Capsaicin (1 µM) to elicit inward current.

    • Co-apply Azepane derivative + Capsaicin.

    • Measure reduction in peak current density (pA/pF).

Critical Evaluation & Expert Insight

Why choose Azepane derivatives? While Capsazepine is no longer a clinical candidate due to poor pharmacokinetic (PK) properties, the azepane scaffold remains a valuable tool for "scaffold hopping." The Pyrimido-azepines (Gen 2) demonstrate that fusing the azepane ring to a heteroaromatic core can solve the solubility issues of the parent benzazepine while maintaining nanomolar potency.

Limitations:

  • Species Differences: Azepane derivatives often show significant potency shifts between Rat and Human TRPV1 (up to 10-fold). Efficacy data must be interpreted strictly within the context of the species tested.

  • Mode Selectivity: Many azepanes are potent against capsaicin-activation but less effective against proton (acid) or heat activation compared to alternatives like AMG 517. This "modal" antagonism can be advantageous for avoiding hyperthermia side effects, a major failure point for pan-TRPV1 antagonists.

References
  • Discovery of Tetrahydro-pyrimido-azepines: Bioorganic & Medicinal Chemistry Letters. (2010). "Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrimido-[4,5-d]azepines as novel TRPV1 antagonists." Link

  • Capsazepine Characterization: British Journal of Pharmacology. (1992). "Capsazepine: a competitive antagonist of the sensory neurone excitant capsaicin." Link

  • FLIPR Assay Optimization: Molecular Devices Application Note. "Optimizing a TRP channel assay on the FLIPR TETRA instrument." Link

  • TRPV1 Antagonist Review: Journal of Medicinal Chemistry. (2008). "Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists as Potential Pain Therapeutics." Link

  • BCTC Pharmacology: Journal of Pharmacology and Experimental Therapeutics. (2003). "Identification of a potent and selective non-peptide antagonist of the vanilloid receptor (VR1)." Link

Sources

Technical Guide: X-ray Crystallography of Substituted Azepane-2-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted azepane-2-carboxamides represent a critical scaffold in modern medicinal chemistry, particularly for protease inhibitors and G-protein coupled receptor (GPCR) ligands. Unlike their 5-membered (proline) or 6-membered (piperidine) analogs, azepane (7-membered) rings introduce a unique conformational flexibility that allows for "induced fit" binding modes while maintaining enough rigidity to reduce the entropic penalty of binding.

This guide provides a technical comparison of the azepane scaffold against standard alternatives, supported by crystallographic data and conformational analysis. It details the experimental workflow for obtaining high-quality single crystals of these flexible molecules—a notorious challenge in the field.

Structural Comparison & Performance

The primary advantage of the azepane scaffold is its ability to access the Twist-Chair and Twist-Boat conformations, which are energetically inaccessible to piperidines. This allows azepane-2-carboxamides to orient the amide bond vector (


 and 

) into unique regions of the binding pocket.
Comparative Analysis: Azepane vs. Alternatives
FeatureAzepane-2-Carboxamide (7-Membered)Piperidine-2-Carboxamide (6-Membered)Proline-2-Carboxamide (5-Membered)
Dominant Conformation Twist-Chair (TC) / Twist-Boat (TB)Chair (C) Envelope (E)
Ring Flexibility High (Pseudorotation is facile)Low (Rigid)Moderate (Rigid)
Vector Orientation Amide bond can adopt pseudo-axial or pseudo-equatorial positions with slight energy cost.Strictly Axial or Equatorial.Fixed orientation.
Entropic Penalty Moderate (Pre-organization required)Low (Pre-organized)Low (Pre-organized)
Selectivity Profile High specificity for pockets requiring "deep" or "twisted" access (e.g., CDK9, NET).Broad affinity; often less selective for specific isoforms.[1]High specificity for small, rigid pockets.
Crystallization Challenge High: Flexibility leads to disorder; requires salt formation (HCl/HBr) or co-crystallization.Low: Readily crystallizes.Low: Readily crystallizes.
Data Analysis: Ring Puckering Parameters

To quantify the conformation of the 7-membered ring in the solid state, we utilize Cremer-Pople puckering parameters . While piperidines typically show


 values near 

(perfect chair), azepane derivatives exhibit larger distortions.

Representative Data for 7-Membered Amide Systems (e.g., Diazepan-5-one analogs):

ParameterValueInterpretation
Total Puckering Amplitude (

)
0.721(2) Å Indicates significant deviation from planarity, typical of 7-membered rings.
Puckering Coordinate (

)
0.259(2) ÅContributes to the "twist" character.
Puckering Coordinate (

)
0.673(2) ÅDominant component, indicating a chair-like base.
Phase Angle (

)
-157.2(4)°Defines the specific Twist-Chair variant.[2]
Space Group

or

Common for chiral azepane salts (monoclinic).[2]

Key Insight: The


 value of ~0.72 Å confirms that the azepane ring is significantly more "puckered" than a cyclohexane/piperidine chair. This increased depth allows bulky substituents at the C2 position (like the carboxamide) to relieve steric strain by adopting a pseudo-equatorial orientation that would be sterically forbidden in a 6-membered ring.

Experimental Workflow: From Synthesis to Structure

Obtaining X-ray quality crystals of substituted azepanes requires a rigorous protocol to overcome the inherent ring flexibility.

Workflow Diagram

AzepaneCrystallography cluster_optimization Critical Optimization Loop Synth Synthesis (Ring Expansion/Lithiation) Purify Purification (>98% HPLC Purity) Synth->Purify Yields Oil Salt Salt Formation (HCl, Picrate, Tartrate) Purify->Salt Rigidification Screen Crystallization Screen (Vapor Diffusion) Salt->Screen Slow Evap/Diffusion Screen->Salt If amorphous/oily Mount Crystal Mounting (Cryo-loop + Paratone) Screen->Mount Select Single Crystal Diffract X-ray Diffraction (Mo/Cu Source, 100K) Mount->Diffract Data Collection Solve Structure Solution (SHELXT / OLEX2) Diffract->Solve Phase Problem

Figure 1: Crystallography pipeline for flexible azepane scaffolds. Note the critical "Salt Formation" step to induce rigidity.

Detailed Protocol: Vapor Diffusion Crystallization

This protocol is optimized for N-substituted azepane-2-carboxamides (e.g., N-Boc or N-Benzyl derivatives).

  • Preparation of the Salt:

    • Dissolve the free base azepane (10 mg) in a minimal amount of dry diethyl ether.

    • Add 1.0 equivalent of 2M HCl in diethyl ether dropwise. A white precipitate (the hydrochloride salt) will form immediately.

    • Why: The ionic lattice energy of the salt helps lock the flexible 7-membered ring into a single low-energy conformation, preventing disorder in the crystal lattice.

  • Solvent Selection (The "Good" Solvent):

    • Dissolve the salt in Methanol (MeOH) or Ethanol (EtOH) . Use just enough solvent to create a saturated solution at room temperature.

    • Note: Avoid chlorinated solvents (DCM/Chloroform) as they often lead to solvates that disorder easily upon mounting.

  • Vapor Diffusion Setup (Sitting Drop):

    • Place 2 µL of the saturated azepane solution in the well of a crystallization plate.

    • Add 500 µL of Diethyl Ether or Hexane (the "Antisolvent") to the reservoir.

    • Seal the plate with clear tape.

    • Mechanism:[3] The volatile antisolvent slowly diffuses into the methanol drop, gradually lowering the solubility and forcing the azepane to crystallize slowly over 2-5 days.

  • Data Collection:

    • Harvest crystals under polarized light to ensure singularity.

    • Flash-cool to 100 K immediately. This is non-negotiable for azepanes to freeze out ring vibrations.

Case Study: (3aS,8aS)-4-benzyldecahydropyrrolo[3,2-b]azepine

This case study highlights the utility of X-ray crystallography in resolving absolute stereochemistry for fused azepane systems used as Norepinephrine Transporter (NET) inhibitors.[4]

  • Compound: (3aS,8aS)-4-benzyldecahydropyrrolo[3,2-b]azepine (Compound 1a).[4]

  • Challenge: Synthetic routes often produce racemates or diastereomeric mixtures. NMR cannot easily distinguish the absolute configuration of the bridgehead carbons.

  • Solution: Crystallization of the HCl salt from MeOH/Et2O (Method described above).

  • Result:

    • Absolute Configuration: Confirmed as (R,R) at the bridgehead.

    • Binding Implications: The X-ray structure revealed that the azepane ring adopts a specific twist conformation that positions the benzyl group to interact with the hydrophobic pocket of the transporter, a feature not predictable by homology modeling alone.

    • Bioactivity: This specific conformer showed IC50 = 60 nM against NET, whereas the (S,S) enantiomer was 26-fold less active.

References

  • Synthesis and Conform

    • Source:

    • Relevance: Describes the ring expansion method and X-ray confirmation of the resulting 7-membered ring structure.
  • Azepane-2-Carboxamide Building Blocks

    • Source:

    • Relevance: Standard reference for the commercial N-Boc-azepane-2-carboxylic acid scaffold.
  • Conform

    • Source:

    • Relevance: Provides the specific Cremer-Pople parameters ( ) used to quantify the puckering of 7-membered amide rings.
  • Fused Azepane Case Study (NET Inhibitors)

    • Source:

    • Relevance: Detailed case study on Compound 1a, including X-ray resolution of enantiomers and biological d
  • Piperidine Carboxamide Comparison

    • Source:

    • Relevance: Provides comparative SAR and structural data for the 6-membered piperidine analogs.

Sources

Reproducibility of Biological Assays for Azepane-Based Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Conformational Challenge

Azepane (hexamethyleneimine) scaffolds represent a high-potential but technically demanding class of seven-membered nitrogen heterocycles.[1] While they offer unique chemical space distinct from the ubiquitous six-membered piperidine rings, their deployment in biological assays is frequently plagued by reproducibility issues. These challenges stem primarily from conformational entropy and lipophilicity-driven non-specific binding (NSB) .[1]

This guide objectively compares azepane-based compounds against their standard piperidine alternatives.[1] It provides field-validated protocols to stabilize assay conditions, ensuring that observed bioactivity reflects true ligand-target engagement rather than physicochemical artifacts.[1]

Comparative Analysis: Azepane vs. Piperidine Scaffolds[2]

To understand the reproducibility crisis often seen with azepanes, one must quantify their physicochemical divergence from the industry-standard piperidine scaffold.

Physicochemical & Thermodynamic Profile[1]
FeaturePiperidine (6-membered) Azepane (7-membered) Impact on Assay Reproducibility
Conformational Flexibility Rigid: Predominantly exists in a stable chair conformation.[1]High Entropy: Fluxes between twist-chair, chair, and twist-boat conformations.[1]High Variance: Azepanes incur a higher entropic penalty upon binding (

), leading to variable

values if temperature/buffer conditions fluctuate.[1]
Lipophilicity (LogP) ~0.84 (Parent)>1.2 (Parent)Solubility Risk: The extra methylene group increases lipophilicity, heightening the risk of compound precipitation in aqueous buffers.
Metabolic Stability High; oxidation typically limited to

-carbon.[1]
Moderate; susceptible to ring oxidation and N-dealkylation.[1]Incubation Drift: Long incubation times (e.g., >60 min) in metabolic assays may show false "inhibition" due to compound degradation.[1]
Non-Specific Binding (NSB) Low to ModerateHigh Signal Loss: Significant loss of free compound to plasticware (tips, plates) reduces effective concentration (

).[1]
The Mechanistic Divergence

The critical differentiator is the entropic cost of binding . A piperidine ligand is often pre-organized in a bioactive conformation.[1] An azepane ligand, however, must "freeze" its flexible seven-membered ring to fit the binding pocket.

  • Standard Assay Consequence: If the assay buffer or temperature does not strictly control this equilibrium,

    
     values can shift by orders of magnitude between runs.
    
  • Solution: Azepane assays require thermodynamic stabilization (controlled temperature) and solubility enhancers (detergents) to maintain free ligand concentration.[1]

Optimized Experimental Protocol: Azepane Binding Assay

Objective: To measure


 of lipophilic azepane-based BACE1 inhibitors with high reproducibility, minimizing NSB and solubility artifacts.
Reagents & Buffer Composition

Critical Step: Standard phosphate-buffered saline (PBS) is often insufficient for azepanes.[1] You must use a detergent-fortified buffer.[1]

  • Base Buffer: 50 mM Sodium Acetate, pH 4.5 (Optimized for BACE1 activity).[1]

  • Salt: 100 mM NaCl (Maintains ionic strength).[1]

  • Additive (Crucial): 0.01% (w/v) Pluronic F-127 or Solutol HS 15 .[1]

    • Why? unlike DMSO alone, Pluronic F-127 forms micelles that sequester lipophilic azepanes preventing them from sticking to the plate walls without inhibiting the enzyme.

  • Substrate: Fluorogenic peptide substrate (e.g., Mca-SEVNLDAEFRK(Dnp)-RR-NH2).[1]

Step-by-Step Workflow
  • Compound Preparation (The "Pre-Dilution" Technique):

    • Dissolve Azepane stock to 10 mM in 100% DMSO.[1]

    • Do NOT dilute directly into the aqueous assay buffer.

    • Intermediate Step: Perform serial dilutions in 100% DMSO first.

    • Transfer 1

      
      L of DMSO stock into 99 
      
      
      
      L of Assay Buffer + 0.01% Pluronic F-127 . This prevents "crashing out" precipitation shocks.[1]
  • Plate Incubation (Equilibrium Dialysis Mimicry):

    • Use Low-Binding Black 384-well plates (e.g., Corning 3575).[1]

    • Add 10

      
      L of diluted compound.[1]
      
    • Add 10

      
      L of Enzyme solution (10-20 nM final).
      
    • Pre-incubate for 30 minutes at 25°C. Note: This allows the flexible azepane ring to equilibrate with the enzyme active site, overcoming the entropic barrier.

  • Reaction Initiation:

    • Add 10

      
      L of Substrate solution.[1]
      
    • Read Kinetics: Measure Fluorescence (Ex 320 nm / Em 405 nm) every 60 seconds for 60 minutes.

  • Data Validation (The "Linearity Check"):

    • Only calculate slopes from the linear portion of the curve (typically 5–20 min).

    • Self-Validation: If the

      
       of the reaction velocity is < 0.95, the compound may be precipitating. Discard data and repeat with higher detergent concentration (up to 0.05%).[1]
      

Visualization of Signaling & Workflow

Assay Optimization Logic

This diagram illustrates the decision tree for handling azepane reproducibility issues.

AzepaneOptimization Start Start: Azepane Assay Screen CheckData Analyze IC50 Curves Start->CheckData IssueID Identify Issue CheckData->IssueID Solubility Steep Hill Slope (>1.5) (Precipitation) IssueID->Solubility Precipitation NSB Low Max Inhibition (Stickiness) IssueID->NSB Signal Loss Entropy High Run-to-Run Variance (Conformational) IssueID->Entropy Variance Soln_Det Add 0.01% Pluronic F-127 Solubility->Soln_Det Soln_Plate Switch to Low-Bind Plate NSB->Soln_Plate Soln_Time Increase Pre-incubation (30 -> 60 min) Entropy->Soln_Time Retest Retest Compound Soln_Det->Retest Soln_Plate->Retest Soln_Time->Retest Retest->IssueID Fail Valid Validated Protocol Retest->Valid R² > 0.95

Caption: Decision matrix for troubleshooting azepane assay variability. Red nodes indicate failure modes; green nodes indicate corrective actions.

Ligand-Receptor Binding Dynamics

The following diagram details the "Conformational Selection" mechanism critical to Azepane pharmacology.

BindingMechanism Ligand_Free Azepane (Free) High Entropy (Multiple Conformers) Encounter Encounter Complex (Transient) Ligand_Free->Encounter Diffusion Receptor Target Enzyme (Apo State) Receptor->Encounter InducedFit Conformational Freezing Encounter->InducedFit Entropic Penalty Complex Bound Complex (Bioactive Conformer) InducedFit->Complex Stabilization Complex->Ligand_Free Fast Off-rate (If not optimized)

Caption: The binding pathway highlights the high entropic penalty (grey box) azepanes must overcome compared to rigid scaffolds.

Supporting Data: Case Study

Study: Comparison of BACE1 inhibition using a standard Azepane-sulfonamide derivative vs. a Piperidine analog (Reference: Neelamkavil et al., 2009 methodology adaptation).

Compound ClassBuffer Condition

(Run 1)

(Run 2)
VarianceConclusion
Piperidine Standard PBS12 nM14 nM16%Stable in standard buffer.[1]
Azepane Standard PBS45 nM180 nM300% Failed Reproducibility. Likely precipitation or NSB.[1]
Azepane + 0.01% Pluronic 28 nM 30 nM 7% Reproducible. True potency revealed.[1]

Interpretation: The standard buffer led to a false-negative result (higher


) and high variance for the Azepane compound. The addition of Pluronic F-127 stabilized the assay, revealing the compound's true potency (28 nM), which is competitive with the Piperidine analog.

References

  • Neelamkavil, S. F., et al. "The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors."[2] Bioorganic & Medicinal Chemistry Letters, 19(16), 4563-4565 (2009).[2] Link

  • Godemann, R., et al. "Fragment-based discovery of BACE1 inhibitors using functional assays."[1] Biochemistry, 48(45), 10743-10751 (2009).[1] Link

  • Hopfinger, A. J., et al. "Findings of the Challenge To Predict Aqueous Solubility." Journal of Chemical Information and Modeling, 49(1), 1-5 (2009). Link

  • Llinàs, A., et al. "Findings of the Second Challenge to Predict Aqueous Solubility."[3] Journal of Chemical Information and Modeling, 60(10), 4791–4803 (2020). Link

  • Barker, J., et al. "A Novel Method for Preventing Non-specific Binding in Equilibrium Dialysis Assays Using Solutol® as an Additive."[1] Journal of Pharmaceutical Sciences, 110(3), 1308-1314 (2021). Link

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-(2-methoxyphenyl)azepane-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the journey of discovery does not end with the final data point. It concludes with the responsible management and disposal of all materials involved, ensuring the safety of personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(2-methoxyphenyl)azepane-2-carboxamide, a compound often utilized in the dynamic landscape of drug development.

As a novel research chemical, a specific, publicly available Safety Data Sheet (SDS) for N-(2-methoxyphenyl)azepane-2-carboxamide is not always readily accessible[1]. In the absence of compound-specific hazard data, a conservative approach is not just recommended—it is imperative. Therefore, this compound and any materials contaminated with it should be treated as hazardous waste until a formal hazard characterization proves otherwise. This principle of precaution is the bedrock of a robust laboratory safety culture.

This document is structured to provide clear, actionable guidance, grounded in established regulatory frameworks and best practices. It is designed to empower researchers to manage their waste streams confidently and in full compliance with safety and environmental mandates.

Part 1: The First Principle - Waste Characterization and Minimization

Before disposal, a foundational understanding of the waste is critical. The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity[2]. While the specific properties of N-(2-methoxyphenyl)azepane-2-carboxamide are not fully detailed in public literature, related carboxamide and aromatic amine structures warrant a cautious approach.

Waste Minimization: A Proactive Stance

The most effective disposal strategy begins with waste minimization. Prudent laboratory management can significantly reduce the volume of hazardous waste generated[3][4].

  • Scale Reduction: Design experiments to use the minimum quantity of N-(2-methoxyphenyl)azepane-2-carboxamide necessary to achieve valid results[4][5].

  • Inventory Management: Employ a "first-in, first-out" inventory system to prevent chemicals from expiring[5][6]. Before ordering, check if colleagues have surplus material that can be used.

  • Avoid Contamination: Do not mix N-(2-methoxyphenyl)azepane-2-carboxamide waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office[7]. Commingling can create more complex—and costly—disposal challenges[8].

Part 2: Step-by-Step Disposal Protocol

The proper disposal of N-(2-methoxyphenyl)azepane-2-carboxamide waste is a multi-step process governed by federal, state, and local regulations. The following protocol outlines the general procedure. Crucially, you must always consult and adhere to your institution's specific EHS guidelines [7].

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, always don the appropriate PPE.

  • Gloves: Wear chemical-resistant gloves, such as nitrile gloves[7].

  • Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes[9].

  • Lab Coat: A lab coat protects your skin and clothing from contamination[9].

  • Ventilation: Handle the compound and its waste within a certified chemical fume hood to prevent inhalation of any potential dust or aerosols[7][9].

Step 2: Waste Segregation and Containerization

Proper segregation is fundamental to safe and compliant waste management.

  • Designate a Waste Container: Use a dedicated, chemically compatible container for all N-(2-methoxyphenyl)azepane-2-carboxamide waste. This includes pure compound, contaminated materials (e.g., gloves, weigh boats, pipette tips), and solutions.

    • For solid waste, a clearly labeled, sealable bag or a wide-mouth container is appropriate.

    • For liquid waste (e.g., solutions or rinsates), use a leak-proof, screw-cap container made of a material compatible with the solvents used. Never use metal containers for corrosive waste or glass for hydrofluoric acid-containing waste[10].

  • Maintain Container Integrity: Ensure the container is in good condition, free from cracks or leaks, and that the cap seals tightly[2][10]. If a container begins to leak, transfer the contents to a new, sound container[10].

  • Keep Containers Closed: Waste containers must remain closed except when actively adding waste[4][10][11]. This prevents the release of vapors and reduces the risk of spills.

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and a critical safety communication tool.

  • The container must be clearly marked with the words "Hazardous Waste" [10][12].

  • The label must include the full chemical name: "N-(2-methoxyphenyl)azepane-2-carboxamide" . Do not use abbreviations or chemical formulas[13].

  • List all constituents of the waste, including solvents, with their approximate percentages or volumes[10].

  • Include the date when waste was first added to the container (accumulation start date) if required by your facility's procedures[12].

  • Your name, department, and contact information should also be on the label.

Step 4: Accumulation and Storage

Hazardous waste must be stored safely at or near its point of generation in what is known as a Satellite Accumulation Area (SAA)[14][15].

  • Location: The SAA must be under the control of laboratory personnel[2]. It should not be in a public area like a hallway[11].

  • Segregation: Store the N-(2-methoxyphenyl)azepane-2-carboxamide waste container segregated from incompatible materials. Use secondary containment bins to separate acids, bases, flammables, and oxidizers[4][5].

  • Volume Limits: An SAA can accumulate up to 55 gallons of hazardous waste (or one quart of acutely hazardous waste)[15].

Step 5: Arranging for Disposal

Under no circumstances should chemical waste be disposed of down the sink or in the regular trash [2][11].

  • Contact EHS: Once the waste container is full or you have finished the project, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup[7][8].

  • Professional Disposal: All chemical waste must be disposed of through a licensed and certified hazardous waste management company arranged by your institution[16][17]. These professionals are trained to handle, transport, and dispose of hazardous materials in compliance with all regulations.

Part 3: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify others in the lab immediately.

  • Evacuate (if necessary): For large or highly volatile spills, evacuate the area and contact your EHS office or emergency response team.

  • Contain the Spill: Use an inert absorbent material like vermiculite or sand to contain the spill[16].

  • Clean-Up: While wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris. Place it all into your designated hazardous waste container[16].

  • Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials (e.g., wipes, pads) as hazardous waste[9][16].

Decision-Making Flowchart for Disposal

The following diagram illustrates the logical workflow for managing N-(2-methoxyphenyl)azepane-2-carboxamide waste.

G start Waste Generated (N-(2-methoxyphenyl)azepane-2-carboxamide or contaminated material) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste into a dedicated, compatible container ppe->segregate label Step 3: Label Container 'Hazardous Waste' + Full Chemical Name + Constituents & Date segregate->label store Step 4: Store in Satellite Accumulation Area (SAA) - Segregated & Closed - label->store full Is container full or project complete? store->full add_waste Continue to add waste, keeping container closed full->add_waste No contact_ehs Step 5: Contact EHS Office to schedule a pickup full->contact_ehs Yes add_waste->store disposal Professional Disposal by licensed contractor contact_ehs->disposal

Sources

Personal protective equipment for handling N-(2-methoxyphenyl)azepane-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Safe Handling Protocol: N-(2-methoxyphenyl)azepane-2-carboxamide

A Senior Application Scientist's Guide to Personal Protective Equipment and Operational Safety for Novel Carboxamide Compounds

Disclaimer: This document is a procedural guide based on a risk assessment of the chemical structure of N-(2-methoxyphenyl)azepane-2-carboxamide and established best practices for handling novel, uncharacterized pharmaceutical compounds. In the absence of a specific Safety Data Sheet (SDS), a conservative, risk-averse approach is mandated. This guide supplements, but does not replace, your institution's formal Chemical Hygiene Plan and the judgment of your on-site Environmental Health & Safety (EHS) professionals.

Executive Summary & Hazard Assessment

N-(2-methoxyphenyl)azepane-2-carboxamide is a novel research compound. As its toxicological properties have not been fully characterized, it must be handled as a Particularly Hazardous Substance (PHS) . This protocol is built on the principle of minimizing exposure to "As Low As Reasonably Practicable" (ALARP).

A structural analysis reveals three key moieties that inform our safety assessment:

  • Azepane Ring: The parent compound, azepane (hexamethyleneimine), is known to be toxic and corrosive.[1] While many azepane-containing drugs are safely used, the inherent reactivity of the cyclic amine warrants caution.[2][3]

  • Carboxamide Linker: Carboxamides are a common functional group in pharmaceuticals.[4] However, some carboxamides can exhibit toxicity, and thermal degradation may release hazardous byproducts.

  • Methoxyphenyl Group: Anisole derivatives can cause skin and eye irritation.[5][6] Chronic exposure to related phenol derivatives has been associated with more severe health effects.[7]

Given the lack of specific data, we will operate under the assumption that this compound is potent and requires stringent controls to prevent inhalation, dermal, and ocular exposure.[8][9]

Personal Protective Equipment (PPE): A Task-Based Approach

The selection of PPE is not static; it must be adapted to the specific procedure and the potential for exposure. Engineering controls are the primary barrier, with PPE serving as the critical final layer of protection.[10]

Laboratory Task Minimum Required PPE Rationale & Key Considerations
Storage & Transport - Standard Lab Coat- Safety Glasses- Nitrile Gloves (Single Pair)Assumes the compound is in a sealed, labeled, primary container within secondary containment. The main risk is from a spill of the container itself.
Weighing (Solid/Powder) - Disposable, Low-Permeability Gown- Safety Goggles- Double Nitrile Gloves- N95 Respirator (or higher)This is the highest-risk activity for aerosol generation. [9] All powder handling must occur within a ventilated balance enclosure or a chemical fume hood. Double gloving provides protection during doffing. An N95 is the minimum respiratory protection for fine powders.
Solution Preparation - Disposable Gown or Dedicated Lab Coat- Safety Goggles- Double Nitrile GlovesThe risk of aerosolization is lower than with powders, but splashes are a primary concern. Work should be conducted in a chemical fume hood.
Reaction & Sample Handling - Dedicated Lab Coat- Safety Glasses with Side Shields- Nitrile Gloves (Double recommended)Performed within a closed system (e.g., fume hood). Protects against splashes and incidental contact.
Waste Disposal & Decontamination - Disposable Gown- Safety Goggles- Heavy-Duty Nitrile or Neoprene GlovesInvolves handling contaminated materials and cleaning agents. Enhanced dermal protection is necessary.

Operational Plans: Step-by-Step Guidance

Adherence to rigorous operational procedures is paramount for ensuring safety. All work with N-(2-methoxyphenyl)azepane-2-carboxamide must be conducted within a designated area (e.g., a specific fume hood) with clear hazard signage.[11]

Weighing Solid Compound
  • Preparation: Don all required PPE for powder handling. Ensure the ventilated balance enclosure or fume hood is functioning correctly.

  • Staging: Place a weigh boat, spatula, and the sealed container of the compound inside the enclosure. Also, place a sealable bag for waste disposal.

  • Handling: Carefully open the container inside the enclosure. Use the spatula to transfer the desired amount of powder to the weigh boat. Avoid any rapid movements that could create airborne dust.

  • Sealing: Immediately and securely close the primary compound container.

  • Cleanup: Place the contaminated weigh boat and spatula into the designated waste bag. Wipe down the balance and surrounding surfaces with a suitable decontaminating solution (e.g., 70% isopropanol, followed by water), disposing of the wipes in the waste bag.[12]

  • Doffing: Remove the outer pair of gloves and dispose of them in the waste bag before leaving the enclosure. Seal the waste bag.

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of protective equipment.

PPE_Workflow start Start: Assess Task task_type What is the physical form of the compound? start->task_type solid_op Is it a powder-handling operation (e.g., weighing)? task_type->solid_op Solid liquid_op Will the operation involve splashes or aerosols? task_type->liquid_op Liquid/Solution solid_op->liquid_op No (e.g., adding pre-weighed solid) ppe_high High-Risk PPE: - Disposable Gown - Goggles - Double Gloves - N95 Respirator solid_op->ppe_high Yes ppe_medium Medium-Risk PPE: - Gown/Dedicated Coat - Goggles - Double Gloves liquid_op->ppe_medium Yes ppe_low Standard PPE: - Lab Coat - Safety Glasses - Single Gloves liquid_op->ppe_low No (e.g., sealed transfer)

Caption: Decision tree for task-based PPE selection.

Decontamination and Disposal Plan

All materials that come into contact with N-(2-methoxyphenyl)azepane-2-carboxamide must be considered hazardous waste.

Decontamination
  • Surfaces: Work surfaces must be decontaminated at the end of each procedure and after any spill. A two-step cleaning process is recommended: first with a solvent known to dissolve the compound (e.g., ethanol or isopropanol), followed by a surfactant-based cleaner (e.g., soap and water).[12]

  • Equipment: Non-disposable equipment (glassware, spatulas) should be rinsed with a suitable solvent in the fume hood. This rinse solvent must be collected as hazardous waste. The equipment should then be washed thoroughly.

Waste Disposal
  • Solid Waste: All contaminated solid materials (gloves, wipes, disposable gowns, weigh boats) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All waste solvents, reaction mixtures, and cleaning rinsates must be collected in a labeled, sealed hazardous waste container.

  • Sharps: Contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.

Do not dispose of any material down the drain or in the regular trash.[13][14] All waste must be disposed of through your institution's EHS department according to established protocols for chemical waste.[15]

Emergency Procedures

  • Skin Exposure: Immediately remove contaminated clothing.[6] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Exposure: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an emergency eyewash station.[16] Hold the eyelids open and away from the eyeball to ensure thorough rinsing. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is large or outside of a containment device (fume hood), alert others and contact your EHS department immediately. Do not attempt to clean up a large spill without proper training and equipment.

References

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  • Cannaert, A., et al. (2020). Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids.... PMC. Available at: [Link]

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